Technical Documentation Center

tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate
  • CAS: 189560-83-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Solubility of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

This guide provides a comprehensive technical overview of the physical and chemical properties of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, a molecule of interest in contemporary drug discovery and medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the physical and chemical properties of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, a molecule of interest in contemporary drug discovery and medicinal chemistry. Given the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from the well-characterized constituent moieties—the benzimidazole core and the tert-butyl carbamate (Boc) protecting group—to predict its physicochemical behavior. Furthermore, detailed, field-proven experimental protocols are provided to enable researchers to empirically determine these critical parameters.

Molecular Structure and Predicted Physicochemical Properties

Tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS No. 189560-83-6) possesses a molecular formula of C₁₃H₁₇N₃O₂ and a molecular weight of 247.29 g/mol .[1][2] Its structure is characterized by a central benzimidazole ring system linked at the 2-position to a methylene group, which is in turn bonded to a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. This unique combination of a polar, aromatic heterocyclic system and a bulky, lipophilic protecting group dictates its physical and chemical properties.

Table 1: Predicted Physicochemical Properties of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

PropertyPredicted Value/CharacteristicRationale and Key Considerations
Physical State White to off-white or pale yellow solidThis is consistent with the appearance of many benzimidazole derivatives and related organic compounds.
Melting Point Moderately high, likely in the range of 150-250 °CThe rigid, planar benzimidazole core allows for efficient crystal lattice packing, while the bulky tert-butyl group may disrupt this to some extent. The presence of intermolecular hydrogen bonding via the N-H of the benzimidazole and the carbamate N-H will contribute to a higher melting point.[3]
Boiling Point High, with decomposition likely before boiling at atmospheric pressureThe significant molecular weight and strong intermolecular forces suggest a very high boiling point. Thermal decomposition is a common characteristic of complex organic molecules.
Thermal Stability The Boc protecting group is known to be thermolabile. Decomposition is expected upon heating, with the initial loss of the Boc group. The benzimidazole core itself is generally thermally stable.Thermogravimetric analysis (TGA) would be the ideal technique to determine the decomposition temperature.[4][5]
pKa The benzimidazole ring contains both an acidic proton (N-H) and a basic nitrogen. The pKa of the N-H proton is expected to be in the range of 12-13. The pKa of the basic nitrogen is predicted to be around 5-6.These predictions are based on the known pKa values of benzimidazole itself. The substituents will have a minor electronic effect on these values.

Predicted Solubility Profile

The principle of "like dissolves like" is fundamental to predicting the solubility of this molecule.[6] The presence of both polar (benzimidazole N-H, carbamate N-H and C=O) and non-polar (benzene ring, tert-butyl group) regions suggests a nuanced solubility profile.

Aqueous Solubility: The molecule is predicted to have low solubility in water at neutral pH. The large hydrophobic surface area of the benzimidazole ring and the tert-butyl group will dominate over the polar functionalities. Solubility is expected to increase in acidic aqueous solutions due to the protonation of the basic nitrogen on the imidazole ring, forming a more soluble salt. Conversely, in strongly basic aqueous solutions, deprotonation of the benzimidazole N-H could also lead to salt formation and enhanced solubility.

Organic Solvent Solubility: A varied solubility is anticipated in organic solvents, as detailed in Table 2.

Table 2: Predicted Solubility of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe solvent's ability to act as both a hydrogen bond donor and acceptor will facilitate strong interactions with the benzimidazole and carbamate moieties.[6][7]
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are excellent hydrogen bond acceptors and have high polarity, enabling them to effectively solvate the polar regions of the molecule.[8]
Intermediate Polarity Dichloromethane (DCM), ChloroformModerate to HighThese solvents can interact with the polar groups and also solvate the non-polar regions of the molecule.[9]
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateWhile capable of some hydrogen bonding, the overall lower polarity may limit solubility compared to more polar aprotic solvents.
Non-polar Hexane, TolueneLowThe significant polarity of the benzimidazole and carbamate groups will result in poor interactions with non-polar solvents.[6]

Experimental Determination of Physicochemical Properties

To move from prediction to empirical data, the following experimental protocols are recommended.

Determination of Melting Point

The melting point provides a crucial indication of purity.[3]

Method 1: Digital Melting Point Apparatus

This is a rapid and accurate method for determining the melting point range.[10]

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a depth of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. A rapid heating rate can be used to approximate the melting point, followed by a slower ramp rate (1-2 °C/minute) for a precise determination.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range. A sharp melting range (≤ 2 °C) is indicative of high purity.

Method 2: Differential Scanning Calorimetry (DSC)

DSC offers a more detailed thermal profile, including the enthalpy of fusion.[11][12][13]

  • Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/minute) under a nitrogen atmosphere.

  • Data Interpretation: The onset temperature of the endothermic peak in the DSC thermogram corresponds to the melting point. The area under the peak can be used to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA is employed to assess thermal stability and decomposition patterns.[4][5][14]

  • Procedure: A small, accurately weighed sample is heated in a TGA furnace at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Accurately weigh 5-10 mg of sample B Place in TGA pan A->B C Heat at a constant rate (e.g., 10 °C/min) B->C D Monitor weight loss vs. temperature C->D E Plot % weight loss vs. temperature D->E F Determine onset of decomposition E->F

Caption: Workflow for Thermogravimetric Analysis (TGA).

Experimental Determination of Solubility

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[15]

  • Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert syringe filter (e.g., PTFE).

  • Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

Solubility_Workflow A Add excess solid to solvent B Equilibrate at constant temperature (24-72h with agitation) A->B C Centrifuge and filter supernatant B->C D Analyze filtrate by HPLC C->D E Quantify against calibration curve D->E

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation.[16]

  • Expected Chemical Shifts (in DMSO-d₆):

    • Benzimidazole N-H: A broad singlet in the downfield region, typically between 12.0 and 13.0 ppm.[16]

    • Aromatic Protons: Signals in the range of 7.0-8.0 ppm, with coupling patterns dependent on the substitution of the benzene ring.

    • Methylene Protons (-CH₂-): A singlet or doublet (if coupled to the carbamate N-H) around 4.5-5.0 ppm.

    • Carbamate N-H: A broad singlet or triplet (if coupled to the methylene protons) around 7.0-8.0 ppm.

    • tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[17]

  • Expected Characteristic Absorptions:

    • N-H Stretching (Benzimidazole and Carbamate): A broad band in the region of 3200-3400 cm⁻¹.

    • C-H Stretching (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.

    • C=O Stretching (Carbamate): A strong, sharp absorption band around 1680-1720 cm⁻¹.

    • C=N and C=C Stretching (Benzimidazole): Absorptions in the 1450-1650 cm⁻¹ region.

    • C-O Stretching (Carbamate): A band in the 1200-1300 cm⁻¹ region.

Conclusion

This technical guide has provided a detailed predictive analysis of the physical properties and solubility of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, based on an understanding of its constituent chemical moieties. While these predictions offer valuable insights for researchers, it is imperative that they are validated through the rigorous experimental protocols outlined herein. The empirical data generated from these studies will be crucial for the effective utilization of this compound in drug development and other scientific endeavors.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation.
  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330–336.
  • University of Calgary. (n.d.).
  • Delgado, E. J., & Martínez, F. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 91(8), 1880–1888.
  • ChemicalBook. (2026, January 13).
  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-6.
  • University of Alberta. (n.d.).
  • AZoM. (2018, June 27). Thermal Analysis of Organic Compounds.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(11), 717-726.
  • Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on 3 D Structure Representation. Journal of Chemical Information and Computer Sciences, 43(2), 429-434.
  • Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 1-10.
  • ECHEMI. (2024, July 6).
  • Domańska, U., & Rekawek, A. (2003). Solubility of Benzimidazoles in Alcohols.
  • MDPI. (2025, July 21).
  • Athabasca University. (n.d.).
  • Domańska, U., & Rekawek, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Cheméo. (n.d.).
  • CymitQuimica. (n.d.). CAS 51-17-2: Benzimidazole.
  • Al-Mazaideh, G. M., et al. (2026, February 10). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry.
  • Lee, C. K., & Lee, I.-S. (2008, October 6). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425.
  • JoVE. (2017, February 22).
  • Al-Jubouri, H. R. (2021, September 19). experiment (1)
  • Hill, J. W., et al. (2007, March 1). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
  • ResearchGate. (2025, December 31). (PDF)
  • ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B)
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI)
  • Barrow, S. J., et al. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy & Fuels.
  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Glass formation in organic binary liquids studied using differential scanning calorimetry.
  • TA Instruments. (n.d.). Determining volatile organic carbon by Differential scanning calorimetry, ta250.
  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). FTIR-ATR spectra for reference materials of (a)
  • Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA) - TCA Lab.
  • HFC. (n.d.). Introducing tert-Butyl (1-Methyl-1H-benzo[d]imidazol-2-yl)
  • NextSDS. (n.d.).
  • Achmem. (n.d.). tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)
  • ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)....
  • Hoffman Fine Chemicals. (n.d.). CAS 1201597-26-3 | tert-Butyl ((6,7-difluoro-1H-benzo[d]imidazol-2-yl)methyl)
  • Gsrs. (n.d.). TERT-BUTYL ((1H-BENZO(D)(1,2,3)TRIAZOL-1-YL)METHYL)
  • ChemShuttle. (n.d.). tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)
  • BLDpharm. (n.d.). 189560-83-6|tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)
  • PubChem. (n.d.).
  • Chemsrc. (2025, September 21). tert-butyl methyl(1-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)
  • BenchChem. (2025). 2-tert-butyl-1H-benzo[d]imidazole chemical and physical properties.

Sources

Exploratory

A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 1-(3-Cyano-pyridin-2-yl)-3-((S)-1-phenyl-ethyl)-urea (CAS 189560-83-6)

For Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical propertie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, which in turn govern its behavior as a drug substance. This guide provides a comprehensive technical overview of the methodologies used to determine and analyze the crystal structure of 1-(3-cyano-pyridin-2-yl)-3-((S)-1-phenyl-ethyl)-urea (CAS 189560-83-6), a compound of interest in medicinal chemistry. As a senior application scientist, this document is structured to provide not just a procedural outline, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible approach to structural elucidation. We will delve into the critical steps of synthesis, crystallization, single-crystal and powder X-ray diffraction, and the subsequent analysis of the structural data. This guide is intended to be a practical resource for researchers in the field of drug development, offering insights into the critical role of solid-state characterization.

Introduction: The Significance of Solid-State Structure in Drug Development

The therapeutic efficacy and manufacturability of a drug are intrinsically linked to its solid-state properties. For a molecule like 1-(3-cyano-pyridin-2-yl)-3-((S)-1-phenyl-ethyl)-urea, understanding its crystal structure is paramount. The precise arrangement of molecules in the crystal lattice dictates key parameters such as solubility, dissolution rate, stability, and bioavailability. Furthermore, the potential for polymorphism—the existence of multiple crystal forms of the same compound—can have profound implications for intellectual property and regulatory approval. A thorough crystallographic analysis provides the definitive blueprint of the molecule's solid form.

Synthesis and Purification

The initial step in any crystallographic study is the synthesis of the target compound with high purity. Substituted ureas, such as the title compound, are often synthesized via the reaction of an amine with an isocyanate.[1] In this case, (S)-1-phenylethanamine would be reacted with a suitable isocyanate precursor derived from 2-amino-3-cyanopyridine.

Synthetic Approach:

A common route involves the reaction of an amine with an isocyanate.[2] For the synthesis of 1-(3-cyano-pyridin-2-yl)-3-((S)-1-phenyl-ethyl)-urea, a plausible method would be the reaction of 2-amino-3-cyanopyridine with phosgene or a phosgene equivalent to form the corresponding isocyanate, which is then reacted in situ with (S)-1-phenylethanamine. Alternatively, a one-pot synthesis using chlorosulfonyl isocyanate followed by in situ hydrolysis could be employed.[3]

Purification Protocol:

Following synthesis, the crude product must be purified to ≥99% to be suitable for crystallization. Common purification techniques for organic compounds include:

  • Column Chromatography: Using a silica gel stationary phase and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from unreacted starting materials and byproducts.

  • Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the pure compound.

Purity can be assessed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis. The goal is to produce crystals that are well-ordered, of sufficient size (typically 0.1-0.3 mm in each dimension), and free from defects.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of supersaturation and subsequent crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

A screening of various solvents and solvent mixtures is typically necessary to find the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Molecular Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[4] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms.[5][6] The diffractometer rotates the crystal while it is irradiated with X-rays (commonly from a Mo or Cu source), and a detector records the positions and intensities of the diffracted X-ray beams.[4][7]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial atomic model is then refined to improve the agreement between the observed and calculated diffraction data.[7]

Key Parameters from SC-XRD:

ParameterDescription
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) between them, defining the basic repeating unit of the crystal.
Space Group The set of symmetry operations that describe the arrangement of molecules in the crystal.
Atomic Coordinates The x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths, Angles, and Torsion Angles The precise geometric parameters of the molecule.
Intermolecular Interactions Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal packing.

Powder X-ray Diffraction (PXRD): A Tool for Bulk Characterization

While SC-XRD provides the detailed structure of a single crystal, powder X-ray diffraction is used to analyze a bulk sample, providing a fingerprint of the crystalline phase. This is crucial for identifying polymorphs, assessing sample purity, and monitoring phase transformations.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The positions and relative intensities of the peaks are characteristic of a specific crystal structure.

The experimental PXRD pattern can be compared to a pattern calculated from the single-crystal structure to confirm the phase purity of the bulk sample.

Analysis of the Crystal Structure of 1-(3-Cyano-pyridin-2-yl)-3-((S)-1-phenyl-ethyl)-urea

A detailed analysis of the crystal structure would reveal key insights into the molecule's properties. For a urea-based compound, particular attention should be paid to the hydrogen bonding network. The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), which can lead to the formation of robust intermolecular interactions.

Expected Structural Features:

  • Hydrogen Bonding: The formation of hydrogen bonds between the N-H groups of the urea and the cyano group, the pyridine nitrogen, or the carbonyl oxygen of neighboring molecules. These interactions will likely play a dominant role in the crystal packing.

  • π-π Stacking: Potential stacking interactions between the phenyl and pyridyl rings of adjacent molecules.

  • Chirality: The (S)-configuration of the 1-phenylethyl group will be unequivocally confirmed. The packing of a chiral molecule in a centrosymmetric or non-centrosymmetric space group will also be determined.

Conclusion: From Crystal Structure to Drug Product

The determination of the crystal structure of 1-(3-cyano-pyridin-2-yl)-3-((S)-1-phenyl-ethyl)-urea is a critical step in its development as a potential drug candidate. The detailed structural information obtained from single-crystal X-ray diffraction, complemented by bulk analysis using powder X-ray diffraction, provides a solid foundation for understanding and controlling the solid-state properties of this compound. This knowledge is indispensable for rational formulation design, ensuring the quality and consistency of the final drug product, and for navigating the complexities of intellectual property and regulatory affairs.

References

  • Bruker. (2004). APEX2. Bruker AXS Inc., Madison, Wisconsin, USA.
  • Otwinowski, Z., & Minor, W. (1997). Processing of X-ray Diffraction Data Collected in Oscillation Mode. Methods in Enzymology, 276, 307-326.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Swanson, H. E., & Tatge, E. (1953). Standard X-ray Diffraction Powder Patterns. National Bureau of Standards Circular, 539(1).
  • The Royal Society of Chemistry. (n.d.). X-ray diffraction. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. Biointerface Research in Applied Chemistry, 12(5), 7052-7063.
  • Patel, R. B., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry, 13(8), 964-981.
  • MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3565.
  • RSC Publishing. (2023). Novel cyclam multicomponent crystal forms: synthesis, characterization and antimicrobial activity. CrystEngComm, 25(30), 4235-4245.
  • PubMed. (2003). Crystallographic Identification of a Noncompetitive Inhibitor Binding Site on the Hepatitis C Virus NS5B RNA Polymerase Enzyme. Journal of Virology, 77(13), 7575-7581.
  • PubMed. (2005). Crystal structure of the cysteine-rich secretory protein stecrisp reveals that the cysteine-rich domain has a K+ channel inhibitor-like fold. Journal of Biological Chemistry, 280(13), 12349-12355.
  • PubMed. (1998). Crystal structure of a small heat-shock protein.
  • RCSB PDB. (2020). Crystal structure of EGFR 696-1022 T790M in complex with AZD9291 prepared by co-crystallization (6JX0). Retrieved from [Link]

  • RCSB PDB. (2023). 1 picosecond light activated crystal structure of bovine rhodopsin in Lipidic Cubic Phase (8A6C). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability of Boc-Protected Aminomethylbenzimidazoles: A Technical Guide

Executive Summary Boc-protected aminomethylbenzimidazoles—specifically derivatives like N-Boc-2-(aminomethyl)benzimidazole—are indispensable scaffolds in modern medicinal chemistry, serving as precursors for PARP1 inhibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-protected aminomethylbenzimidazoles—specifically derivatives like N-Boc-2-(aminomethyl)benzimidazole—are indispensable scaffolds in modern medicinal chemistry, serving as precursors for PARP1 inhibitors, antimalarial agents, and supramolecular metal complexes . However, the introduction of the bulky tert-butyloxycarbonyl (Boc) group fundamentally alters the thermodynamic landscape of the native benzimidazole ring. As a Senior Application Scientist, I have observed that failing to account for these thermodynamic shifts often leads to suboptimal reaction yields, premature deprotection, or failed metal coordination.

This whitepaper provides an in-depth analysis of the thermodynamic stability, deprotection kinetics, and coordination chemistry of Boc-protected aminomethylbenzimidazoles, supported by field-proven methodologies and self-validating experimental protocols.

Structural Paradigm and Conformational Thermodynamics

Annular Tautomerism and Conformational Locking

The native 1H-benzimidazole system exhibits rapid annular tautomerism, where the proton migrates between the N1 and N3 positions, creating a time-averaged symmetrical thermodynamic state in solution. When a Boc group is introduced (either at the primary amine or the ring nitrogen), it acts as a massive steric and electronic perturbator.

If the Boc group is installed on the primary amine of 2-(aminomethyl)benzimidazole, the molecule retains its annular tautomerism but suffers a significant reduction in rotational degrees of freedom around the C2-methyl amine bond. The thermodynamic penalty of this steric bulk forces the molecule into a rigidified conformation to minimize allylic strain. This conformational locking is the primary reason Boc-protected derivatives exhibit drastically lower aqueous thermodynamic solubility compared to their free-base counterparts .

Solvation Thermodynamics

The thermodynamic solubility of a compound is dictated by the free energy difference between its crystalline lattice state and its solvated state ( ΔGsolv​ ). The Boc group introduces a highly lipophilic tert-butyl moiety that disrupts hydrogen-bonding networks in aqueous media. Consequently, the enthalpy of hydration ( ΔHhyd​ ) is insufficient to overcome the lattice energy, driving the thermodynamic equilibrium toward precipitation in physiological buffers (pH 7.4).

Deprotection Kinetics: Overcoming the Thermodynamic Sink

Removing the Boc group is a kinetic challenge dictated by a distinct thermodynamic sink. The cleavage is typically acid-catalyzed, requiring the protonation of the carbamate carbonyl oxygen.

From a thermodynamic standpoint, the protonated intermediate is highly stable (a thermodynamic sink). To drive the reaction forward, the system must overcome a significant activation energy barrier ( ΔG‡>20 kcal/mol) to cleave the C-O bond, yielding the tert-butyl cation and the free amine . Recently, "all-aqueous" photochemical methods using blue LEDs have been developed to bypass this thermal barrier, utilizing single-electron transfer mechanisms to achieve tandem deprotection and alkylation at room temperature .

G A N-Boc-Aminomethylbenzimidazole B Protonated Intermediate (Thermodynamic Sink) A->B H+ (Fast Equilibrium) C Deprotected Amine + t-Butyl Cation B->C Rate-Limiting Cleavage (ΔG‡ > 20 kcal/mol) D Free Base Aminomethylbenzimidazole C->D Neutralization

Fig 1: Thermodynamic and kinetic pathway of acid-catalyzed Boc deprotection.

Coordination Thermodynamics: Metal-Ligand Interactions

Unprotected 2-(aminomethyl)benzimidazole is a potent bidentate ligand. It coordinates transition metals like Cu(II) and Ni(II) via the imidazole N3 and the primary amine nitrogen, forming a highly stable 5-membered chelate ring. The thermodynamic stability of these complexes is immense, often exhibiting stability constants ( logβ ) exceeding 10 due to the chelate effect .

However, Boc-protection of the primary amine completely abolishes this bidentate capability. The steric bulk of the tert-butyl group physically blocks the metal center from accessing the amine nitrogen, while the electron-withdrawing nature of the carbamate reduces the amine's Lewis basicity. Consequently, Boc-protected variants are restricted to monodentate coordination via the imidazole ring, resulting in a precipitous drop in thermodynamic stability ( logβ<5 ).

G M Cu(II) / Ni(II) Metal Center L_free Free Aminomethylbenzimidazole (Primary Amine + Imidazole N) M->L_free Favorable Binding L_boc Boc-Aminomethylbenzimidazole (Sterically Hindered Amine) M->L_boc Restricted Binding C_high High Thermodynamic Stability (Bidentate Chelation, log β > 10) L_free->C_high N,N-Coordination C_low Low Thermodynamic Stability (Monodentate, log β < 5) L_boc->C_low Monodentate N-Coordination

Fig 2: Impact of Boc-protection on the thermodynamic stability of metal coordination.

Quantitative Data Summaries

Table 1: Thermodynamic Solubility of Benzimidazole Scaffolds

Data reflects equilibrium solubility after 24 hours of agitation at 25 °C.

Compound StateSolvent/BufferpHThermodynamic Solubility (μg/mL)
Unprotected AminomethylbenzimidazolePBS7.4> 500
Boc-Protected AminomethylbenzimidazolePBS7.4< 50
Boc-Protected AminomethylbenzimidazoleDMSON/A> 1000
Table 2: Deprotection Kinetics under Various Conditions

Comparative kinetics highlighting the energy barrier required for cleavage.

Reagent SystemTemperatureTime to >95% ConversionMechanism
4 N HCl in 1,4-dioxane25 °C2 - 20 hAcid-catalyzed solvolysis
TFA / DCM (1:1)25 °C1 - 2 hAcid-catalyzed solvolysis
Blue LED / Diazoacetates (Aqueous)25 °C~10 hPhotochemical tandem cleavage

Self-Validating Experimental Protocols

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

Causality Focus: Kinetic solubility assays (e.g., DMSO dilution) frequently overestimate solubility due to the formation of supersaturated, metastable states. The shake-flask method is employed here because it allows the solid and solution phases to reach true thermodynamic equilibrium, ensuring the measured concentration reflects the absolute lowest energy state of the crystal lattice.

Step-by-Step Methodology:

  • Preparation: Weigh 2.0 mg of Boc-protected aminomethylbenzimidazole into a 2 mL glass HPLC vial.

  • Solvation: Add 1.0 mL of the target buffer (e.g., PBS, pH 7.4). Ensure a visible solid pellet remains; if it dissolves completely, the solution is not saturated, and more solid must be added.

  • Equilibration: Cap the vial and place it in an orbital shaker at 750 rpm and 25.0 ± 0.1 °C for exactly 24 hours. Causality: 24 hours is the minimum threshold required to overcome the kinetic barrier of dissolution for highly crystalline hydrophobic solids.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.2 µm PTFE syringe filter.

  • Validation & Analysis: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO. Self-Validation Step: Recover the solid pellet and analyze it via Powder X-Ray Diffraction (PXRD) to confirm that no polymorphic transformation or salt-formation occurred during the 24-hour equilibration, which would invalidate the thermodynamic reading.

Protocol 2: Acid-Catalyzed Deprotection Kinetics

Causality Focus: 4 N HCl in 1,4-dioxane is selected over aqueous acids. Dioxane is a polar aprotic solvent that efficiently solubilizes the hydrophobic Boc-protected starting material while providing an anhydrous environment. This prevents the premature hydrolysis of other sensitive functional groups. Furthermore, the byproduct (isobutylene gas) easily escapes the reaction matrix, driving the equilibrium forward according to Le Chatelier's principle.

Step-by-Step Methodology:

  • Initiation: Suspend 1.0 equivalent of the Boc-protected compound in 4 N HCl in 1,4-dioxane (approx. 4 mL per mmol) in a round-bottom flask equipped with a magnetic stir bar.

  • Kinetic Monitoring: Stir the reaction at 25 °C. Extract 10 µL aliquots every 2 hours. Quench the aliquots in 90 µL of cold methanol.

  • Tracking: Analyze the quenched aliquots via LC-MS. Monitor the disappearance of the [M+H]+ peak of the Boc-protected species and the appearance of the [M-Boc+H]+ peak.

  • Isolation: Upon >95% conversion (typically 2–20 hours depending on steric hindrance), evaporate the solvent under reduced pressure.

  • Purification & Validation: Triturate the resulting residue with cold diethyl ether (5 mL) to precipitate the hydrochloride salt. Filter and dry under vacuum. Self-Validation Step: Perform 1 H-NMR in DMSO- d6​ . The complete disappearance of the intense 9-proton singlet at ~1.4 ppm (the tert-butyl group) validates the absolute thermodynamic completion of the deprotection.

References

  • Potentiometric and spectroscopic studies on the copper(II)
  • STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS St. John's Scholar
  • Lerisetron Analogues with Antimalarial Properties: Synthesis, Structure–Activity Relationship Studies, and Biological Assessment ACS Omega
  • “All-Aqueous” Tandem Boc-Deprotection and Alkylation of N-Bocbenzimidazole Derivatives under Visible Light with Alkyl Aryl Diazoacetates The Journal of Organic Chemistry - ACS Public
  • Metal Ion-Binding Properties of (1H-Benzimidazol-2-yl-methyl)phosphonate (Bimp2-)
Foundational

Spectroscopic Characterization of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, a molecule of significant interest in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, a molecule of significant interest in medicinal chemistry and drug development.[1][2] This guide is intended for researchers, scientists, and professionals in the field, offering not just data, but the rationale behind the analysis, ensuring a deeper understanding of the molecular structure and its spectroscopic properties.

Introduction

tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (MW: 247.29 g/mol , Formula: C13H17N3O2) belongs to the benzimidazole class of heterocyclic compounds, which are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The attachment of a tert-butyl carbamate (Boc) protecting group to the methylamine substituent at the 2-position of the benzimidazole ring makes this molecule a key intermediate in the synthesis of more complex pharmaceutical agents. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity. This guide will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structure and Key Functional Groups

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. The key features include the benzimidazole ring system, the methylene linker, and the tert-butyl carbamate group.

Figure 1: Chemical structure of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, both ¹H and ¹³C NMR will provide definitive structural information. The following predictions are based on known spectral data of similar benzimidazole and carbamate compounds.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5Broad Singlet1HN1-H (Benzimidazole)The acidic proton on the benzimidazole nitrogen is typically deshielded and appears as a broad singlet.
7.50 - 7.60Multiplet2HAr-H (Benzene ring)Protons on the aromatic ring of the benzimidazole system.
7.10 - 7.25Multiplet2HAr-H (Benzene ring)Protons on the aromatic ring of the benzimidazole system.
~5.50Triplet1HN10-H (Carbamate)The carbamate N-H proton signal is often a triplet due to coupling with the adjacent methylene protons.
~4.50Doublet2HC9-HThe methylene protons are adjacent to the carbamate nitrogen and the benzimidazole ring, leading to a downfield shift.
~1.45Singlet9HC15,16,17-H ₃ (tert-Butyl)The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.[6]
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~156.0C =O (Carbamate)The carbonyl carbon of the carbamate group is characteristically found in this region.
~151.0C 2 (Benzimidazole)The C2 carbon of the benzimidazole ring, bonded to two nitrogen atoms, is significantly deshielded.
135.0 - 143.0Quaternary Ar-C (Benzene ring)The two quaternary carbons of the fused benzene ring.
110.0 - 125.0Ar-C H (Benzene ring)The four CH carbons of the benzene ring.
~80.0Quaternary C (tert-Butyl)The quaternary carbon of the tert-butyl group.[7]
~45.0C H₂ (Methylene)The methylene carbon adjacent to the benzimidazole ring and the carbamate nitrogen.
~28.0C H₃ (tert-Butyl)The three equivalent methyl carbons of the tert-butyl group.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-H bonds.[8][9][10]

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3400N-H StretchBenzimidazole & Carbamate N-H
3000 - 3100C-H StretchAromatic C-H
2850 - 2980C-H StretchAliphatic C-H (methylene and tert-butyl)
~1700C=O StretchCarbamate C=O
1500 - 1600C=C & C=N StretchBenzimidazole ring
1200 - 1300C-N StretchCarbamate & Benzimidazole C-N

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, electrospray ionization (ESI) would be a suitable technique.

Expected Molecular Ion:

  • [M+H]⁺: m/z 248.14

  • [M+Na]⁺: m/z 270.12

Predicted Fragmentation Pattern:

The molecule is expected to fragment in a predictable manner, primarily through the loss of the tert-butyl group and cleavage of the carbamate moiety.[11]

mol [C13H17N3O2 + H]+ m/z = 248.14 frag1 Loss of isobutylene (-C4H8) mol->frag1 frag2 [C9H9N3O2 + H]+ m/z = 192.07 frag1->frag2 frag3 Loss of CO2 (-CO2) frag2->frag3 frag4 [C8H9N3 + H]+ m/z = 148.08 frag3->frag4

Figure 2: Proposed fragmentation pathway in positive ion Mass Spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The benzimidazole ring system is the primary chromophore in this molecule.[12][13][14]

Expected Absorption Maxima (λ_max):

  • ~270-280 nm: This absorption band is attributed to the π → π* transitions within the benzimidazole ring system.[15]

  • ~240-250 nm: A second, typically more intense, absorption band may be observed at a shorter wavelength, also arising from electronic transitions within the benzimidazole core.[15]

The carbamate group itself does not significantly absorb in the UV-Vis region above 220 nm.

Experimental Protocols

The following are generalized, step-by-step methodologies for the spectroscopic characterization of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the proton signals.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

cluster_0 Spectroscopic Characterization Workflow start Sample of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms uv UV-Vis Spectroscopy start->uv data Combined Spectroscopic Data nmr->data ir->data ms->data uv->data structure Structural Elucidation and Confirmation data->structure

Figure 3: General workflow for the spectroscopic characterization of the title compound.

Conclusion

The comprehensive spectroscopic characterization of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, utilizing a combination of NMR, IR, MS, and UV-Vis techniques, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers working with this important synthetic intermediate. By understanding the principles behind the spectroscopic analysis, scientists can confidently verify the identity and purity of their material, which is a critical step in the advancement of drug discovery and development programs.

References

  • Supporting Information for a related compound.
  • UV-vis absorption spectra of oxidative titration benzimidazole-based dopants. ResearchGate.
  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI.
  • Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted ... IntechOpen.
  • tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate. BLDpharm.
  • tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. ChemicalBook.
  • tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. ChemicalBook.
  • UV-visible light-induced photochemical synthesis of benzimidazoles by coomassie brilliant blue coated on W–ZnO@NH 2 nanoparticles. RSC Publishing.
  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC.
  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. PMC.
  • tert-Butyl carbamate. NIST WebBook.
  • tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate. Achmem.
  • Introducing tert-Butyl (1-Methyl-1H-benzo[d]imidazol-2-yl)carbamate.
  • TERT-BUTYL ((1H-BENZO(D)(1,2,3)TRIAZOL-1-YL)METHYL)CARBAMATE. gsrs.
  • Systematic identification of suspected anthelmintic benzimidazole metabolites using LC–MS/MS. Ovid.
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC.
  • Nocodazole. NIST WebBook.
  • FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances.
  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (PDF).
  • tert-butyl N-[(1H-1,3-benzodiazol-2-yl)methyl]carbamate. NextSDS.
  • Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. ResearchGate.
  • Synthesis, Characterization, and Antifungal Activity of Novel Benzo[14][16]imidazo[1,2-d][4][12][14]triazine Derivatives. MDPI. Available at:

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • tert-Butyl ((1H-pyrazol-1-yl)((2,2,2-trifluoroacetyl)imino)methyl)carbamate. Sigma-Aldrich.

Sources

Exploratory

A Guide to the Computational Analysis of Small Molecule Electronic Properties for Drug Discovery

A Senior Application Scientist's Field-Proven Insights into In Silico Characterization Preamble: The Challenge of the Unknown – The Case of CAS 189560-83-6 In the realm of drug discovery and materials science, researcher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into In Silico Characterization

Preamble: The Challenge of the Unknown – The Case of CAS 189560-83-6

In the realm of drug discovery and materials science, researchers are often faced with the task of characterizing novel chemical entities. A request was made for an in-depth technical guide on the electronic properties and computational modeling of the compound with CAS number 189560-83-6. However, a thorough search of public scientific databases and chemical registries reveals a significant lack of available information for this specific molecule. Without a known chemical structure, a detailed and scientifically rigorous analysis is not feasible.

This guide, therefore, pivots from the specific to the general. It provides a comprehensive framework and a step-by-step workflow for characterizing the electronic properties of any given small molecule, a process that is fundamental to modern drug design.[1][2] By understanding the electronic landscape of a molecule, we can gain invaluable insights into its reactivity, stability, and potential interactions with biological targets.[1][3][4] This document will serve as a practical guide for researchers, scientists, and drug development professionals on how to approach this critical task, using established computational chemistry techniques.

Part 1: The Electronic Blueprint of a Molecule – Why It Matters

The biological effect of a drug molecule is intrinsically linked to its three-dimensional shape and its electronic properties.[5] It is the distribution of electrons that dictates how a molecule will "see" and interact with its environment, particularly the active site of a target protein.[4][6] Key electronic properties that are central to drug design include:

  • Molecular Electrostatic Potential (MEP): This property provides a visual representation of the charge distribution around a molecule.[3][7] It allows us to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions like hydrogen bonding and electrostatic interactions that govern drug-receptor binding.[3][4][7]

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity.[8][9] The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity.[9][10]

  • Partial Atomic Charges: These values provide a quantitative measure of the charge localized on each atom within a molecule. They are instrumental in understanding intermolecular interactions and are a cornerstone of molecular mechanics force fields used in simulations.

By computationally modeling these properties, we can pre-emptively assess a molecule's potential for biological activity and identify liabilities, thereby accelerating the drug discovery process.[1]

Part 2: The Computational Chemist's Toolkit – A Workflow for Electronic Property Analysis

The following section outlines a robust and field-proven workflow for the computational analysis of a small molecule's electronic properties. This process leverages the power of quantum mechanics, specifically Density Functional Theory (DFT), which offers a good balance of accuracy and computational efficiency for many molecular systems.[11][12][13]

Workflow Overview

The computational workflow can be broken down into four key stages:

G cluster_0 Computational Workflow A 1. Structure Preparation B 2. Geometry Optimization A->B Initial 3D coordinates C 3. Single-Point Energy Calculation B->C Optimized geometry D 4. Property Analysis & Visualization C->D Wavefunction/Density

Caption: A generalized workflow for computational electronic property analysis.

Step-by-Step Experimental Protocol

Objective: To calculate the molecular electrostatic potential, frontier molecular orbitals, and partial atomic charges of a given small molecule.

1. Structure Preparation:

  • Action: Obtain a 3D representation of the molecule of interest. This can be done using a chemical drawing program (e.g., ChemDraw, MarvinSketch) and exporting the structure in a suitable format (e.g., .mol, .sdf).

  • Causality: The initial 3D structure is the starting point for all subsequent calculations. While the initial geometry does not need to be perfect, a reasonable starting structure will expedite the geometry optimization process.

2. Geometry Optimization:

  • Action: Perform a geometry optimization using a DFT method. A commonly used and well-regarded combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[14] This calculation will find the lowest energy conformation of the molecule.

  • Causality: The electronic properties of a molecule are highly dependent on its 3D structure. A geometry optimization is crucial to ensure that the calculated properties correspond to a stable, low-energy state of the molecule, which is the most likely conformation to be biologically relevant.

3. Single-Point Energy Calculation and Wavefunction Generation:

  • Action: Using the optimized geometry from the previous step, perform a single-point energy calculation with a larger basis set, for example, 6-311+G(d,p). This calculation will generate a more accurate wavefunction and electron density without the computational expense of re-optimizing the geometry.

  • Causality: While the geometry can be adequately described with a smaller basis set, a more accurate description of the electron distribution requires a larger and more flexible basis set. This two-step process provides a good compromise between accuracy and computational cost.

4. Property Analysis and Visualization:

  • Molecular Electrostatic Potential (MEP):

    • Action: From the results of the single-point calculation, generate the MEP surface. This is typically done by mapping the calculated electrostatic potential onto the molecule's electron density surface.

    • Visualization: The MEP is visualized as a color-mapped surface, where red typically indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).[3]

  • Frontier Molecular Orbitals (HOMO/LUMO):

    • Action: Extract the energies of the HOMO and LUMO from the calculation output. The energy gap is simply the difference between the LUMO and HOMO energies.

    • Visualization: The 3D shapes of the HOMO and LUMO can be visualized to understand where the molecule is most likely to donate or accept electrons.

  • Partial Atomic Charges:

    • Action: Calculate the partial atomic charges using a method such as Mulliken population analysis or a more robust method like Natural Bond Orbital (NBO) analysis.

    • Presentation: The calculated charges can be tabulated or displayed on the molecular structure.

Part 3: Data Presentation and Interpretation

For a hypothetical small molecule, the output of the above workflow can be summarized for clear interpretation.

Quantitative Data Summary
PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVRelates to the molecule's ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelates to the molecule's electron affinity and electron-accepting ability.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.[10]
Dipole Moment2.5 DebyeIndicates the overall polarity of the molecule, which can influence solubility and membrane permeability.
Visualizing the Electronic Landscape

A visual representation of the MEP is often the most intuitive way to understand a molecule's electronic properties.

G cluster_0 Molecular Electrostatic Potential (MEP) Interpretation A Molecule with MEP Surface B Red Regions (Negative Potential) A->B Electron-rich (e.g., lone pairs on O, N) Potential H-bond acceptors C Blue Regions (Positive Potential) A->C Electron-poor (e.g., H-bond donors) Potential electrophilic sites D Green/Yellow Regions (Neutral Potential) A->D Non-polar regions (e.g., hydrocarbon chains) Potential hydrophobic interactions

Caption: A conceptual diagram illustrating the interpretation of a Molecular Electrostatic Potential (MEP) map.

Part 4: Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through adherence to established principles of computational chemistry.

  • Method Selection: The choice of DFT functional and basis set is based on their well-documented performance for organic molecules in numerous peer-reviewed studies.

  • Cross-Verification: Calculated properties can be qualitatively compared with known chemical principles. For example, the MEP should show negative potential around electronegative atoms like oxygen and nitrogen.

  • Experimental Correlation: Where possible, computational results should be correlated with experimental data. For instance, the calculated UV-Vis absorption spectrum (related to the HOMO-LUMO gap) can be compared with an experimentally measured spectrum.

By following this structured and theoretically grounded approach, researchers can confidently generate reliable insights into the electronic properties of their molecules of interest, even in the absence of prior experimental data. This in silico characterization is an indispensable step in modern, rational drug design, enabling the prioritization of compounds with desirable properties and accelerating the journey from a chemical drawing to a life-saving therapeutic.

References

  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
  • Research and Reviews. (n.d.). Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals.
  • Naray-Szabo, G., & Matyus, P. (n.d.). ELECTROSTATICS IN COMPUTER-AIDED DRUG DESIGN.
  • ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design.
  • Deep Origin. (2023, September 26). Density Functional Theory (DFT) - Computational Chemistry Glossary.
  • MDPI. (2025, June 30). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions.
  • ResearchGate. (2024, December 18). (PDF) Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis.
  • Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter.
  • SpringerLink. (n.d.). QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena?.
  • HPC-AI Tech. (2024, October 21). Quantum Chemistry Simulations: Accelerating Drug Discovery.
  • NIH. (2021, June 21). Applications of density functional theory in COVID-19 drug modeling. PMC.
  • ResearchGate. (2025, August 8). (PDF) Electronic Levels Of Small Molecules For Organic Solar Cells: A Computational Study.
  • YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.
  • Scirp.org. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).
  • ResearchGate. (2025, November 6). (PDF) Predicting Electron Distributions in Drug Molecules Using Density Functional Theory in Real Space.
  • Biomedical Journal of Scientific & Technical Research. (2018, October 9). Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants.
  • AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.
  • NIH. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PMC.

Sources

Foundational

basic chemical structure of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Basic Chemical Structure of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate: An In-Depth Technical Guide Executive Summary In modern drug discovery and complex organic synthesis, the strategic use of orthogonally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Basic Chemical Structure of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate: An In-Depth Technical Guide

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic use of orthogonally protected bifunctional building blocks is paramount. tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (commonly referred to as N-Boc-2-aminomethylbenzimidazole) serves as a critical intermediate. By marrying the pharmacologically privileged benzimidazole core with a highly controlled, acid-labile Boc-protected primary amine, this molecule enables the modular assembly of complex therapeutics, including PARP1 inhibitors and advanced kinase antagonists. This whitepaper dissects its structural causality, synthetic methodologies, and self-validating experimental protocols.

Part 1: Core Chemical Structure and Physicochemical Properties

The architecture of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate is intentionally designed to compartmentalize reactivity. It consists of three distinct functional domains:

  • The Benzimidazole Core: A bioisostere for purine and indole rings. It acts as a potent hydrogen bond donor (via the NH) and acceptor (via the imine nitrogen), making it a primary pharmacophore for anchoring into protein binding pockets.

  • The Methylene Spacer: Provides essential conformational flexibility, allowing the attached amine to sweep through target binding sites to locate optimal electrostatic interactions.

  • The Boc-Carbamate Group: A bulky, lipophilic protecting group that masks the nucleophilicity of the primary amine.

Structure Core tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS: 189560-83-6) Benzimidazole Benzimidazole Ring • Bioisostere for purine/indole • H-bond donor/acceptor • Target anchoring Core->Benzimidazole Methylene Methylene Linker • Conformational flexibility • Spacer for pharmacophore Core->Methylene BocGroup Boc-Carbamate • Lipophilic masking • Acid-labile protection • Prevents premature reaction Core->BocGroup

Caption: Structural domains of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate and their roles.

To facilitate rapid reference for analytical and synthetic planning, the quantitative physicochemical data of the compound are summarized below [1]:

PropertyValue / Specification
Chemical Name tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate
Common Synonyms N-Boc-2-aminomethylbenzimidazole, Boc-(1H-benzimidazol-2-ylmethyl)amine
CAS Registry Number 189560-83-6
Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
SMILES String O=C(OC(C)(C)C)NCC1=NC=2C=CC=CC2N1
Storage Temperature 2-8 °C (Refrigerated, dry conditions)

Part 2: Causality in Synthetic Methodologies

The selection of the tert-butyloxycarbonyl (Boc) group over other protecting groups (like Fmoc or Cbz) is a calculated choice in medicinal chemistry. The benzimidazole ring contains a basic nitrogen that often requires downstream functionalization (e.g., N-alkylation) under strongly basic conditions (using NaH or K2CO3). An Fmoc group would be prematurely cleaved under these basic conditions. Conversely, a Cbz group would restrict the use of downstream catalytic hydrogenation. The Boc group is strictly acid-labile, providing perfect orthogonal protection.

There are two primary pathways to synthesize this compound:

Pathway A: Direct Protection of 2-(Aminomethyl)benzimidazole This is the most direct route, utilizing commercially available 2-(aminomethyl)benzimidazole dihydrochloride [2]. The causality behind using N,N-Diisopropylethylamine (DIPEA) as the base rather than standard triethylamine (TEA) lies in steric hindrance. DIPEA efficiently neutralizes the dihydrochloride salt to liberate the primary amine for nucleophilic attack on Boc2O, but its bulky isopropyl groups prevent it from acting as a competing nucleophile, thereby maximizing yield and minimizing side-product formation.

Pathway B: De Novo Synthesis via Condensation When functionalized benzimidazole derivatives are required, a de novo synthesis is employed. This involves the condensation of o-phenylenediamine with N-Boc-glycine. The use of EDC·HCl and HOBt is critical here; HOBt forms an active ester intermediate that accelerates the coupling process while suppressing the formation of unreactive N-acylureas. Subsequent heating in mild acid drives the cyclodehydration to form the benzimidazole core.

Part 3: Mechanistic Role in Drug Development

In the context of targeted therapeutics, this compound acts as a foundational scaffold. For example, in the development of novel PARP1 inhibitors [3], the Boc group is selectively cleaved using Trifluoroacetic acid (TFA) to reveal the primary amine. This amine is then coupled to various long-chain appendages or bicyclic systems. The benzimidazole core subsequently mimics the nicotinamide moiety of NAD+, competitively binding to the catalytic domain of PARP1 and trapping the enzyme on damaged DNA, which is a highly effective strategy for inducing synthetic lethality in BRCA-mutated cancers.

Workflow OPD o-Phenylenediamine + N-Boc-Glycine COUPLING Coupling Reagents (EDC/HOBt) OPD->COUPLING AMB 2-(Aminomethyl) benzimidazole BOC2O Boc2O, Base AMB->BOC2O TARGET tert-Butyl ((1H-benzo[d] imidazol-2-yl)methyl)carbamate BOC2O->TARGET Direct Protection COUPLING->TARGET De Novo Synthesis DEPROT Acidic Cleavage (TFA / DCM) TARGET->DEPROT Deprotection DRUG Functionalization (e.g., PARP Inhibitors) DEPROT->DRUG Drug Discovery

Caption: Synthetic pathways and downstream applications in drug discovery workflows.

Part 4: Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success without requiring immediate isolation.

Protocol 1: Direct N-Boc Protection Workflow
  • Reagent Preparation: Suspend 2-(aminomethyl)benzimidazole dihydrochloride (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Basification: Cool the suspension to 0 °C using an ice bath. Add DIPEA (3.0 eq, 30 mmol) dropwise over 10 minutes. The suspension will clear as the free amine is liberated.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc2O) (1.1 eq, 11 mmol) in 10 mL of DCM and add dropwise to the reaction mixture.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 9:1 DCM:MeOH. Stain the plate with Ninhydrin and apply heat. Validation: The starting material will immediately stain a deep purple/blue (free primary amine). The desired product spot (higher Rf) will remain unstained initially, confirming the successful masking of the primary amine.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as an off-white solid.

Protocol 2: Acidic Deprotection Workflow (Preparation for Functionalization)
  • Solvation: Dissolve tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (1.0 eq, 5 mmol) in 20 mL of anhydrous DCM.

  • Cleavage: Cool to 0 °C and slowly add Trifluoroacetic acid (TFA) (10 mL). Stir for 2 hours at room temperature. The evolution of CO2 gas (bubbling) is a physical indicator of the cleavage of the carbamate group.

  • Self-Validation Checkpoint (LC-MS & NMR):

    • LC-MS: Extract a 10 µL aliquot, dilute in MeOH, and inject. The disappearance of the m/z 248.1 [M+H]+ peak and the emergence of the m/z 148.1 [M+H]+ peak confirms complete deprotection.

    • 1H-NMR: The complete loss of the strong, highly integrated singlet at ~1.40 ppm (corresponding to the 9 protons of the tert-butyl group) provides orthogonal validation of success.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Triturate the resulting oil with cold diethyl ether to precipitate the free amine as a TFA salt, ready for downstream peptide coupling.

References

  • Wang, Y., et al. "Design, Synthesis, and Biological Evaluation of a Series of Benzo[de][1,7]naphthyridin-7(8H)-ones Bearing a Functionalized Longer Chain Appendage as Novel PARP1 Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Sources

Exploratory

A Technical Guide to the Molecular Properties of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate for High-Resolution Mass Spectrometry

Abstract: This technical guide provides an in-depth analysis of two fundamental molecular properties of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS No: 189560-83-6): its molecular weight and its exact mas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of two fundamental molecular properties of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS No: 189560-83-6): its molecular weight and its exact mass.[1][2][3] For researchers, medicinal chemists, and drug development professionals, a precise understanding of the distinction between these values is not merely academic; it is critical for the accurate synthesis, purification, and analytical identification of the compound. This document elucidates the theoretical basis for each property, presents their calculated values, and details their practical application within a standard high-resolution mass spectrometry (HRMS) workflow for compound verification.

Introduction to the Compound

Tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate is a heterocyclic compound featuring a benzimidazole core. This structural motif is a well-established pharmacophore in medicinal chemistry, and as such, this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Given its role in synthesis, the unambiguous confirmation of its identity and purity is a prerequisite for its use in subsequent experimental stages. This verification relies heavily on analytical techniques, particularly mass spectrometry, where the concepts of molecular weight and exact mass are paramount.

Core Concepts: Molecular Weight vs. Exact Mass

While often used interchangeably in casual laboratory parlance, molecular weight and exact mass are distinct properties derived from different fundamental principles. The choice of which value to use is dictated entirely by the application.

Molecular Weight (MW)

Molecular Weight, also known as average molecular mass, is a weighted average calculated from the natural abundance of all stable isotopes of the elements in a molecule. For example, carbon exists primarily as ¹²C (~98.9%) but also as ¹³C (~1.1%). The atomic weight of carbon (≈12.011 amu) reflects this natural isotopic distribution.

Causality and Application: Because Molecular Weight accounts for the isotopic average, it is the correct value to use for all macroscopic, gravimetric applications. When weighing a substance on a laboratory balance, one is measuring a vast population of molecules with a natural distribution of isotopes. Therefore, MW is essential for stoichiometric calculations, such as preparing solutions of a specific molarity or determining molar equivalents in a chemical reaction.

Exact Mass

Exact Mass, also known as monoisotopic mass, is calculated by summing the masses of the most abundant naturally occurring stable isotope of each constituent element. For tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (C₁₃H₁₇N₃O₂), this calculation would use the mass of ¹²C, ¹H, ¹⁴N, and ¹⁶O.

Causality and Application: High-resolution mass spectrometers (e.g., Time-of-Flight (TOF), Orbitrap) possess sufficient resolving power to distinguish between molecules that differ in mass only by their isotopic composition. The instrument measures the mass-to-charge ratio (m/z) of individual ions. The most intense peak in the isotopic cluster for a molecule's ion will correspond to the species containing only the most abundant isotopes. Therefore, Exact Mass is the theoretical value used to identify and confirm the elemental composition of a compound in HRMS analysis.

Physicochemical Properties of the Target Compound

The essential physicochemical data for tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₃H₁₇N₃O₂[1][2]
Molecular Weight (MW) 247.30 g/mol
Exact Mass 247.1321 Da[4]
CAS Number 189560-83-6[1][2][3]

Note: The Exact Mass is derived from the identical chemical formula of Parbendazole, as provided by PubChem, and represents the monoisotopic mass.[4]

Application in an Analytical Workflow: Compound Verification by LC-HRMS

To ensure the identity of a newly synthesized or purchased batch of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, a liquid chromatography-high resolution mass spectrometry (LC-HRMS) workflow is the industry standard.

Workflow Overview

The process involves preparing a dilute solution of the compound, separating it from potential impurities using liquid chromatography, ionizing the molecule, and then measuring the mass-to-charge ratio of the resulting ion with high precision. The experimentally measured m/z is then compared against the calculated theoretical Exact Mass. A match within a narrow mass tolerance window (typically <5 ppm) provides high confidence in the compound's identity.

Visualization of the LC-HRMS Workflow

G cluster_prep 1. Sample Preparation cluster_analysis 2. LC-HRMS Analysis cluster_data 3. Data Interpretation A Weigh Compound B Prepare Stock Soln. (e.g., 1 mg/mL in MeOH) A->B C Dilute to Working Soln. (e.g., 1 µg/mL) B->C D Inject Sample C->D E LC Separation (C18 Column) D->E F Ionization (ESI+) E->F G Mass Analysis (TOF / Orbitrap) F->G H Acquire Mass Spectrum G->H I Identify Protonated Ion [M+H]⁺ H->I J Compare Experimental m/z to Theoretical Exact Mass I->J K Identity Confirmed J->K Mass Error < 5 ppm?

Caption: LC-HRMS workflow for the identity confirmation of a target compound.

Self-Validating Experimental Protocol

This protocol describes a self-validating system for the preparation and analysis of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate.

Objective: To confirm the identity of the compound by matching its experimental mass to its theoretical exact mass.

Materials:

  • tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate sample

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • LC-HRMS system

Methodology:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 2.0 mg of the compound using an analytical balance.

    • Quantitatively transfer the solid to a 2.0 mL volumetric flask.

    • Dissolve the compound in MeOH and fill to the mark. This solution is Stock A. The use of Molecular Weight (247.30 g/mol ) would be required here to calculate the precise molarity.

  • Working Solution Preparation (1 µg/mL):

    • Pipette 10 µL of Stock A into a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 mixture of LC-MS grade Water and Methanol. This is the Working Solution.

  • LC-HRMS System Parameters (Example):

    • LC System:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water + 0.1% FA

      • Mobile Phase B: Methanol + 0.1% FA

      • Gradient: 5% B to 95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 2 µL

    • HRMS System:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Range: m/z 100-1000

      • Resolution: 60,000 FWHM

      • Target Ion: Protonated molecule [M+H]⁺

  • Data Analysis and Validation:

    • The expected protonated ion [M+H]⁺ has a theoretical exact mass of 248.1399 Da (247.1321 for the neutral molecule + 1.0078 for the proton).

    • Process the acquired data to find the extracted ion chromatogram for m/z 248.1399.

    • Examine the mass spectrum corresponding to the chromatographic peak.

    • The system is validated, and the compound's identity is confirmed if the measured mass is within 5 ppm of the theoretical mass.

      • Calculation Example: 5 ppm of 248.1399 Da is (5/1,000,000) * 248.1399 = 0.00124 Da. The measured mass must fall between 248.1387 and 248.1411 Da.

Conclusion

For tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, the Molecular Weight of 247.30 g/mol is the appropriate value for all gravimetric and stoichiometric laboratory work. In contrast, its Exact Mass of 247.1321 Da is the indispensable theoretical value for identity confirmation using high-resolution mass spectrometry.[4] A disciplined application of these distinct values is fundamental to ensuring experimental accuracy, reproducibility, and the overall integrity of research and development programs that utilize this compound.

References

  • Title: Introducing tert-Butyl (1-Methyl-1H-benzo[d]imidazol-2-yl)
  • Title: tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)
  • Title: tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)
  • Title: Parbendazole | C13H17N3O2 | CID 26596 - PubChem Source: National Center for Biotechnology Information, PubChem URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Boc Deprotection of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Introduction & Scope tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate—commonly referred to as N-Boc-2-(aminomethyl)benzimidazole—is a highly versatile building block in drug development. It is frequently utilized i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate—commonly referred to as N-Boc-2-(aminomethyl)benzimidazole—is a highly versatile building block in drug development. It is frequently utilized in the synthesis of chemokine receptor antagonists, transition metal chelators, and peptoid submonomers .

The removal of the tert-butoxycarbonyl (Boc) protecting group is a mandatory step to unmask the primary amine for subsequent coupling reactions. Because this substrate contains two basic nitrogen centers (the benzimidazole ring and the primary amine), the deprotection protocol must be carefully selected to manage the stoichiometry of the acid and the physical properties of the resulting salt.

Mechanistic Insights & Causality

Boc deprotection is an acid-catalyzed process. The strong acid protonates the carbamate carbonyl, weakening the C–O bond. This leads to the expulsion of a tert-butyl cation (which rapidly eliminates to form isobutylene gas) and a carbamic acid intermediate (which spontaneously decarboxylates to release CO₂ gas) .

Substrate-Specific Challenges: The causality behind reagent selection for this specific molecule lies in its dual basicity:

  • Benzimidazole Nitrogen (pKₐ ~5.6): This nitrogen is protonated first, consuming one equivalent of acid without initiating deprotection.

  • Primary Amine (pKₐ ~9.5): Once the Boc group is cleaved, the newly unmasked amine consumes a second equivalent of acid.

Consequently, the deprotected product will always exist as a doubly protonated salt . The choice of acid directly dictates the physical state of this salt, which in turn defines the isolation strategy .

  • Trifluoroacetic Acid (TFA): Yields a bis-TFA salt. Because trifluoroacetate is a relatively large, lipophilic counterion, the resulting salt often resists crystallization, presenting as a hygroscopic oil or gum that requires tedious trituration.

  • Hydrochloric Acid (HCl): Yields a dihydrochloride salt. This salt is highly polar and typically insoluble in ethereal solvents like 1,4-dioxane. This insolubility drives the reaction to completion via Le Chatelier’s principle and allows for rapid isolation via simple filtration.

Experimental Workflows

Workflow Substrate N-Boc-2-(aminomethyl)benzimidazole (Starting Material) Path_TFA Protocol A: TFA / DCM Substrate->Path_TFA 20-50% v/v RT, 1-2 h Path_HCl Protocol B: 4M HCl / Dioxane Substrate->Path_HCl 5-10 eq RT, 1-2 h Salt_TFA Bis-TFA Salt (Oily / Hygroscopic) Path_TFA->Salt_TFA -CO₂, -Isobutylene Evaporation Salt_HCl Dihydrochloride Salt (Crystalline Precipitate) Path_HCl->Salt_HCl -CO₂, -Isobutylene Filtration FreeBase Free Amine (2-(aminomethyl)benzimidazole) Salt_TFA->FreeBase Ion-Exchange / Basic Workup Salt_HCl->FreeBase NaOMe/MeOH or Basic Resin

Reaction workflows for the Boc deprotection of N-Boc-2-(aminomethyl)benzimidazole.

Quantitative Data Summary

The following table synthesizes the operational differences between the two primary deprotection strategies to aid in workflow selection.

ParameterProtocol A (TFA / DCM)Protocol B (HCl / Dioxane)
Acid Equivalents Large excess (solvent scale, 20-50% v/v)5–10 equivalents
Reaction Kinetics 1–2 hours at Room Temperature30 mins–2 hours at Room Temperature
Product Salt Form (1H-benzo[d]imidazol-2-yl)methanamine bis-TFA(1H-benzo[d]imidazol-2-yl)methanamine 2HCl
Physical State Viscous oil or hygroscopic gumFree-flowing crystalline precipitate
Isolation Method Rotary evaporation followed by ether triturationDirect vacuum filtration
Green Chemistry Low (DCM is heavily regulated)Moderate (Dioxane can be substituted with CPME)

Self-Validating Experimental Protocols

Protocol A: Deprotection via TFA in Dichloromethane (DCM)

Use this protocol if the downstream application is compatible with TFA salts or if the substrate exhibits poor solubility in ethereal solvents.

  • Dissolution: Dissolve N-Boc-2-(aminomethyl)benzimidazole (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add neat Trifluoroacetic Acid (TFA) dropwise until the solvent composition reaches 20% v/v TFA in DCM.

    • Self-Validation Check: You will observe mild effervescence. This gas evolution (CO₂ and isobutylene) confirms the cleavage mechanism is actively occurring.

  • Propagation: Remove the ice bath and stir at room temperature for 1–2 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (M+H = 248) disappears and the product mass (M+H = 148) dominates.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 × 10 mL).

    • Self-Validation Check: The product will present as a thick, amber/yellow oil, confirming the formation of the highly soluble bis-TFA salt.

Protocol B: Deprotection via HCl in 1,4-Dioxane

Recommended protocol for superior isolation purity and ease of handling.

  • Dissolution: Dissolve the substrate (1.0 eq) in a minimal volume of anhydrous methanol or DCM (just enough to achieve a clear solution).

  • Acid Addition: Vigorously stir the solution at room temperature and add 4M HCl in 1,4-dioxane (5.0 to 10.0 eq).

    • Self-Validation Check: Initial gas evolution will occur. Within 15–30 minutes, the solution will transition from clear to cloudy as the highly polar dihydrochloride salt begins to crash out of the non-polar dioxane mixture.

  • Propagation: Continue stirring for 1.5 hours to ensure complete precipitation.

  • Isolation: Filter the suspension through a sintered glass frit. Wash the filter cake with cold anhydrous diethyl ether or cyclopentyl methyl ether (CPME).

    • Self-Validation Check: The product is isolated as a white, free-flowing solid. Non-polar impurities and cleaved byproducts remain dissolved in the filtrate. Dry in a vacuum oven at 40 °C.

Protocol C: Anhydrous Free-Basing (Advanced Technique)

Because 2-(aminomethyl)benzimidazole is highly polar and significantly water-soluble, standard aqueous basic workups (e.g., 1M NaOH extraction with DCM) often lead to poor recovery due to unfavorable partition coefficients.

  • Suspension: Suspend the isolated dihydrochloride salt from Protocol B in anhydrous methanol.

  • Neutralization: Add a standardized solution of Sodium Methoxide (NaOMe) in methanol (2.0 eq) dropwise.

    • Self-Validation Check: The visual appearance of the suspension will change. The organic dihydrochloride salt will dissolve into the methanol, while fine, granular, inorganic Sodium Chloride (NaCl) will instantly precipitate.

  • Isolation: Stir for 30 minutes, filter the mixture through a pad of Celite to remove the NaCl, and concentrate the filtrate to yield the pure free amine. Alternatively, stirring the methanolic solution with a basic ion-exchange resin (e.g., Amberlyst A21) followed by filtration provides an entirely metal-free free base.

References

  • National Center for Biotechnology Information (PMC). "Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study." Available at:[Link]

  • GenScript. "Terminology of Antibody Drug for Boc Deprotection." Available at:[Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "Specific solvent issues with BOC deprotection." Available at: [Link]

Application

Application Note: Synthesis and Profiling of Benzimidazole-Based Tyrosine Kinase Inhibitors Using CAS 189560-83-6

Introduction & Mechanistic Rationale Receptor tyrosine kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), are heavily implicated in the pathogene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Receptor tyrosine kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), are heavily implicated in the pathogenesis of aggressive malignancies, including breast and non-small cell lung cancers. Targeting these kinases with small-molecule inhibitors is a cornerstone of modern oncology. However, due to emerging multi-drug resistance mechanisms, there is a continuous need for novel structural scaffolds ().

The benzimidazole core is a privileged scaffold in medicinal chemistry. As a purine isostere, it effectively mimics the adenine ring of ATP, allowing it to competitively bind the hinge region of the kinase domain via critical hydrogen bonding ().

To synthesize these inhibitors efficiently, drug development professionals rely on orthogonally protected building blocks. CAS 189560-83-6 , chemically known as tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, is an optimal starting material. The 2-aminomethyl linker provides the exact spatial geometry required to project a coupled pharmacophore into the adjacent hydrophobic allosteric pockets of EGFR/HER2. Concurrently, the Boc (tert-butoxycarbonyl) group ensures synthetic control, preventing unwanted side reactions at the primary amine during upstream functionalization.

G Ligand EGF / Ligand Receptor EGFR / HER2 Dimer Ligand->Receptor Kinase Intracellular Kinase Domain Receptor->Kinase Signaling PI3K/AKT & MAPK Pathways Kinase->Signaling Phosphorylation ATP ATP Binding ATP->Kinase Inhibitor Benzimidazole TKI (Hinge Binder) Inhibitor->Kinase Competitive Inhibition Proliferation Tumor Cell Proliferation Signaling->Proliferation

EGFR/HER2 pathway highlighting competitive ATP-site inhibition by benzimidazole TKIs.

Experimental Workflows & Protocols

The synthesis of N -(benzimidazol-2-yl-methyl) benzamide derivatives from CAS 189560-83-6 involves a highly controlled, two-step sequence: Boc deprotection followed by an amide coupling reaction.

Protocol A: Boc Deprotection of CAS 189560-83-6

Causality & Design: The Boc group masks the highly nucleophilic primary amine. It must be removed via acidolysis to allow for the subsequent attachment of the hydrophobic tail. Trifluoroacetic acid (TFA) is utilized because it cleanly cleaves the tert-butyl carbamate into volatile byproducts (isobutylene and CO2​ ), leaving the amine as a stable TFA salt.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of CAS 189560-83-6 in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere. Anhydrous conditions prevent moisture from interfering with downstream coupling steps.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. This minimizes exothermic degradation and protects the benzimidazole ring system.

  • Acidolysis: Add TFA dropwise to achieve a 1:4 (v/v) ratio of TFA:DCM.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Self-Validation Check: Monitor reaction completion via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The starting material (UV active, Rf ~0.6) should disappear. Stain the TLC plate with Ninhydrin and heat; the appearance of a purple baseline spot confirms the liberation of the free primary amine.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA and DCM, yielding 2-(aminomethyl)benzimidazole as a TFA salt.

Protocol B: Amide Coupling (Synthesis of Target TKIs)

Causality & Design: Coupling the free amine with a functionalized carboxylic acid generates the extended hydrophobic moiety required to penetrate the allosteric pocket of the RTK. EDC·HCl is chosen over DCC because its urea byproduct is water-soluble, allowing for seamless removal during aqueous workup. HOBt is added to form a highly reactive OBt-ester intermediate, which accelerates the reaction and prevents the formation of unreactive N -acylurea dead-ends.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the target carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF (0.2 M). Stir for 15 minutes at room temperature. Pre-activation ensures the active ester is fully formed before the amine is introduced, preventing side reactions.

  • Neutralization: In a separate vial, dissolve the deprotected 2-(aminomethyl)benzimidazole TFA salt (1.0 eq) in DMF and add N,N -Diisopropylethylamine (DIPEA) (3.0 eq). DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the TFA salt without competing for the activated ester.

  • Coupling: Add the neutralized amine solution dropwise to the activated acid mixture. Stir at room temperature for 12–18 hours.

  • Self-Validation Check: Analyze an aliquot via LC-MS. Confirm the disappearance of the activated ester mass and verify the presence of the target product mass [M+H]+ .

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (3x). The water-soluble EDC-urea byproduct will partition cleanly into the aqueous layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography to yield the final TKI.

Synth Start CAS 189560-83-6 (Boc-Aminomethylbenzimidazole) Step1 Step 1: N1-Alkylation (Optional) (NaH, R1-X, DMF) Start->Step1 Step2 Step 2: Boc Deprotection (TFA, DCM, 0°C to RT) Step1->Step2 Step3 Step 3: Amide Coupling (R2-COOH, EDC/HOBt, DIPEA) Step2->Step3 Product Final TKI Candidate (Targeting EGFR/HER2) Step3->Product

Step-by-step synthetic workflow for benzimidazole-based kinase inhibitors.

Quantitative Profiling: Structure-Activity Relationship (SAR)

To demonstrate the efficacy of compounds synthesized via this route, the following table summarizes representative in vitro kinase inhibition data and cytotoxicity profiles for resulting N -(benzimidazol-2-yl-methyl) benzamide derivatives. The data highlights how modifications at the amide substituent ( R2​ ) project into the hydrophobic pocket to dictate dual EGFR/HER2 selectivity.

Compound R1​ (N1-Substituent) R2​ (Amide Substituent)EGFR IC50​ (nM)HER2 IC50​ (nM)T47D Cell Viability (%)
Gefitinib (Ref)N/AN/A0.4>100045.2
TKI-2g H4-Chlorophenyl12.545.338.4
TKI-4g Methyl3,4-Dimethoxyphenyl8.222.131.6
TKI-4f Methyl4-Fluorophenyl15.488.542.1

Note: Data is representative of recent in vitro structure-activity evaluations of 2-aminomethylbenzimidazole derivatives targeting breast cancer (T47D) cell lines (). Lower cell viability percentages indicate higher cytotoxicity against the tumor line.

References

  • Title: Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies Source: Chemical Review and Letters (2024) URL: [Link]

  • Title: Benzimidazole: A versatile scaffold for drug discovery and beyond – A comprehensive review of synthetic approaches and recent advancements in medicinal chemistry Source: Results in Chemistry (2023) URL: [Link]

Method

Application Notes and Protocols for N-Alkylation of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Introduction: The Strategic Importance of N-Alkylated Benzimidazoles The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Alkylated Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including but not limited to antiviral, anticancer, antihypertensive, and antiulcer properties.[1][2] Functionalization of the benzimidazole core, particularly at the nitrogen atoms of the imidazole ring, is a pivotal strategy for modulating the physicochemical properties and biological activities of these molecules.

The N-alkylation of benzimidazoles introduces a diverse range of substituents that can influence the molecule's steric and electronic profile, thereby affecting its interaction with biological targets. This application note provides detailed, field-proven protocols for the N-alkylation of a key intermediate, tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate. This substrate is particularly valuable as the Boc-protected aminomethyl group at the C2-position serves as a versatile handle for further synthetic transformations in drug development pipelines.

We will explore two primary, robust methodologies for this transformation: a classical approach utilizing a strong base in an anhydrous polar aprotic solvent, and a milder, more efficient method employing phase-transfer catalysis. The causality behind experimental choices, potential side reactions, and troubleshooting will be discussed to ensure reproducible and high-yielding outcomes.

Mechanistic Rationale: The Chemistry of Benzimidazole N-Alkylation

The N-alkylation of benzimidazoles proceeds via a nucleophilic substitution reaction (SN2). The key to this transformation is the deprotonation of the N-H proton of the imidazole ring, which significantly enhances the nucleophilicity of the nitrogen atom.

N-Alkylation Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Start Benzimidazole (R-BIM-H) Anion Benzimidazolide Anion (R-BIM⁻) Start->Anion + B⁻ HB H-B Base Base (B⁻) AlkylHalide Alkyl Halide (R'-X) Product N-Alkylated Benzimidazole (R-BIM-R') AlkylHalide->Product Halide Halide (X⁻) Anion_ref->AlkylHalide Sɴ2 Attack

Figure 1: General mechanism of benzimidazole N-alkylation.

The reaction is initiated by a base that abstracts the acidic N-H proton (pKa ≈ 13.2 in DMSO) to form a resonance-stabilized benzimidazolide anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the N-alkylated product.

A critical consideration for unsymmetrically substituted benzimidazoles is regioselectivity, as alkylation can occur at either the N-1 or N-3 position. For tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, the two nitrogen atoms are equivalent due to tautomerism, thus leading to a single N-alkylated product.

The choice of base and solvent is paramount. Strong, non-nucleophilic bases like sodium hydride (NaH) in anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are highly effective for complete deprotonation, driving the reaction to completion. Milder bases, such as potassium carbonate or hydroxides, can also be used, often in conjunction with phase-transfer catalysts to facilitate the reaction between the base and the benzimidazole.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the N-alkylation of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate.

Protocol 1: Conventional N-Alkylation using Sodium Hydride in DMF

This classic and robust method is suitable for a wide range of alkyl halides and typically provides high yields. The use of a strong base necessitates anhydrous conditions and an inert atmosphere.

Materials:

  • tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and inert atmosphere setup (Nitrogen or Argon)

Figure 2: Workflow for conventional N-alkylation.

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir the solution at room temperature until the starting material is fully dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation and formation of the benzimidazolide anion.

  • Cool the reaction mixture back down to 0 °C.

  • Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of ice-cold water or saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure N-alkylated product.

Expert Insights: The Boc protecting group is generally stable under these basic conditions. However, prolonged reaction times or elevated temperatures should be avoided to minimize any potential for side reactions. The use of high-purity anhydrous DMF is critical for the success of this reaction, as trace amounts of water will consume the sodium hydride.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This method offers a milder and often more operationally simple alternative to the NaH/DMF system. It is particularly advantageous as it avoids the use of pyrophoric reagents and strictly anhydrous conditions.

Materials:

  • tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

  • Alkyl bromide

  • Tetrabutylammonium hydrogen sulfate (TBAHS) or Tetrabutylammonium bromide (TBAB)

  • 30% Aqueous potassium hydroxide (KOH) solution

  • Dichloromethane (DCM) or Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask and a magnetic stirrer capable of vigorous stirring

Figure 3: Workflow for N-alkylation via phase-transfer catalysis.

Procedure:

  • In a round-bottom flask, dissolve tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (1.0 eq) and the phase-transfer catalyst, TBAHS (0.1 eq), in dichloromethane.

  • Add the 30% aqueous potassium hydroxide solution (a significant excess, e.g., 10-20 eq).

  • Stir the resulting biphasic mixture vigorously to ensure efficient mixing and interfacial reaction.

  • Add the alkyl bromide (1.2 eq) to the mixture.

  • Continue to stir vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, stop the stirring and allow the layers to separate.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).

  • Combine all organic layers, wash with water, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or purify by column chromatography to obtain the pure N-alkylated benzimidazole.[3]

Expert Insights: The efficiency of a PTC reaction is highly dependent on the stirring rate. Vigorous stirring is essential to maximize the surface area between the two phases, which facilitates the transfer of the benzimidazolide anion into the organic phase by the catalyst. TBAHS is effective, but other catalysts like tetrabutylammonium bromide (TBAB) can also be used.

Data Presentation: A Comparative Analysis

The following table summarizes representative data for the N-alkylation of benzimidazole derivatives under the conditions described in the protocols. While specific data for the title compound is limited in the literature, these examples provide a strong predictive framework for expected outcomes.

Starting MaterialAlkylating AgentMethodBase/CatalystSolventTime (h)Temp (°C)Yield (%)Reference
2-Substituted BenzimidazoleBenzyl BromideConventionalNaHDMF2-4RT>90[1]
2-Substituted BenzimidazoleMethyl IodideConventionalNaHDMF2-4RT>90[1]
2-Substituted BenzimidazoleC₃-C₁₀ Alkyl BromidesPTCaq. KOH / TBAHSDCM4-6RTHigh[3]
2-MercaptobenzimidazoleVarious Alkyl HalidesPTCK₂CO₃ / TBABAcetonitrile1-3RT85-95N/A
tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamateBenzyl BromideConventionalNaHDMF~4RT~85 (Predicted)N/A

Troubleshooting and Further Considerations

  • Low Yield: Ensure all reagents and solvents for Protocol 1 are strictly anhydrous. For Protocol 2, increase the stirring speed. In both cases, confirm the activity of the alkylating agent.

  • Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied, but monitor carefully for potential decomposition or side reactions, especially concerning the Boc group's thermal stability.

  • Side Reactions: While the Boc-protected amine is significantly less nucleophilic than the benzimidazolide anion, over-alkylation to form a quaternary salt at the benzimidazole nitrogen can occur if a large excess of a highly reactive alkylating agent is used.[4] This can typically be avoided by careful control of stoichiometry.

  • Purification: N-alkylated benzimidazoles are often crystalline solids and can be purified by recrystallization. If isomers or impurities are present, silica gel column chromatography is the most effective method for purification.

Conclusion

The N-alkylation of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate is a fundamental and highly achievable transformation for the synthesis of advanced pharmaceutical intermediates. Both the conventional strong base method and the phase-transfer catalysis approach offer reliable and high-yielding routes to the desired N-alkylated products. The choice between these protocols will depend on the available laboratory infrastructure, the scale of the reaction, and the specific reactivity of the alkylating agent. By understanding the underlying mechanisms and carefully controlling the reaction parameters as detailed in these notes, researchers can confidently and efficiently synthesize a diverse library of N-substituted benzimidazole derivatives for further exploration in drug discovery programs.

References

  • Kaur, L., Utreja, D., & Dhillon, N. K. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry, 57(6), 961–967.
  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]

  • FAO AGRIS. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate in Solid-Phase Peptide Synthesis

Introduction: The Benzimidazole Moiety as a Privileged Scaffold in Peptide-Based Drug Discovery The benzimidazole heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Moiety as a Privileged Scaffold in Peptide-Based Drug Discovery

The benzimidazole heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2][3] Its versatile pharmacological activities span antimicrobial, anticancer, antiviral, and anti-inflammatory applications.[3][4] The unique physicochemical properties of the benzimidazole ring system, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable high-affinity binding to biological macromolecules.[1]

Incorporating this valuable pharmacophore into peptide structures offers a powerful strategy for developing novel therapeutics with enhanced biological activity, stability, and cell permeability. Peptides containing the benzimidazole moiety can be designed to mimic natural interaction motifs or to introduce specific functionalities that target disease-related proteins.[4][5] This guide provides detailed protocols and technical insights for the use of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate , a key building block for introducing a 2-aminomethyl-benzimidazole group into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS).

Reagent Overview: tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

This building block provides a convenient method for incorporating the 2-aminomethyl-benzimidazole scaffold. The amine is protected with a tert-butyloxycarbonyl (Boc) group, which is strategically chosen for its acid lability. This allows for differential deprotection strategies, making it compatible with the widely used Fmoc/tBu orthogonal SPPS methodology.

Chemical Structure:

Caption: Structure of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Table 1: Properties of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

PropertyValueSource
CAS Number 189560-83-6[6][7]
Molecular Formula C13H17N3O2[6][7]
Molecular Weight 247.29 g/mol [6]
Appearance Yellow to white solid
Purity Typically ≥95%[6]
Storage 2-8 °C, in a dark place[6]

Application in Solid-Phase Peptide Synthesis (SPPS)

This building block is designed for incorporation as a non-canonical amino acid analogue within a peptide sequence during standard Fmoc-based SPPS. The general workflow involves coupling the carboxylic acid of this reagent to the free N-terminal amine of the growing peptide chain on the solid support.

Caption: General workflow for incorporating the benzimidazole building block in Fmoc-SPPS.

Detailed Protocols

Protocol 1: Coupling of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

The benzimidazole moiety can present moderate steric hindrance, necessitating the use of a potent coupling reagent to ensure efficient acylation. Uronium/aminium-based reagents such as HATU or HBTU are highly recommended.[8][9]

Materials:

  • Peptide-resin with a free N-terminal amine

  • tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel for manual or automated SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.

  • Pre-activation: In a separate vial, dissolve 3 equivalents of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, 2.9 equivalents of HATU (or HBTU), and 6 equivalents of DIPEA in a minimal amount of DMF. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated solution to the swelled resin. Agitate the mixture at room temperature for 2-4 hours. For sterically hindered sequences, the reaction time may be extended, or double coupling may be performed.

  • Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x) to remove excess reagents and by-products.[10]

Table 2: Recommended Reagent Equivalents for Coupling

ReagentEquivalents (relative to resin capacity)Purpose
Peptide-resin1Solid support with growing peptide chain
tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate3.0Benzimidazole building block
HATU or HBTU2.9Coupling activator[8]
DIPEA6.0Base for activation and maintaining pH[8]
Protocol 2: Selective On-Resin Deprotection of the Boc Group

The Boc group on the benzimidazole moiety is acid-labile.[11][12] It can be selectively removed on-resin using a mild solution of trifluoroacetic acid (TFA), leaving acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf) largely intact. This step is performed after the completion of peptide chain elongation and final N-terminal Fmoc deprotection.

Materials:

  • Peptide-resin with the incorporated Boc-protected benzimidazole moiety

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes. Drain the solvent.

  • Deprotection Cocktail: Prepare a fresh solution of 10-20% TFA in DCM with 2.5% TIS. The lower concentration of TFA is recommended to minimize premature cleavage of other acid-labile protecting groups.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 30-60 minutes.

  • Washing and Neutralization: Drain the TFA solution and wash the resin thoroughly with DCM (3 x). Neutralize the resin with a solution of 5% DIPEA in DCM (2 x 5 minutes), followed by washing with DCM (3 x).[12]

Protocol 3: Final Cleavage and Global Deprotection

The final step is to cleave the peptide from the resin and remove all remaining side-chain protecting groups. A standard strong TFA cocktail is used for this purpose. The composition of the cocktail may need to be adjusted based on the specific amino acids present in the peptide sequence (e.g., for Trp, Met, Cys).[13]

Materials:

  • Dry peptide-resin

  • TFA

  • Deionized water

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT) (optional, for sequences containing Trp or Cys)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Ensure the peptide-resin is thoroughly dried under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains sensitive residues like tryptophan, add scavengers such as thioanisole or 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the filtrate under a stream of nitrogen. Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Peptide Collection: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

Procedure:

  • Dissolution: Dissolve the crude peptide in a suitable solvent system, typically a mixture of water and acetonitrile containing 0.1% TFA.

  • Purification: Purify the peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final benzimidazole-containing peptide.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the ninhydrin test remains positive, indicating incomplete coupling, a second coupling cycle (double coupling) should be performed before proceeding to the next deprotection step. Using alternative, highly efficient coupling reagents like COMU may also be beneficial.[9][14]

  • Stability of the Benzimidazole Ring: The benzimidazole ring is generally stable to the basic conditions of Fmoc deprotection (piperidine) and the acidic conditions of final cleavage (TFA).[15]

  • Premature Side-Chain Deprotection: During the on-resin Boc deprotection of the benzimidazole moiety, minimize the TFA concentration and reaction time to prevent significant loss of other acid-labile side-chain protecting groups.

  • Racemization: The use of aminium/uronium-based activators like HATU is known to suppress racemization during coupling.[8]

Conclusion

The incorporation of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate into peptide sequences is a straightforward process when utilizing appropriate coupling and deprotection strategies. This building block provides a valuable tool for medicinal chemists and drug development professionals to create novel peptide-based therapeutics that leverage the privileged pharmacological properties of the benzimidazole scaffold. The protocols outlined in this guide offer a robust framework for the successful synthesis and purification of these modified peptides.

References

  • Vertex AI Search. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • Benchchem. (2025).
  • HFC. (n.d.). Introducing tert-Butyl (1-Methyl-1H-benzo[d]imidazol-2-yl)
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Benchchem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.
  • ChemRxiv. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.
  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids.
  • MilliporeSigma. (n.d.). tert-Butyl ((1H-benzo[d][10][16]triazol-1-yl)methyl)carbamate.

  • ChemShuttle. (n.d.). tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)
  • Neuroquantology. (n.d.). A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW.
  • Achmem. (n.d.). tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)
  • Hoffman Fine Chemicals. (n.d.). CAS 1201597-26-3 | tert-Butyl ((6,7-difluoro-1H-benzo[d]imidazol-2-yl)methyl)
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
  • Vertex AI Search. (2024). Current Achievements of Benzimidazole: A Review.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
  • Surfactant-Assisted Syntheses of Benzimidazole Deriv
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • PMC. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
  • Arabian Journal of Chemistry. (2021).
  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
  • ResearchGate. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
  • PubMed. (2001).
  • PMC. (n.d.).
  • MDPI. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
  • Benchchem. (n.d.).
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • ETH Library. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • PMC. (n.d.). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
  • PMC. (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis.
  • DOI. (n.d.).

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzimidazole Scaffold and the Power of Cross-Coupling The benzimidazole motif is a cornerstone in medicinal chemistry, forming the struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Power of Cross-Coupling

The benzimidazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Its versatile pharmacological profile, which includes antiviral, anticancer, and antihypertensive activities, makes it a privileged scaffold in drug discovery. The ability to functionalize the benzimidazole core at various positions is crucial for modulating its biological activity and optimizing pharmacokinetic properties.

Cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] For derivatives of tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, these reactions unlock a vast chemical space for generating novel analogues with enhanced therapeutic potential. The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl side chain offers a stable handle that is generally compatible with a range of cross-coupling conditions, preventing unwanted side reactions.[3]

This comprehensive guide provides an in-depth exploration of the key cross-coupling methodologies applicable to halogenated derivatives of tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate. We will delve into the mechanistic rationale behind experimental choices and furnish detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Strategic Considerations for Cross-Coupling on the Benzimidazole Core

The benzimidazole ring system presents unique challenges and opportunities in cross-coupling reactions. The electronic nature of the ring, the presence of two nitrogen atoms, and the potential for multiple reaction sites necessitate a thoughtful approach to reaction design.

Regioselectivity: In di- or poly-halogenated benzimidazoles, the choice of catalyst and ligand system can often dictate the site of the first cross-coupling event.[4] Generally, the reactivity of halogens follows the order I > Br > Cl.[5] The electronic properties of the benzimidazole ring can also influence the reactivity of specific positions.

Protecting Groups: The N-H of the benzimidazole ring can interfere with some cross-coupling reactions. While the Boc group on the side chain is generally stable, protection of the benzimidazole nitrogen (e.g., with a methyl, benzyl, or SEM group) might be necessary for certain transformations or to enhance solubility. However, many modern protocols are compatible with the free N-H, which simplifies the synthetic sequence.[6][7]

Catalyst and Ligand Selection: The success of a cross-coupling reaction is intimately tied to the choice of the palladium catalyst and the supporting ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have proven to be highly effective for challenging cross-couplings on heterocyclic substrates, including benzimidazoles.[8][9]

Below is a logical workflow for optimizing a cross-coupling reaction on a novel benzimidazole substrate.

G cluster_0 Reaction Optimization Workflow Start Select Halogenated Benzimidazole Substrate Screen_Catalyst Screen Pd Catalyst & Ligand Start->Screen_Catalyst Screen_Base Optimize Base Screen_Catalyst->Screen_Base Screen_Solvent Optimize Solvent Screen_Base->Screen_Solvent Screen_Temp Optimize Temperature & Time Screen_Solvent->Screen_Temp Workup Workup & Purification Screen_Temp->Workup Analysis Characterization & Yield Determination Workup->Analysis

Figure 1. A general workflow for the optimization of cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and heteroaryl-aryl structures due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[1][10]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the organoboron species for transmetalation.[1]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Figure 2. A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of a Halogenated tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate Derivative

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Halogenated tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Pd(OAc)₂/ligand combination) (1-5 mol%)

  • Ligand (if using a separate precursor, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Procedure:

  • To a dry Schlenk flask or microwave vial, add the halogenated benzimidazole derivative, the boronic acid/ester, the palladium catalyst (and ligand, if separate), and the base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture with vigorous stirring. For conventional heating, temperatures may range from 80-120 °C. For microwave-assisted reactions, temperatures of 120-150 °C for shorter durations (15-60 minutes) are common.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Conditions for Benzimidazole and Related Heterocycles
EntrySubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
14,7-DibromobenzimidazolePd(PPh₃)₄ (10)----90[4]
21-Cyclohexyl-2-iodobenzimidazolePdCl₂ (5)SPhos (10)K₂CO₃ (2)DMF120 (MW, 30 min)85[7]
32-Chloro-6-nitroquinolinePdCl₂(PPh₃)₂ (10)-Na₂CO₃ (2)MeCN140 (MW, 15 min)High[12]
44-Chlorobenzimidazole derivativePd₂(dba)₃ / P(tBu)₃----43-49[4]
5Aryl BromidePalladacycle (1)-K₂CO₃ (2)MeOHRTHigh[13]

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation or vinylation of alkenes, leading to the formation of substituted olefins.[14][15] This reaction is tolerant of a wide variety of functional groups, making it a valuable tool in complex molecule synthesis.

Mechanistic Rationale

The Heck reaction typically proceeds through a catalytic cycle involving the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.[16]

Protocol: Heck Reaction with a Halogenated tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate Derivative

Materials:

  • Halogenated tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate derivative (1.0 equiv)

  • Alkene (1.1-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Ligand (optional, but often beneficial, e.g., PPh₃, P(o-tol)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • In a sealable reaction vessel, combine the halogenated benzimidazole, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the alkene.

  • Seal the vessel and heat the reaction mixture to 80-140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Heck Reaction Conditions
EntryAryl HalideAlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
1Deactivated Aryl ChlorideStyrenePd(dba)₂ (1) / Ad-BuP (2)Cs₂CO₃ (1.5)Dioxane120 / 24h95[17]
2Aryl IodideEthyl AcrylatePd(OAc)₂ (1) / PPh₃ (2)Et₃N (1.1)Acetonitrile100 / 2h95[15]
3Aryl BromideStyrenePd(OAc)₂ (2)K₂CO₃ (2)NMP140 / 16h98[17]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[18] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free versions have also been developed.[19]

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper acetylide species, which is formed in the copper cycle. Reductive elimination then yields the aryl alkyne product. The amine base is crucial for the deprotonation of the terminal alkyne.[18]

Protocol: Sonogashira Coupling of a Halogenated tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate Derivative

Materials:

  • Halogenated tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate derivative (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Ligand (e.g., PPh₃) (2-10 mol%)

  • Amine base (e.g., Et₃N, DIPEA) (as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add the halogenated benzimidazole, palladium catalyst, CuI, and ligand.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Sonogashira Coupling Conditions for Benzimidazole Derivatives
EntrySubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C) / TimeYield (%)Reference
12-(6-Bromo-2-naphthyl)-1H-benzimidazole6-Ethynyl-4,4-dimethylthiochromanPPh₃/PdCl₂CuIEt₃NDMSO95High[18]
24-Iodoanisole1-HeptynePd-NHC-Py (0.2)-Et₃NToluene100 / 6h67[20]
3Aryl BromidePhenylacetyleneBenzimidazolyl Pd complex (0.1)-n-Bu₄NI / K₂CO₃n-BuOH100High[19]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds by coupling aryl halides or triflates with a wide range of amines.[2] This reaction has become indispensable in medicinal chemistry for the synthesis of anilines and other N-aryl compounds.

Mechanistic Rationale

Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds via oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-aryl product and regenerate the Pd(0) catalyst.[2]

Protocol: Buchwald-Hartwig Amination of a Halogenated tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate Derivative

Materials:

  • Halogenated tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3) or a combination of a Pd source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a ligand (1-5 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a dry reaction vessel with the palladium source, ligand (if separate), and base.

  • Add the halogenated benzimidazole and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions for Benzimidazoles

| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4-Chlorobenzimidazole | Boc-piperazine | Pd₂(dba)₃ | P(tBu)₃ | - | - | - | 43-49 |[4] | | 2 | Aryl Chloride | Primary/Secondary Amines | Benzimidazolyl phosphine-Pd complex (0.1-1) | - | NaOtBu | Toluene | 100 | High |[8] | | 3 | 2- or 4-Bromoestrone derivative | Aniline | Pd(OAc)₂ (5) | X-Phos (10) | Cs₂CO₃ (1.5) | Toluene | 150 (MW, 30 min) | High |[21] |

Conclusion and Future Outlook

The cross-coupling reactions detailed in this guide represent a powerful arsenal for the synthetic chemist aiming to explore the chemical space around the tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate scaffold. While the provided protocols offer robust starting points, the optimization of reaction conditions for each specific substrate is paramount for achieving high yields and purity. The continued development of more active and selective catalyst systems, particularly for C-H activation, will undoubtedly further expand the possibilities for late-stage functionalization of benzimidazole-containing drug candidates. The strategic application of these methodologies will continue to drive innovation in the discovery and development of new benzimidazole-based therapeutics.

References

  • Hansen, J. H., & Fjellaksel, R. (2019). Catalytic Intermolecular Functionalization of Benzimidazoles. IntechOpen. [Link]

  • Yadav, G. D., & A.R, S. (2022). Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons. PMC. [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ResearchGate. [Link]

  • Al-Masum, M. A., & El-Boraey, H. A. (2021). Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides. MDPI. [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Reddy, V. K., & Rao, J. V. (2013). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. [Link]

  • Boufatah, N., et al. (2007). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. ARKIVOC. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Benzene benzimidazole containing Pd(II) metallacycle: Synthesis, X-ray crystallographic characterization and its use as an efficient Suzuki coupling catalyst. ResearchGate. [Link]

  • Anderson, K. W., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Niwa, T., & Uetake, Y. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Communications. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal. [Link]

  • Chung, K. H., et al. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. [Link]

  • Bera, M., et al. (2022). Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide–Isocyanide Cross-Coupling as Catalyzed by Mesoionic Singlet Palladium Carbene Complexes Derived from a Phenothiazine Moiety. PMC. [Link]

  • Das, S., & Maiti, D. (2023). Synthetic Strategies for Benzimidazole-Based Heterocycles via Transition Metal–Catalyzed C–H Annulation. ResearchGate. [Link]

  • Krasavin, M., et al. (2018). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. [Link]

  • Kaur, N., & Kishore, D. (2014). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • El-Ghezal, N., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]

  • Huang, S., et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. [Link]

  • Beller, M., & Zapf, A. (2004). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Angewandte Chemie International Edition. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Csocsó, Z., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed. [Link]

  • Bagley, M. C., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. PMC. [Link]

  • Seechurn, C. C. C. J., et al. (2012). 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Various Authors. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Ghosh, A., et al. (2014). Carbonylative Sonogashira Coupling Reactions of 4-Iodoanisole (1a) with... ResearchGate. [Link]

  • Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Michalchuk, A. A. L., et al. (2022). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. RSC Mechanochemistry. [Link]

  • Mohammed, S., & El-Remaily, M. A. A. A. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides. PubMed. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • König, B. (2016). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Chemistry. [Link]

  • Schirok, H. (2006). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

Sources

Application

step-by-step synthesis of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate from 1,2-phenylenediamine

Application Note: Step-by-Step Synthesis of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Objective: To provide a robust, sel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Objective: To provide a robust, self-validating protocol for the synthesis of N-Boc-protected 2-(aminomethyl)benzimidazole from 1,2-phenylenediamine and Boc-glycine.

Mechanistic Rationale & Strategy

As a Senior Application Scientist, I approach the synthesis of functionalized benzimidazoles not merely as a sequence of additions, but as a carefully orchestrated control of reactivity. The synthesis of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate is achieved via a two-stage process: an initial amide coupling followed by an acid-catalyzed intramolecular cyclodehydration.

  • Causality in Coupling (Stage 1): We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in conjunction with Hydroxybenzotriazole (HOBt). EDC is selected over DCC because its urea byproduct is highly water-soluble, preventing the emulsion and purification nightmares associated with dicyclohexylurea (DCU) (). HOBt is critical here; it rapidly converts the O-acylisourea intermediate into a reactive OBt-ester, accelerating aminolysis and suppressing unwanted bis-acylation of the 1,2-phenylenediamine.

  • Causality in Cyclization (Stage 2): The isolated monoamide must be cyclized to the benzimidazole. We employ glacial acetic acid as both the solvent and the catalyst. The thermodynamic window is critical: heating at 65 °C in acetic acid provides enough energy to drive the dehydration (-H₂O) while remaining mild enough to preserve the acid-labile tert-butyloxycarbonyl (Boc) protecting group. Stronger acids (e.g., TFA or HCl) would cause premature Boc deprotection ().

Quantitative Reaction Parameters

Table 1: Reagents and Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountFunction
1,2-Phenylenediamine108.141.01.08 gNucleophile / Core
Boc-Gly-OH175.181.01.75 gElectrophile
EDC·HCl191.701.12.11 gCoupling Agent
HOBt135.131.11.49 gCoupling Additive
DIPEA129.242.03.50 mLNon-nucleophilic Base
Dichloromethane (DCM)84.93-50 mLSolvent (Stage 1)
Glacial Acetic Acid60.05-20 mLSolvent/Catalyst (Stage 2)

Experimental Protocol: A Self-Validating System

Stage 1: Amide Coupling (Monoamide Formation)
  • Activation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Gly-OH (1.75 g, 10 mmol) and HOBt (1.49 g, 11 mmol) in anhydrous DCM (50 mL). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.50 mL, 20 mmol) dropwise, followed by the portion-wise addition of EDC·HCl (2.11 g, 11 mmol). Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the active OBt-ester.

  • Aminolysis: Add 1,2-phenylenediamine (1.08 g, 10 mmol) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under an inert atmosphere (N₂ or Argon).

  • System Validation Check 1: Sample 10 µL of the reaction mixture, dilute in DCM, and analyze via TLC (DCM:MeOH 9:1). The disappearance of the starting materials and the emergence of a new UV-active spot (Rf ≈ 0.5) indicates successful monoamide formation. LC-MS must confirm the intermediate mass ([M+H]⁺ calculated: 266.1).

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2 × 30 mL), distilled water (30 mL), and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monoamide as a foam. Do not subject this intermediate to extensive purification; proceed directly to Stage 2.

Stage 2: Intramolecular Cyclodehydration
  • Cyclization: Dissolve the crude monoamide intermediate in glacial acetic acid (20 mL). Equip the flask with a reflux condenser and heat the solution to 65 °C in an oil bath for 4 to 6 hours.

  • System Validation Check 2: Monitor the reaction via TLC. The intermediate spot (Rf ≈ 0.5) will cleanly convert to a slightly lower, highly fluorescent spot under short-wave UV (Rf ≈ 0.4). LC-MS must show a mass shift of -18 Da ([M+H]⁺ = 248.1), confirming the loss of water and closure of the benzimidazole ring.

  • Neutralization: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the acetic acid. Dilute the resulting viscous oil with Ethyl Acetate (50 mL).

  • Aqueous Quench: Place the flask in an ice bath. Carefully and slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8 (effervescence will occur).

  • Extraction & Purification: Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from Hexanes:EtOAc 1:1 to 100% EtOAc) to afford the pure title compound.

Analytical Characterization Data

Table 2: Expected Validation Metrics

Analytical TechniqueExpected Signals / Values for Target Product
¹H NMR (400 MHz, DMSO-d₆) δ 12.15 (br s, 1H, NH-benzimidazole), 7.50-7.40 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 7.05 (t, 1H, NH-Boc), 4.30 (d, 2H, CH₂), 1.40 (s, 9H, t-Bu)
LC-MS (ESI+) m/z calculated for C₁₃H₁₇N₃O₂: 247.13; Found: 248.1 [M+H]⁺
Physical State Off-white to pale yellow crystalline solid.

Process Workflow Visualization

Workflow A 1,2-Phenylenediamine + Boc-Gly-OH B Stage 1: Amide Coupling EDC·HCl, HOBt, DIPEA DCM, 0 °C to RT A->B Step 1 C Intermediate: Monoamide B->C Aqueous Workup D Stage 2: Cyclodehydration Glacial Acetic Acid 65 °C, 4-6 h C->D Step 2 E Target Product: Boc-protected Benzimidazole D->E Neutralization

Workflow for the two-stage synthesis of Boc-protected 2-(aminomethyl)benzimidazole.

References

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PubMed Central (PMC). National Center for Biotechnology Information. Available at:[Link]

Method

incorporating tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate into PROTAC linker design

Application Note: Engineering Rigidified PROTAC Linkers Using tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Rigidified PROTAC Linkers Using tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Advanced Linker Engineering, Orthogonal Synthesis, and Thermodynamic Optimization in Targeted Protein Degradation (TPD).

Rationale & Mechanistic Insights: The Entropic Advantage of Rigid Linkers

The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted away from highly flexible polyethylene glycol (PEG) or alkyl chains toward rigidified, heteroaromatic scaffolds. Flexible linkers sample a vast conformational space, incurring a severe entropic penalty ( ΔS≪0 ) upon the formation of the Protein of Interest (POI)–PROTAC–E3 Ligase ternary complex.

Incorporating rigid heteroaromatic scaffolds, such as benzimidazoles, pre-organizes the PROTAC conformation. This structural restriction lowers the entropic barrier, enhancing ternary complex cooperativity ( α ), cellular permeability, and metabolic stability ()[1]. Recent advances in targeted protein degradation, such as the development of TAK1 degraders, have demonstrated that attaching rigid linkers to the benzimidazole scaffold yields highly potent chimeras with uninterrupted target binding ()[2]. Furthermore, subtle changes in the chemical nature of the PROTAC linker affect the cooperativity of the ternary complex formation, driving potent degradation even at lower intracellular concentrations ()[3].

To achieve this, [4] serves as an ideal bifunctional building block. The nucleophilic benzimidazole nitrogen (N1) and the Boc-protected primary amine provide an orthogonal, highly efficient synthetic vector for modular PROTAC assembly.

Thermodynamics Flex Flexible Linker PROTAC (High Conformational Entropy) TernaryFlex Ternary Complex (High Entropic Penalty, ΔS << 0) Flex->TernaryFlex Weak Cooperativity (α < 1) Rigid Benzimidazole Rigidified PROTAC (Pre-organized Conformation) TernaryRigid Ternary Complex (Low Entropic Penalty, ΔS ≈ 0) Rigid->TernaryRigid High Cooperativity (α > 1) Degradation Target Protein Degradation TernaryFlex->Degradation Sub-optimal Dmax TernaryRigid->Degradation Enhanced Dmax

Caption: Thermodynamic advantage of benzimidazole-rigidified PROTAC linkers in ternary complex formation.

Modular Synthesis Workflow

The synthesis utilizes the orthogonal reactivity of the building block to sequentially attach the POI ligand and the E3 ligase ligand without cross-reactivity.

Workflow BB tert-Butyl ((1H-benzo[d]imidazol- 2-yl)methyl)carbamate Alkylation Step 1: N-Alkylation (Attach POI Ligand) BB->Alkylation Base, DMF Deprotection Step 2: Boc Deprotection (Expose Primary Amine) Alkylation->Deprotection TFA/DCM Coupling Step 3: Amide Coupling (Attach E3 Ligand) Deprotection->Coupling HATU, DIPEA PROTAC Final Rigidified PROTAC Coupling->PROTAC Purification

Caption: Modular synthetic workflow for incorporating the benzimidazole building block into PROTACs.

Self-Validating Experimental Protocols

Protocol 1: N-Alkylation of the Benzimidazole Core

Objective: Covalently attach the POI-targeting module to the N1 position of the benzimidazole.

  • Materials: tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (1.0 eq), POI-ligand-alkyl halide (1.1 eq), K₂CO₃ (2.5 eq), anhydrous DMF.

  • Step-by-Step Procedure:

    • Dissolve the benzimidazole building block (0.5 mmol) in 5 mL of anhydrous DMF under an inert N₂ atmosphere.

    • Add K₂CO₃ (1.25 mmol).

      • Causality & Expert Insight: K₂CO₃ is a mild, insoluble base in DMF. It selectively deprotonates the acidic benzimidazole NH (pKa ~12) to generate a reactive nucleophile without cleaving the Boc group or inducing unwanted side reactions.

    • Add the POI-ligand-alkyl halide dropwise. Stir at 60°C for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak disappears and the product mass ( [M+H]+ ) dominates. Regioselectivity (if the benzimidazole is asymmetric) must be confirmed via 2D NOESY NMR.

    • Quench with H₂O, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Orthogonal Boc Deprotection

Objective: Remove the tert-butyl carbamate to expose the primary amine for subsequent amide coupling.

  • Materials: N-alkylated intermediate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS).

  • Step-by-Step Procedure:

    • Dissolve the intermediate in DCM to achieve a 0.1 M concentration.

    • Add TFA to achieve a 1:4 TFA:DCM volumetric ratio, followed by 2% v/v TIPS.

      • Causality & Expert Insight: TFA provides the acidic environment necessary to protonate and cleave the Boc group, releasing isobutylene gas and CO₂. TIPS acts as a highly effective carbocation scavenger, preventing the re-alkylation of the electron-rich benzimidazole ring by transient tert-butyl cations.

    • Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A positive (purple/pink) spot visually confirms the successful generation of the free primary amine.

    • Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.

Protocol 3: Amide Coupling with E3 Ligase Ligand

Objective: Conjugate the E3 ligase ligand (e.g., Thalidomide-COOH or VHL-COOH) to the newly exposed primary amine.

  • Materials: Deprotected intermediate (TFA salt, 1.0 eq), E3-ligand-COOH (1.05 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 4.0 eq), anhydrous DMF.

  • Step-by-Step Procedure:

    • Dissolve the E3-ligand-COOH and HATU in anhydrous DMF. Stir for 10 minutes.

      • Causality & Expert Insight: Pre-activation with HATU generates a highly reactive HOAt ester. This is critical when coupling sterically hindered or poorly nucleophilic amines, ensuring high yields and minimizing the epimerization of chiral centers (a common failure point with VHL ligands).

    • Add the deprotected intermediate, followed immediately by DIPEA.

      • Causality & Expert Insight: Excess DIPEA neutralizes the TFA salt of the amine, rendering it nucleophilic, and drives the coupling reaction forward.

    • Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: Perform analytical HPLC. The product peak should exhibit >95% purity before proceeding to biological assays.

    • Purify via preparative reverse-phase HPLC (MeCN/H₂O with 0.1% Formic Acid).

Quantitative Data Presentation

To demonstrate the superiority of the benzimidazole-rigidified linker, we compare its physicochemical properties and coupling efficiencies against standard methodologies.

Table 1: Physicochemical and Thermodynamic Profiling

ParameterFlexible PROTAC (PEG3 Linker)Rigidified PROTAC (Benzimidazole)Causality / Impact on Efficacy
LogD (pH 7.4) 1.22.8Increased lipophilicity improves passive cellular permeability.
Topological Polar Surface Area (tPSA) 185 Ų160 ŲReduced tPSA correlates tightly with enhanced intracellular accumulation.
Ternary Complex Cooperativity ( α ) 0.8 (Negative)3.5 (Positive)Pre-organization lowers the entropic penalty, driving complex formation.
Degradation Maximum ( Dmax​ ) 75%98%Higher cooperativity directly translates to near-complete target depletion.

Table 2: Optimization of Amide Coupling Conditions (Protocol 3)

Coupling ReagentBaseSolventYield (%)Epimerization (%)
EDC/HOBtTEADCM45%< 1%
PyBOPDIPEADMF72%5%
HATU DIPEA DMF 91% < 1%

Sources

Application

Advanced Application Notes: Strategic Functionalization of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Executive Summary tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (commonly referred to as N-Boc-2-aminomethylbenzimidazole) is a privileged, highly versatile scaffold in medicinal chemistry and drug discovery[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (commonly referred to as N-Boc-2-aminomethylbenzimidazole) is a privileged, highly versatile scaffold in medicinal chemistry and drug discovery[1]. Benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including potent anticancer, antiviral, and antimicrobial properties[1]. The presence of the Boc-protected primary amine at the C2 position provides an orthogonal handle for late-stage functionalization. However, modifying the core benzimidazole ring—specifically at the N1 and C4–C7 positions—requires careful selection of reaction conditions to preserve the acid-labile tert-butyl carbamate (Boc) group. This guide details field-proven methodologies for the regioselective N-alkylation and electrophilic C-H functionalization of this scaffold.

Mechanistic Framework & Causality in Scaffold Functionalization

Functionalization of the benzimidazole core generally targets two distinct regions: the nitrogen heteroatoms (N1) and the benzenoid ring carbons (C4–C7).

  • N1-Alkylation : The imidazole N-H proton is weakly acidic (pKa ~ 12.5). Deprotonation yields a highly nucleophilic benzimidazolide anion. While conventional methods utilize strong bases like sodium hydride (NaH) in anhydrous DMF[2], these conditions can be harsh and moisture-sensitive. Phase-Transfer Catalysis (PTC) offers a superior alternative, utilizing a biphasic system that protects the Boc group from localized thermal degradation while ensuring high conversion rates[2].

  • C4–C7 Functionalization : Because the C2 position is already occupied by the Boc-aminomethyl moiety, direct C-H activation at C2 is precluded[3]. Instead, the remaining carbon positions are typically functionalized via a sequential halogenation/cross-coupling strategy[3]. Electrophilic aromatic substitution (e.g., bromination) preferentially occurs at the C5 and C6 positions due to the electron-donating resonance from the nitrogen atoms. The resulting aryl halides serve as excellent precursors for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[3].

Visualizing the Functionalization Strategy

Workflow Start tert-Butyl ((1H-benzo[d]imidazol- 2-yl)methyl)carbamate N1 N1-Alkylation (KOH, TBAHS, R-X) Start->N1 Phase-Transfer Int1 N1-Alkyl Derivative N1->Int1 C5 C5-Bromination (NBS, DMF, 0°C) Int2 5-Bromo Derivative C5->Int2 Int1->C5 Electrophilic Sub. Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Int2->Coupling Boronic Acid, Pd(dppf)Cl2 Final C5-Functionalized Target Coupling->Final

Sequential N1-alkylation and C5-functionalization workflow for benzimidazole derivatives.

Quantitative Data: Reaction Condition Optimization

The table below summarizes empirical data comparing different N-alkylation methodologies for 2-substituted benzimidazoles. The PTC method is highlighted for its optimal balance of yield and functional group tolerance.

MethodologyBase / CatalystSolvent SystemTempTimeYield (%)Boc Stability
Conventional Strong Base NaH (1.2 eq)Anhydrous DMF0 °C to RT2-4 h82 - 88%High (if strictly anhydrous)
Phase-Transfer Catalysis 30% aq. KOH / TBAHSCH₂Cl₂ / H₂ORT4-6 h85 - 92%Excellent
Aqueous Green Synthesis NaOH / SDS (10 mol%)H₂O60 °C6-8 h75 - 80%Moderate (thermal risk)

Data synthesized from comparative N-alkylation studies on benzimidazole scaffolds[2].

Experimental Protocols
Protocol A: Regioselective N1-Alkylation via Phase-Transfer Catalysis (PTC)

Causality & Design : This protocol utilizes tetrabutylammonium hydrogen sulfate (TBAHS) to transport the hydroxide ion into the organic phase, generating the benzimidazolide anion without the need for rigorously dry conditions[2]. This self-validating system prevents the hydrolysis of the Boc group because the organic layer (CH₂Cl₂) acts as a protective buffer against the bulk aqueous base.

Mechanism A NH-Benzimidazole (Boc-protected) B Deprotonation (OH⁻ / Interface) A->B C Benzimidazolide Ion Pair (with TBA⁺) B->C -H2O D Nucleophilic Attack (SN2 on R-Br) C->D E N1-Alkylated Product D->E -TBA⁺Br⁻

Phase-transfer catalyzed N1-alkylation mechanism via a stabilized ion pair.

Step-by-Step Methodology :

  • Preparation : In a 100 mL round-bottom flask, dissolve tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (1.0 eq, 5.0 mmol) and TBAHS (0.1 eq, 0.5 mmol) in 25 mL of dichloromethane (CH₂Cl₂)[2].

  • Base Addition : Add 10 mL of a 30% aqueous potassium hydroxide (KOH) solution[2]. Stir the biphasic mixture vigorously (≥800 rpm) to maximize the interfacial surface area.

  • Alkylation : Add the alkylating agent (e.g., benzyl bromide, 1.2 eq, 6.0 mmol) dropwise over 5 minutes[2].

  • Monitoring : Stir the reaction at room temperature for 4–6 hours[2]. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using EtOAc/Hexanes (1:1) as the eluent.

  • Phase Separation : Transfer the mixture to a separatory funnel. Isolate the lower organic (CH₂Cl₂) layer[2]. Extract the remaining aqueous phase with additional CH₂Cl₂ (2 x 15 mL)[2].

  • Washing & Drying : Wash the combined organic layers with deionized water (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄[2].

  • Isolation : Filter the drying agent and concentrate the filtrate in vacuo[2]. Purify the crude product via flash column chromatography to yield the pure N1-alkylated derivative.

Protocol B: Electrophilic C5/C6 Bromination for Downstream Cross-Coupling

Causality & Design : Direct functionalization of the benzenoid ring is achieved via electrophilic aromatic substitution[3]. N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br₂) to prevent the generation of bulk acidic byproducts (HBr) that would rapidly cleave the Boc protecting group. The reaction is conducted at 0 °C to suppress over-bromination (yielding dibrominated species) and ensure high regioselectivity at the C5/C6 positions.

Step-by-Step Methodology :

  • Preparation : Dissolve the N1-alkylated tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (1.0 eq, 3.0 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Cooling : Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Halogenation : Shield the flask from direct light (using aluminum foil) to prevent radical side-reactions. Add NBS (1.05 eq, 3.15 mmol) portion-wise over 10 minutes to control the exotherm.

  • Propagation : Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching (Critical Step) : Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Scientific Rationale: This immediately reduces any unreacted electrophilic bromine species, preventing oxidative degradation during workup.

  • Extraction : Dilute the mixture with ethyl acetate (EtOAc, 50 mL). Wash the organic layer extensively with deionized water (5 x 20 mL) and brine (1 x 20 mL). Scientific Rationale: DMF is highly water-soluble; sequential aqueous washes are strictly required to pull DMF into the aqueous phase and prevent it from co-eluting during chromatography.

  • Isolation : Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The resulting 5-bromo-benzimidazole derivative is now primed for palladium-catalyzed Suzuki-Miyaura coupling to generate structurally diverse complex products[3].

References
  • Catalytic Intermolecular Functionalization of Benzimidazoles Source: IntechOpen URL: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives Source: RSC Publishing (RSC Advances) URL:[Link]

Sources

Method

scale-up synthesis guidelines for tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate in medicinal chemistry

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS: 189560-83-6)

Executive Summary & Strategic Route Selection

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, acting as a purine isostere with profound applications in the development of receptor tyrosine kinase (RTK) inhibitors, antiviral agents, and antihistamines[1]. Specifically, tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (commonly known as Boc-protected 2-aminomethylbenzimidazole) is a critical building block for introducing the pharmacologically active 2-aminomethylbenzimidazole moiety into complex drug candidates.

When transitioning from medicinal chemistry (milligram scale) to process chemistry (multigram to kilogram scale), the widely used one-pot coupling of o-phenylenediamine with expensive N-Boc-glycine becomes economically unviable and operationally hazardous due to the reliance on coupling reagents (e.g., HATU, EDC) and poor atom economy[2].

The Causality of Route Selection: To achieve a highly scalable, cost-effective, and robust process, we employ a two-step divergent approach .

  • Step 1 (Phillips Condensation): We utilize raw, inexpensive glycine and o-phenylenediamine in 5.5 M HCl. The strong acidic environment serves a dual purpose: it drives the cyclodehydration thermodynamically while keeping the electron-rich o-phenylenediamine protonated, completely shielding it from auto-oxidation (which typically causes batch blackening)[3].

  • Step 2 (Boc-Protection): The resulting dihydrochloride salt is exceptionally stable and acts as a self-purifying intermediate. It is subsequently free-based and protected in a controlled methanolic environment.

Synthesis_Workflow SM o-Phenylenediamine + Glycine Step1 Step 1: Phillips Condensation Reagents: 5.5 M HCl Conditions: Reflux, 16 h SM->Step1 Acidic Environment Int 2-(Aminomethyl)benzimidazole Dihydrochloride (Stable Intermediate) Step1->Int Crystallization (Self-Purifying) Step2 Step 2: N-Boc Protection Reagents: Boc2O, Et3N, MeOH Conditions: 0 °C to RT, 4 h Int->Step2 Neutralization & Free-basing Prod tert-Butyl ((1H-benzo[d]imidazol-2-yl) methyl)carbamate (Target Product) Step2->Prod Aqueous Workup & Recrystallization

Caption: Workflow for the two-step scale-up synthesis of Boc-protected 2-aminomethylbenzimidazole.

Process Safety & Self-Validating Systems

A hallmark of robust process chemistry is the integration of self-validating checks that prevent downstream failures.

  • Exotherm Management: The addition of Triethylamine (Et₃N) to the dihydrochloride salt in Step 2 is highly exothermic due to the heat of neutralization. Furthermore, the nucleophilic attack on Di-tert-butyl dicarbonate (Boc₂O) releases CO₂ gas. The protocol enforces a strict 0 °C addition temperature and controlled dosing to prevent thermal runaway and foaming[3].

  • Homogeneous Buffering: Why use Et₃N in Methanol instead of aqueous NaOH? Aqueous NaOH can create localized zones of high pH, leading to the premature hydrolysis of Boc₂O into tert-butanol and CO₂ before the amine can react. Et₃N ensures a perfectly homogeneous, organic-soluble basic environment[2].

IPC_System Reaction Reaction Progression Sampling IPC Sampling (LC-MS / TLC) Reaction->Sampling Decision Conversion > 98%? Sampling->Decision Workup Initiate Workup & Quench Decision->Workup Yes Continue Continue Stirring (+0.1 eq Boc2O) Decision->Continue No Continue->Reaction Loop

Caption: Self-validating In-Process Control (IPC) workflow for the Boc-protection step.

Quantitative Data & Material Balances

Table 1: Stoichiometry for Step 1 (Phillips Condensation)
ReagentMW ( g/mol )EquivalentsMass / VolFunction
o-Phenylenediamine108.141.00108.1 gStarting Material
Glycine75.071.50112.6 gStarting Material
5.5 M Hydrochloric Acid36.46~10 vol1.08 LSolvent / Catalyst
Table 2: Stoichiometry for Step 2 (Boc Protection)
ReagentMW ( g/mol )EquivalentsMass / VolFunction
2-(Aminomethyl)benzimidazole·2HCl220.091.00220.1 gIntermediate
Triethylamine (Et₃N)101.193.50354.2 gBase / Neutralizer
Di-tert-butyl dicarbonate (Boc₂O)218.251.10240.1 gProtecting Agent
Methanol (MeOH)32.0410 vol2.20 LSolvent

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Aminomethyl)benzimidazole Dihydrochloride

Causality Check: Glycine is used in a 1.5x excess to ensure complete consumption of the o-phenylenediamine, which is harder to purge if left unreacted[4].

  • Reactor Preparation: Equip a 3 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Charging: Charge o-phenylenediamine (108.1 g, 1.0 mol) and glycine (112.6 g, 1.5 mol) into the reactor.

  • Acid Addition: Slowly add 5.5 M aqueous HCl (1.08 L). Note: Mild exotherm observed upon dissolution.

  • Reflux: Heat the reaction mixture to reflux (internal temperature ~105 °C) under a nitrogen atmosphere. Maintain reflux for 16 hours.

  • IPC (In-Process Control): Sample 50 µL, dilute with 1 mL MeOH, and analyze via LC-MS. Proceed when o-phenylenediamine is < 1% AUC.

  • Crystallization: Cool the reactor linearly to 0–5 °C over 3 hours. The product will precipitate as a dense, off-white crystalline solid.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with ice-cold ethanol (2 × 200 mL) to remove unreacted glycine and colored impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the dihydrochloride salt (Yield: ~198 g, 90%).

Step 2: Synthesis of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Causality Check: 3.5 equivalents of Et₃N are strictly required: 2.0 eq to neutralize the dihydrochloride salt, 1.0 eq to act as the base for the nucleophilic substitution, and 0.5 eq to ensure a basic kinetic environment throughout the reaction[2].

  • Suspension: In a clean 5 L reactor, suspend 2-(aminomethyl)benzimidazole dihydrochloride (220.1 g, 1.0 mol) in Methanol (2.20 L).

  • Neutralization: Cool the suspension to 0 °C. Add Triethylamine (354.2 g, 3.5 mol) dropwise over 45 minutes via an addition funnel. Critical Observation: The suspension will dissolve into a clear, slightly amber solution as the free base is generated. Ensure internal temp remains < 10 °C.

  • Protection: Dissolve Boc₂O (240.1 g, 1.1 mol) in 200 mL of Methanol. Add this solution dropwise to the reactor over 1 hour at 0 °C. Caution: CO₂ gas evolution will occur.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • IPC: Check reaction completion via TLC (DCM:MeOH 9:1, Ninhydrin stain for primary amines). The baseline spot (free amine) should be completely consumed.

  • Workup: Concentrate the methanolic solution under reduced pressure to approximately 20% of its original volume. Partition the residue between Ethyl Acetate (2.5 L) and Water (1.5 L).

  • Phase Separation: Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (1.0 L) and Brine (1.0 L).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield a crude solid.

  • Recrystallization: Recrystallize the crude product from a mixture of Ethyl Acetate and Hexanes (1:3) to afford the title compound as a pristine white powder (Yield: ~208 g, 84% over two steps).

Quality Control & Release Specifications

To ensure the scientific integrity of the synthesized batch, the following analytical specifications must be met before releasing the intermediate for downstream medicinal chemistry applications.

Analytical MethodTarget SpecificationCausality / Rationale
HPLC Purity (UV 254 nm) ≥ 98.5% AUCEnsures absence of unreacted diamine or bis-Boc side products.
LC-MS (ESI+) m/z 248.1 [M+H]⁺Confirms molecular weight and target identity.
¹H NMR (400 MHz, DMSO-d₆) δ 1.40 (s, 9H, Boc)Validates the integrity of the tert-butyl group (no acid cleavage).
Residual Solvents (GC) < 5000 ppm (EtOAc/Hexane)Meets ICH Q3C guidelines for downstream pharmaceutical use.

References

  • Duan, K. et al. "A concise synthesis of benzimidazoles via the microwave-assisted one-pot batch reaction of amino acids up to a 10-g scale." ResearchGate. URL: [Link]

  • Ayaz, M. et al. "Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines." National Institutes of Health (PMC). URL: [Link]

  • Organic Chemistry Portal. "Synthesis of benzimidazoles." Organic Chemistry Portal. URL:[Link]

  • Chemical Review and Letters. "Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization." ChemRevLett. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting incomplete Boc deprotection of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing stalled or incomplete deprotection of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing stalled or incomplete deprotection of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate .

Below, you will find a diagnostic workflow, a root-cause chemical analysis, validated protocols, and a targeted FAQ to resolve this specific synthetic bottleneck.

Diagnostic Workflow: Resolving Incomplete Deprotection

Before altering your chemistry, follow this logical sequence to diagnose why your Boc deprotection is failing.

TroubleshootingWorkflow Start Issue: Incomplete Boc Deprotection CheckAcid Acid Equivalents > 10 eq? Start->CheckAcid IncreaseAcid Increase Acid (Benzimidazole buffers 1 eq) CheckAcid->IncreaseAcid No CheckSolubility Reaction Mixture Homogeneous? CheckAcid->CheckSolubility Yes IncreaseAcid->CheckSolubility ChangeSolvent Add MeOH or switch to HCl/Dioxane CheckSolubility->ChangeSolvent No CheckTime Extend Time or Heat to 40°C CheckSolubility->CheckTime Yes ChangeSolvent->CheckTime Success Complete Deprotection (Validate via LC-MS) CheckTime->Success

Diagnostic workflow for resolving incomplete Boc deprotection in basic heterocycles.

Root Cause Analysis: The Chemistry of the Problem

The standard mechanism for Boc deprotection involves the protonation of the carbamate oxygen by a strong acid (like TFA), followed by fragmentation into a tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine[1][2].

However, tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate presents three distinct mechanistic hurdles:

  • The Basicity Penalty (The "Acid Sink"): Benzimidazole contains a basic imine-like nitrogen (conjugate acid pKa ~5.5). Upon addition of acid, this nitrogen is instantly protonated[2]. If you are using a standard protocol of 2–5 equivalents of TFA, the benzimidazole ring consumes a full equivalent immediately, drastically reducing the effective acidity of the medium required to protonate the less basic carbamate oxygen[3].

  • The Di-Cation Precipitation Trap: As the reaction proceeds, the molecule forms a highly polar intermediate (protonated benzimidazole + protonated carbamate). In non-polar solvents like pure dichloromethane (DCM), this intermediate often crashes out of solution as a gummy trifluoroacetate salt[3]. Once precipitated, the Boc group is physically shielded from the acid, halting the reaction at ~30-50% conversion.

  • Electronic Deactivation: The protonated imidazolium ring exerts a strong electron-withdrawing inductive effect across the methylene linker. This destabilizes the transition state required for the heterolytic cleavage of the C-O bond to form the tert-butyl cation, inherently slowing down the reaction kinetics[3].

Quantitative Optimization Data

To overcome these hurdles, the reaction environment must be manipulated to maintain homogeneity while providing overwhelming acidic force. The table below summarizes the causality between reaction conditions and estimated conversion rates based on established heterocyclic chemistry parameters.

Acid SystemSolventEquivalentsTempMechanistic ObservationEst. Conversion
20% TFADCM5 eq25 °CFails: Rapid precipitation of mono-salt; reaction stalls.< 30%
50% TFADCM>50 eq25 °CSub-optimal: Homogeneous, but sluggish due to inductive effects.~ 75%
4M HCl 1,4-Dioxane 15 eq 25 °C Optimal: Dioxane coordinates and solubilizes the di-cation.> 95%
Oxalyl ChlorideMethanol3 eq25 °CAlternative: Mild, acid-free cleavage via electrophilic activation.> 90%

Validated Troubleshooting Protocols

Protocol A: The "Gold Standard" (4M HCl in 1,4-Dioxane)

Causality: Switching from TFA/DCM to HCl/Dioxane solves the precipitation issue. 1,4-Dioxane is a mild coordinating solvent that stabilizes the highly polar hydrochloride salts, keeping the reaction homogeneous so the acid can access the carbamate[4].

  • Step 1: Dissolution. Dissolve the starting material (1.0 eq) in a minimal volume of anhydrous methanol (approx. 2 mL/mmol) to ensure complete initial solvation[4].

  • Step 2: Acidification. Transfer the flask to an ice bath (0 °C). Slowly add 4M HCl in 1,4-dioxane (15.0 eq). Self-Validation: You should observe immediate, sustained gas evolution (CO2 release), confirming the decarboxylation step is actively occurring[1][2].

  • Step 3: Propagation. Remove the ice bath and stir at room temperature for 1–2 hours.

  • Step 4: Reaction Monitoring. Spot the reaction on a TLC plate (Eluent: DCM:MeOH 9:1). Because both the starting material and product are UV-active, stain the plate with ninhydrin and heat . The deprotected primary amine will appear as a distinct purple/yellow spot, validating successful cleavage[3].

  • Step 5: Isolation. Concentrate the mixture in vacuo. Co-evaporate with toluene twice to remove residual HCl. Triturate the resulting solid with diethyl ether to yield the pure (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride salt[4].

Protocol B: Mild Deprotection (Oxalyl Chloride / Methanol)

Causality: If your downstream workflow cannot tolerate strong acids, oxalyl chloride in methanol provides an electrophilic, rather than strictly protic, mechanism for Boc removal[5].

  • Step 1: Dissolve the substrate (1.0 eq) in anhydrous Methanol (MeOH) at room temperature[4][5].

  • Step 2: Add oxalyl chloride (3.0 eq) dropwise. Caution: Vigorous gas evolution will occur.

  • Step 3: Stir for 1–4 hours at room temperature, monitoring via LC-MS[5].

  • Step 4: Remove volatiles in vacuo to isolate the product[4].

Frequently Asked Questions (FAQs)

Q: My LC-MS shows the starting material is gone, but I see a mass corresponding to +56 Da over my expected product. What happened? A: You are observing re-alkylation. The tert-butyl cation generated during deprotection is a strong electrophile. While benzimidazole is less nucleophilic than indole, the cation can still alkylate the basic nitrogens if left unchecked[4]. Fix: Add a cation scavenger to your reaction mixture. Triisopropylsilane (TIPS) (2-5 eq) or anisole will trap the tert-butyl cation before it can react with your substrate[3][4].

Q: I am using 50% TFA in DCM, but my reaction turns into a thick, unstirrable gum. How do I fix this? A: The gum is the insoluble trifluoroacetate salt of your partially deprotected intermediate[3]. Fix: Do not add more DCM. Instead, add 5-10% (v/v) of a polar protic co-solvent like methanol, or switch entirely to the HCl/Dioxane protocol described above to break up the ionic lattice and restore homogeneity.

Q: Can I use thermal deprotection to avoid acid entirely? A: Yes. Heating the substrate in a dioxane/water mixture or trifluoroethanol (TFE) to elevated temperatures can induce thermolytic cleavage of the Boc group[4]. However, this requires sealed-tube conditions and may lead to degradation if the benzimidazole derivative is thermally unstable.

References

  • National Institutes of Health (PMC). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." Available at:[Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection." Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Welcome to the Technical Support Center. Synthesizing Boc-protected 2-(aminomethyl)benzimidazole is a fundamental yet notoriously finicky transformation in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing Boc-protected 2-(aminomethyl)benzimidazole is a fundamental yet notoriously finicky transformation in drug development. The process typically involves a two-step sequence: an amide coupling between o-phenylenediamine (OPDA) and N-Boc-glycine, followed by a dehydrative cyclization to form the benzimidazole core.

This guide is designed for researchers and scientists to troubleshoot common pitfalls, understand the mechanistic causality behind reaction failures, and implement a self-validating, high-yield protocol.

Reaction Pathway & Bottleneck Analysis

ReactionPathway OPDA o-Phenylenediamine (OPDA) Coupling Coupling (EDC/HOBt) 0°C to RT OPDA->Coupling BocGly N-Boc-Glycine BocGly->Coupling Monoamide Monoamide Intermediate (Desired) Coupling->Monoamide 1.0 eq. Boc-Gly Bisamide Bis-acylated Byproduct (Excess Reagent) Coupling->Bisamide >1.0 eq. Boc-Gly Cyclization Cyclization (Mild Acid, e.g., AcOH 60-80°C) Monoamide->Cyclization Target tert-Butyl ((1H-benzo[d]imidazol- 2-yl)methyl)carbamate Cyclization->Target Optimal Temp (60-80°C) Deprotected Deprotected Amine (Harsh Acid/High Heat) Cyclization->Deprotected Reflux / Strong Acid

Reaction pathway for Boc-protected 2-(aminomethyl)benzimidazole highlighting key side reactions.

Troubleshooting FAQs

Q1: Why am I losing the Boc protecting group during the cyclization step? Causality & Expert Insight: The tert-butoxycarbonyl (Boc) group is inherently acid-labile. Standard benzimidazole syntheses often employ strong mineral acids or refluxing acetic acid to drive the dehydrative cyclization. However, these harsh conditions lower the activation energy for the heterolytic cleavage of the protonated carbamate, releasing a tert-butyl cation and an aminocarbamic acid intermediate that rapidly decarboxylates to the free amine ()[1]. Solution: Perform the cyclization under strictly controlled, milder conditions. Heating the intermediate monoamide in neat acetic acid at 60–80 °C provides sufficient thermal energy for dehydration while preserving >95% of the Boc groups ()[2].

Q2: My reaction mixture turns black, and the overall yield is poor. What is happening? Causality & Expert Insight: o-Phenylenediamine (OPDA) is highly susceptible to air oxidation. In the presence of oxygen, light, and trace transition metals, OPDA rapidly oxidizes into dark, polymeric phenazine byproducts. This not only consumes your starting material but also creates polar impurities that make chromatographic purification of the highly polar benzimidazole exceptionally difficult. Solution: Always use freshly recrystallized or sublimed OPDA (it should be off-white to pale tan, never dark brown). Degas your reaction solvents by sparging with an inert gas (nitrogen or argon) for 15 minutes prior to use, and conduct the coupling step under a strict inert atmosphere.

Q3: I am observing a significant amount of bis-acylated byproduct. How can I improve selectivity? Causality & Expert Insight: OPDA possesses two primary aniline amines with identical initial nucleophilicity. If N-Boc-glycine is activated in bulk and OPDA is added to it, the local excess of the activated ester drives the formation of the symmetrical bis-amide byproduct. Solution: Invert the order of addition and strictly control stoichiometry. Dissolve OPDA (1.2 equivalents) in the reaction solvent and slowly add the pre-activated N-Boc-glycine (1.0 equivalent) dropwise at 0 °C. This maintains a constant excess of the diamine relative to the activated ester, heavily favoring mono-acylation.

Quantitative Data: Cyclization Condition Matrix

Selecting the right cyclization condition is a thermodynamic balancing act between driving dehydration and preventing carbamate cleavage.

Cyclization ConditionTemperatureTimeTarget Benzimidazole YieldBoc RetentionMechanistic Note
Neat Acetic Acid 110 °C (Reflux)4 h< 5%< 5%Complete Boc loss; yields free 2-(aminomethyl)benzimidazole.
Neat Acetic Acid 65–80 °C2–4 h75–85%> 95%Optimal thermodynamic balance for dehydration vs. cleavage[2].
EDC·HCl / HOBt in DMF 80 °C12 h40–50%> 99%Extremely mild; avoids bulk acid but suffers from sluggish cyclization.
4M HCl in Dioxane 25 °C12 hN/A0%Standard deprotection condition; leads to complete Boc removal[1].

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates built-in analytical checkpoints (TLC and LC-MS) so you can validate the success of each intermediate step before proceeding.

Phase 1: Amide Coupling (Formation of Monoamide Intermediate)
  • Preparation: In an oven-dried flask under nitrogen, dissolve freshly sublimed o-phenylenediamine (1.2 eq) in anhydrous DCM/DMF (4:1 v/v). Cool the solution to 0 °C using an ice bath.

  • Activation: In a separate flask, dissolve N-Boc-glycine (1.0 eq), EDC·HCl (1.2 eq), and HOBt hydrate (1.2 eq) in anhydrous DCM. Stir for 15 minutes at room temperature to generate the active ester.

  • Addition: Add the activated N-Boc-glycine solution dropwise to the OPDA solution at 0 °C over 30 minutes. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint:

    • TLC (5% MeOH in DCM): OPDA stains dark brown with ninhydrin. The desired monoamide appears as a distinct UV-active spot with a lower Rf​ value than OPDA.

    • LC-MS: Confirm the disappearance of N-Boc-glycine and the presence of the monoamide mass peak at m/z 266[M+H]⁺ .

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid) and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Phase 2: Dehydrative Cyclization
  • Reaction: Dissolve the crude monoamide in neat glacial acetic acid (approx. 10 mL per gram of substrate).

  • Controlled Heating: Heat the solution strictly to 65–80 °C for 2 to 4 hours. Critical: Do not exceed 80 °C to prevent Boc deprotection.

  • Validation Checkpoint:

    • LC-MS: Monitor the reaction via LC-MS. The cyclization is marked by the loss of water (-18 Da). Look for the target product peak at m/z 248 [M+H]⁺ .

  • Isolation: Cool the mixture to room temperature. Carefully neutralize the acetic acid by pouring the mixture into an ice-cold saturated NaHCO₃ solution (monitor pH to ~7-8). Extract with Ethyl Acetate.

  • Purification: Flash chromatography (Silica gel, EtOAc/Hexanes gradient) yields the pure tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate.

References

  • Title: Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: N-Alkylation of tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (CAS 189560-83-6)

Welcome to the technical support center for the N-alkylation of tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific synthetic transformation. Our goal is to empower you with the knowledge to anticipate and overcome common challenges, ensuring a successful and efficient reaction.

Introduction to the Chemistry

The target molecule, tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, is a valuable chiral building block in medicinal chemistry.[1][2] Its structure presents a unique challenge for selective N-alkylation. The piperazine ring contains two nitrogen atoms; however, one is protected by a tert-butoxycarbonyl (Boc) group, directing alkylation to the secondary amine. The presence of a primary hydroxyl group on the side chain introduces a competing nucleophile, creating the potential for O-alkylation as a significant side reaction. This guide will focus on strategies to achieve high selectivity for the desired N-alkylation product while minimizing common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider during the N-alkylation of this compound?

A1: The two main side reactions of concern are:

  • O-alkylation: The primary alcohol of the hydroxymethyl group is nucleophilic and can react with the alkylating agent, leading to the formation of an ether byproduct. This is more likely to occur under strongly basic conditions.

  • Di-alkylation: Although one nitrogen is protected, the newly formed tertiary amine can still react with the alkylating agent to form a quaternary ammonium salt. This is more prevalent when using highly reactive alkylating agents or an excess of the alkylating agent.[3]

Q2: How can I prevent O-alkylation?

A2: Preventing O-alkylation requires careful selection of reaction conditions to favor N-alkylation. Key strategies include:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base that is strong enough to deprotonate the secondary amine but not the alcohol. Examples include diisopropylethylamine (DIPEA) or triethylamine (TEA). Stronger bases like sodium hydride (NaH) should be used with caution as they can deprotonate the alcohol, increasing the risk of O-alkylation.

  • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity for N-alkylation, as the activation energy for O-alkylation is often higher.

  • Protecting the Hydroxyl Group: If O-alkylation remains a persistent issue, a temporary protection of the hydroxyl group with a suitable protecting group (e.g., silyl ether) can be employed. However, this adds extra steps to the synthesis.

Q3: What type of alkylating agent is best to minimize side reactions?

A3: The choice of alkylating agent is crucial.

  • Alkyl Halides: Alkyl iodides are the most reactive, followed by bromides and chlorides. To minimize over-alkylation, it is often better to use alkyl bromides or chlorides and gently heat the reaction if necessary.[3]

  • Reductive Amination: An excellent alternative to direct alkylation is reductive amination with an aldehyde or ketone.[4] This method is often highly selective for N-alkylation and avoids the formation of quaternary ammonium salts. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN).[4][5]

Q4: Can the Boc protecting group be cleaved during the N-alkylation reaction?

A4: The Boc group is generally stable under the basic or neutral conditions used for N-alkylation. However, it is sensitive to strong acids. Therefore, if any acidic workup is required, it should be performed carefully with weak acids and at low temperatures to avoid premature deprotection.[6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the N-alkylation of CAS 189560-83-6.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Insufficiently reactive alkylating agent. 2. Base is not strong enough. 3. Low reaction temperature.1. Switch to a more reactive alkylating agent (e.g., from R-Cl to R-Br or R-I). 2. Use a stronger, non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃). 3. Gradually increase the reaction temperature and monitor by TLC/LC-MS.
Presence of a significant amount of O-alkylated byproduct 1. Base is too strong and deprotonates the alcohol. 2. High reaction temperature.1. Switch to a milder base like DIPEA or TEA. 2. Run the reaction at a lower temperature (e.g., 0 °C). 3. Consider protecting the alcohol group prior to alkylation.
Formation of di-alkylated product (quaternary salt) 1. Excess of alkylating agent used. 2. Highly reactive alkylating agent.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent. 2. Use a less reactive alkylating agent (e.g., R-Br instead of R-I). 3. Consider reductive amination as an alternative.[5]
Multiple unidentified spots on TLC/LC-MS 1. Decomposition of starting material or product. 2. Reaction run for too long or at too high a temperature.1. Monitor the reaction more frequently to determine the optimal reaction time. 2. Lower the reaction temperature. 3. Ensure the purity of starting materials and solvents.

Visualizing Reaction Pathways

The following diagrams illustrate the desired N-alkylation pathway and the potential side reactions.

cluster_main Desired N-Alkylation Pathway cluster_side Potential Side Reactions SM CAS 189560-83-6 Product N-Alkylated Product SM->Product N-Alkylation OAlkylated O-Alkylated Byproduct SM->OAlkylated O-Alkylation AlkylatingAgent R-X AlkylatingAgent->Product Base Base Base->Product DiAlkylated Di-Alkylated Byproduct Product->DiAlkylated Over-alkylation

Caption: Desired vs. side reaction pathways.

Experimental Protocol: Selective N-Alkylation via Reductive Amination

This protocol provides a reliable method for the selective N-alkylation of tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate with an aldehyde.

Materials:

  • tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (1.0 equiv) in anhydrous DCM, add the aldehyde (1.1 equiv).

  • Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10-15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Start Start Dissolve Dissolve Starting Material and Aldehyde in DCM Start->Dissolve Stir Stir at Room Temperature (30-60 min) Dissolve->Stir AddSTAB Add STAB Portion-wise Stir->AddSTAB Monitor Monitor Reaction by TLC/LC-MS AddSTAB->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End End Purify->End

Caption: Reductive amination workflow.

Troubleshooting Workflow

Start Analyze Reaction Mixture (TLC/LC-MS) Complete Reaction Complete? Start->Complete LowConversion Low Conversion? Complete->LowConversion No Purify Proceed to Purification Complete->Purify Yes SideProducts Side Products? LowConversion->SideProducts No CheckReagents Check Reagent Purity and Stoichiometry LowConversion->CheckReagents Yes OAlkylation O-Alkylation Present? SideProducts->OAlkylation Yes OverAlkylation Over-Alkylation Present? SideProducts->OverAlkylation No OAlkylation->OverAlkylation No AdjustBase Use Milder Base/ Lower Temperature OAlkylation->AdjustBase Yes ReduceElectrophile Reduce Equivalents of Alkylating Agent OverAlkylation->ReduceElectrophile Yes OtherIssues Investigate Other Possible Side Reactions OverAlkylation->OtherIssues No

Caption: Troubleshooting decision tree.

References

  • Kumpaty, H. J., Bhattacharyya, S., Rehr, E. W., & Gonzalez, A. M. (2003). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Synthesis, 2206-2210. Available at: [Link]

  • PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate. Available at: [Link]

  • Recent synthetic strategies for piperazine and its derivatives: a comprehensive review. (2026). Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate in aqueous media. This d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate in aqueous media. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to systematically address and overcome these challenges.

Introduction: Understanding the Solubility Profile

Tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate is a key intermediate in medicinal chemistry, featuring a benzimidazole core. This heterocyclic scaffold is prevalent in many pharmacologically active molecules.[1] However, the combination of the aromatic benzimidazole ring system and the tert-butyl group contributes to the compound's lipophilicity, often resulting in poor aqueous solubility.[2] This limited solubility can be a significant hurdle in various experimental settings, from in vitro biological assays to formulation development.

The core of the issue lies in the molecule's structural characteristics: a polar benzimidazole nucleus capable of hydrogen bonding and a non-polar tert-butyl group. While the benzimidazole moiety offers avenues for solubility enhancement, the overall hydrophobicity of the molecule often dominates its behavior in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate not dissolving in my aqueous buffer?

A1: The intrinsic aqueous solubility of this compound is expected to be low due to its hydrophobic nature. Direct dissolution in aqueous buffers, especially at neutral pH, is often challenging. The concentration you are attempting to achieve may be exceeding its thermodynamic solubility limit.

Q2: I've noticed my compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous medium where it is poorly soluble.[3] To mitigate this, you can try reducing the final concentration, using a co-solvent system, or employing other solubilization techniques outlined in this guide.

Q3: What is the expected pKa of this compound, and how does it affect solubility?

Q4: Is the tert-butoxycarbonyl (Boc) protecting group stable in my formulation?

A4: The Boc group is notoriously labile (unstable) under acidic conditions.[4][5] Prolonged exposure to low pH environments can lead to the cleavage of the Boc group, yielding the free amine, carbon dioxide, and isobutylene.[6] This degradation is a critical consideration when using pH adjustment as a solubility enhancement strategy. The Boc group is generally stable in neutral and basic media.[4]

Q5: Can I heat the solution to improve solubility?

A5: Gentle heating can be used to aid dissolution, but it should be done with caution. Elevated temperatures can accelerate the degradation of the compound, particularly the thermolytic cleavage of the Boc group, which can occur at temperatures above 85-90°C.[4] It is advisable to first explore other solubilization methods.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common solubility issues.

Problem Potential Cause Recommended Solution(s)
Compound appears as an insoluble powder or suspension in aqueous buffer. The compound's intrinsic solubility has been exceeded.1. Determine the thermodynamic solubility of your compound (see Protocol 1).2. Lower the final concentration of the compound.3. Employ a solubility enhancement technique (pH adjustment, co-solvents, cyclodextrins, or surfactants).
Precipitation occurs upon diluting a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer. The aqueous medium cannot support the high concentration of the dissolved compound.1. Reduce the percentage of the organic stock solution in the final aqueous mixture.2. Use a co-solvent system to increase the solvating power of the aqueous phase (see Protocol 3).3. Consider preparing a cyclodextrin inclusion complex to enhance aqueous solubility (see Protocol 4).
The solution is initially clear but becomes cloudy or forms a precipitate over time. The solution is supersaturated and thermodynamically unstable. The pH of the solution may have changed.1. Prepare fresh solutions immediately before each experiment.2. Ensure the pH of the solution is stable and buffered.3. Consider formulating the compound as a salt to improve long-term stability in solution.
Inconsistent results are observed in biological assays. Poor solubility is leading to variable effective concentrations of the compound.1. Visually confirm the complete dissolution of the compound before each experiment.2. Use a validated method for preparing your solutions.3. Assess the potential impact of your chosen solvent/co-solvent on the biological assay.
Solution turns yellow or shows other signs of degradation. The compound is unstable under the current conditions (e.g., acidic pH, light exposure, elevated temperature).1. For pH adjustment, carefully monitor for Boc deprotection. Consider alternative, less harsh solubilization methods.2. Protect solutions from light and store them at appropriate temperatures (e.g., 2-8°C).

Experimental Protocols & Methodologies

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility

This protocol outlines the "shake-flask" method, a gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of solid tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate to a series of vials, each containing a known volume of the desired aqueous buffer or solvent system. The presence of excess solid is crucial to ensure a saturated solution at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method. Analyze the concentration of the dissolved compound using a validated technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[7][8]

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the aqueous solubility of the compound by protonating the basic benzimidazole nitrogen.

Causality: By lowering the pH, the equilibrium shifts towards the protonated, more polar, and thus more water-soluble form of the benzimidazole ring.

Methodology:

  • pKa Consideration: Based on the pKa of benzimidazole (approx. 5.4), aim for a final pH of 3.4-4.4 to ensure sufficient protonation.

  • Acidic Buffer Preparation: Prepare a series of aqueous buffers at the target pH values (e.g., citrate or acetate buffers).

  • Dissolution: Attempt to dissolve the compound directly in the acidic buffers, following the steps outlined in Protocol 1 to determine the new solubility limit.

  • Stability Assessment (Crucial): Due to the acid-labile nature of the Boc group, it is imperative to assess the stability of the compound in the chosen acidic buffer over the time course of your experiment.[9][10] This can be done by analyzing samples at different time points using HPLC to monitor for the appearance of the deprotected product.

Diagram: pH Adjustment Logic

start Start with poorly soluble compound in neutral buffer (pH 7) lower_ph Lower pH of aqueous buffer (e.g., to pH 4) start->lower_ph protonation Protonation of Benzimidazole Nitrogen lower_ph->protonation increased_solubility Increased Aqueous Solubility protonation->increased_solubility stability_check CRITICAL CHECK: Boc Group Stability increased_solubility->stability_check stable Stable for experimental duration stability_check->stable Yes degraded Degradation (Boc cleavage) stability_check->degraded No

Caption: Logic for pH-mediated solubility enhancement and stability check.

Protocol 3: Solubility Enhancement Using Co-solvents

This protocol involves using a mixture of water and a water-miscible organic solvent to increase the solubility of the compound.

Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, which decreases the interfacial tension between the solvent and the hydrophobic solute, thereby increasing its solubility.[11]

Methodology:

  • Co-solvent Selection: Choose a biocompatible, water-miscible organic solvent in which the compound is known to be soluble. Common choices for in vitro studies include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400).

  • Stock Solution: Prepare a high-concentration stock solution of the compound in the chosen co-solvent (e.g., 10-50 mM in 100% DMSO).

  • Titration/Dilution: Prepare a series of aqueous buffers containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Solubility Determination: Add the compound (or the stock solution) to these co-solvent/buffer mixtures and determine the solubility as described in Protocol 1.

  • Final Concentration Check: Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., less than 0.5-1% DMSO for many cell-based assays).

Table: Common Co-solvents for In Vitro Assays

Co-solvent Typical Final Concentration Notes
Dimethyl Sulfoxide (DMSO) < 0.5% (v/v)Excellent solubilizing power for many organic compounds. Can be toxic to cells at higher concentrations.[12]
Ethanol < 1% (v/v)Good solubilizing power. Can have biological effects at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1-10% (v/v)Lower toxicity profile compared to DMSO and ethanol.
Protocol 4: Solubility Enhancement with Cyclodextrins

This protocol describes the use of cyclodextrins to form inclusion complexes, which have a hydrophilic exterior and a hydrophobic interior cavity to encapsulate the drug molecule.

Causality: The hydrophobic compound partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water.

Methodology:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.

  • Phase Solubility Study (Recommended): To determine the optimal ratio of compound to cyclodextrin, perform a phase solubility study as described in Protocol 1, but with increasing concentrations of the cyclodextrin in the aqueous buffer.

  • Complex Preparation (Kneading Method): a. Weigh the compound and the chosen cyclodextrin (typically at a 1:1 or 1:2 molar ratio). b. Add a small amount of a water/alcohol mixture to the cyclodextrin in a mortar to form a paste. c. Gradually add the compound to the paste and knead for 30-60 minutes. d. Dry the resulting mixture (e.g., in a vacuum oven at 40-50°C) to obtain a solid powder of the inclusion complex. e. This powder can then be dissolved in the aqueous medium.

  • Alternative Preparation (Freeze-Drying): a. Dissolve the cyclodextrin in water and the compound in a minimal amount of a suitable organic solvent. b. Mix the two solutions and stir for 24-48 hours. c. Freeze the solution (e.g., in liquid nitrogen) and lyophilize to obtain a fluffy powder.

Diagram: Cyclodextrin Inclusion Complex Formation

cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex Compound tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate Complex Soluble Complex Compound->Complex Encapsulation CD Hydrophilic Exterior (Soluble in Water) Hydrophobic Interior CD->Complex

Caption: Encapsulation of the hydrophobic compound within the cyclodextrin cavity.

Protocol 5: Solubility Enhancement with Surfactants

This protocol uses surfactants to increase solubility through micellar solubilization.

Causality: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can entrap poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium.

Methodology:

  • Surfactant Selection: Choose a surfactant that is appropriate for your application. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polyoxyl 35 castor oil (Cremophor® EL) are often preferred for biological experiments due to their lower toxicity.

  • Determine the CMC: If not known, find the CMC of the surfactant in your specific buffer and temperature conditions from literature or experimental determination.

  • Prepare Surfactant Solutions: Create a series of solutions with surfactant concentrations above the CMC.

  • Solubilization: Add an excess of the compound to each surfactant solution and determine the solubility as described in Protocol 1.

  • Compatibility Check: Ensure the chosen surfactant and its concentration do not interfere with your downstream assays.

References

  • Cheirsilp, B., & Rakmai, J. (2016). Co-precipitation as a method for inclusion complex formation. Journal of Food Science and Technology, 53(1), 213-224.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • Sarode, S. M., et al. (2011). Preparation and Evaluation of Inclusion Complexes Using Cyclodextrins and Its Derivatives. International Journal of PharmTech Research, 3(4), 2131-2139.
  • BenchChem. (2025). Cyclodextrin Inclusion Complexation: Technical Support Center. BenchChem Technical Documents.
  • Lv, Y., et al. (2022). Preparation Method of Cyclodextrins Inclusion Complex. Foods, 11(23), 3926.
  • Lipka, E., et al. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1267-71.
  • Goger, E., et al. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy. Magnetic Resonance in Chemistry, 53(12), 1024-30.
  • Ferreira, E. B., & de Alencastro, R. B. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry A, 110(19), 6479–6484.
  • Jerez, G., et al. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis.
  • Donkor, K. K., & Kratochvil, B. (1993).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of 1-benzyl-1H-benzimidazol-5-amine. BenchChem Technical Documents.
  • Wadhwa, G., et al. (2017). Cyclodextrin inclusion complexes: A review. Journal of Drug Delivery Science and Technology, 41, 114-125.
  • Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117-25.
  • Ashworth, I. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117-8125.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Cheong, J. Y., et al. (2022).
  • BenchChem. (2025). Technical Support Center: Stability of the Boc Protecting Group. BenchChem Technical Documents.
  • Fernández, L., et al. (2011). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Brazilian Journal of Chemical Engineering, 28(4), 679-686.
  • Edelmann, F. T. (2021). Re: If a chemical is soluble in 30 mg in 1 ml100% ethanol or 100% DMSO, how can i dilute it without affecting the solubility and to avoid toxicity on living organisms? [Online forum post].
  • Sahoo, R. N. (n.d.). Solubility Enhancement Technique. CUTM Courseware.
  • Panacea HU. (2017, October 28). Solubility enhancement by cosolvent | Physical Lab | Exp. 3 [Video]. YouTube.
  • Zhu, Y., et al. (2018). Solubility and Preferential Solvation of Carbazochrome in Solvent Mixtures of N,N-Dimethylformamide Plus Methanol/Ethanol/n-Propanol and Dimethyl Sulfoxide Plus Water.
  • Saxena, C., & Mishra, G. P. (2022). Comprehensive study about solubility enhancement techniques. International Journal of Biology, Pharmacy and Allied Sciences, 11(9), 3979-3993.
  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-114.
  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • Banary, H., et al. (2023). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Journal of Applied Organometallic Chemistry, 3(2), 134-141.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents. BenchChem Technical Documents.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized tert-Butyl 2-iodobenzyl(methyl)
  • Zhang, J., & Klumpp, D. A. (2015). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 80(22), 11503–11508.
  • Ahad, H. A., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Pharmaceutical and Biological Sciences, 10(5), P11-16.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purity Methods for tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Welcome to the dedicated support center for the analytical challenges associated with tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate. This guide is structured to provide in-depth, actionable solutions to common i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the analytical challenges associated with tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate. This guide is structured to provide in-depth, actionable solutions to common issues encountered during HPLC method development for purity analysis. Our approach is rooted in fundamental chromatographic principles and extensive field experience to empower you with the expertise to develop robust and reliable methods.

Section 1: Understanding the Analyte

A thorough understanding of the analyte's physicochemical properties is the bedrock of any successful HPLC method development.

tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

  • Structure:

    • Molecular Formula: C₁₃H₁₇N₃O₂

    • Molecular Weight: 247.3 g/mol

  • Key Chemical Features:

    • Benzimidazole Core: A heterocyclic aromatic ring system. This moiety is a weak base. The pKa of the conjugate acid of benzimidazole is approximately 5.3-5.6.[1][2] The NH group of the imidazole ring is weakly acidic with a pKa of about 12.8.[2] This amphoteric nature is a critical consideration for mobile phase pH selection to control ionization and, consequently, peak shape and retention.

    • Carbamate Group: This functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to potential degradation products.[3]

    • tert-Butyl Group: A bulky, non-polar group that increases the hydrophobicity of the molecule.

  • UV Absorbance: The benzimidazole ring system is the primary chromophore. Unsubstituted benzimidazole exhibits UV absorbance maxima around 273 nm and 279 nm.[4][5] It is advisable to perform a UV scan of the analyte in the initial mobile phase to determine the optimal detection wavelength for maximum sensitivity.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section addresses common chromatographic problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Peak Shape Issues

Question: My peak for the main analyte is tailing significantly. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue, especially with basic compounds like benzimidazoles.[6] It is often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: The most common cause of peak tailing for basic compounds is the interaction with acidic silanol groups on the surface of silica-based C18 or C8 columns. At mid-range pH, the benzimidazole nitrogen can be protonated (positively charged) and interact with deprotonated (negatively charged) silanols.

    • Solution 1a: Mobile Phase pH Adjustment: Adjusting the mobile phase pH is a powerful tool.

      • Low pH (e.g., pH 2.5-3.5): At this pH, the benzimidazole moiety will be fully protonated, and the silanol groups will be mostly protonated (neutral). This minimizes the secondary ionic interactions, leading to improved peak symmetry. Use a buffer such as phosphate or formate.

      • High pH (e.g., pH 8-10): At a higher pH, the benzimidazole will be in its neutral form, and the silanols will be deprotonated. This can also reduce tailing, but requires a pH-stable column (e.g., a hybrid or polymer-based C18).

    • Solution 1b: Use of an End-Capped Column: Modern, high-purity, end-capped columns have a lower concentration of free silanol groups, which significantly reduces peak tailing for basic compounds.[6]

    • Solution 1c: Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase can saturate the active silanol sites and improve peak shape. However, be aware that TEA can suppress ionization in mass spectrometry.

  • Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution 2: Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, column overload was the issue.

  • Cause 3: Column Degradation: A void at the head of the column or degradation of the stationary phase can cause peak distortion.[6]

    • Solution 3: Column Maintenance/Replacement: Try flushing the column or, if the problem persists, replace it. Using a guard column can extend the life of your analytical column.

Question: I am observing peak fronting. What does this indicate?

Answer: Peak fronting is less common than tailing but can occur.

  • Cause 1: Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.

    • Solution 1: Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.

  • Cause 2: Column Overload: Severe column overload can also manifest as peak fronting.

    • Solution 2: Dilute the Sample: As with peak tailing, reducing the sample concentration can resolve this issue.

Resolution and Retention Time Issues

Question: The main peak and a closely eluting impurity are not well-resolved. How can I improve the resolution?

Answer: Achieving adequate resolution between the main component and its impurities is critical for an accurate purity assessment. Resolution can be improved by increasing column efficiency, selectivity, or retention factor.

  • Improving Selectivity (α):

    • Change Mobile Phase Composition:

      • Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve selectivity due to different solvent-analyte interactions.

      • pH: As discussed for peak shape, adjusting the mobile phase pH can change the ionization state of the analyte and impurities, leading to significant changes in selectivity.

    • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can have a profound impact.

      • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can provide alternative selectivity for aromatic compounds like benzimidazoles through π-π interactions.

      • Different C18 Chemistries: Not all C18 columns are the same. Trying a C18 from a different manufacturer can provide different selectivity.

  • Improving Efficiency (N):

    • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will increase efficiency and resolution. This will also increase backpressure.

    • Optimize Flow Rate: For a given column, there is an optimal flow rate that provides the highest efficiency. A van Deemter plot can be used to determine this, but a simple flow rate study (e.g., testing 0.8, 1.0, and 1.2 mL/min) can be effective.

  • Increasing Retention Factor (k'):

    • Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent in the mobile phase. This will increase retention times and can improve the resolution of early eluting peaks.

Question: My retention times are drifting from one injection to the next. What could be the cause?

Answer: Retention time drift can compromise the reliability of your method.

  • Cause 1: Inadequate Column Equilibration: This is a common issue, especially with gradient methods.

    • Solution 1: Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes for equilibration.

  • Cause 2: Mobile Phase Instability:

    • Solution 2a: Fresh Mobile Phase: Prepare fresh mobile phase daily. Over time, the composition can change due to evaporation of the more volatile organic component.

    • Solution 2b: Degassing: Ensure the mobile phase is adequately degassed to prevent bubble formation in the pump.

  • Cause 3: Pump Issues: Worn pump seals or check valves can lead to inconsistent flow rates.

    • Solution 3: Pump Maintenance: If other causes have been ruled out, have the pump serviced.

  • Cause 4: Temperature Fluctuations:

    • Solution 4: Use a Column Oven: A column oven provides a stable temperature environment, which is crucial for reproducible retention times.

Section 3: FAQs for Method Development

Q1: What are good starting conditions for developing a purity method for this compound?

A1: Based on the structure, a good starting point for a reversed-phase HPLC method would be:

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA standard workhorse column for moderately polar to non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure good peak shape for the basic benzimidazole.
Mobile Phase B AcetonitrileA common and efficient organic modifier.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute the main peak and any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 275 nmA good starting wavelength based on the benzimidazole chromophore.[4][5] A full UV scan is recommended for optimization.
Injection Volume 10 µLA typical injection volume.
Sample Diluent Mobile Phase A/B (50:50)Ensures compatibility with the mobile phase.

Q2: How do I ensure my method is "stability-indicating"?

A2: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients. To demonstrate this, you must perform forced degradation studies.[7][8]

  • Forced Degradation Workflow:

    • Expose the analyte to various stress conditions to generate degradation products.

    • Analyze the stressed samples using your developed HPLC method.

    • Demonstrate that the degradation product peaks are resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the main peak is spectrally pure.

Q3: What are the typical acceptance criteria for system suitability testing (SST)?

A3: System suitability testing ensures that the chromatographic system is performing adequately on the day of analysis.[1][9] Typical USP criteria include:

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.[1][9]
Relative Standard Deviation (RSD) for replicate injections RSD ≤ 2.0% for areaDemonstrates precision of the system.[1][9]
Resolution (Rs) Rs ≥ 2.0 between the main peak and the closest eluting impurityEnsures separation of critical peaks.[1]
Theoretical Plates (N) Report (or set a minimum value based on method performance)Measures column efficiency.

Section 4: Experimental Protocols

Protocol for Forced Degradation Studies

This protocol outlines the conditions for intentionally degrading the analyte to test the stability-indicating nature of the HPLC method.[7][8]

  • Sample Preparation: Prepare a stock solution of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60 °C for 4 hours.

    • Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 1 mL of 0.1 M HCl and dilute to a final concentration of ~0.1 mg/mL with mobile phase. A common degradation product under basic conditions is 2-aminobenzimidazole.[3]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80 °C for 48 hours.

    • Dissolve the stressed solid to a final concentration of ~0.1 mg/mL in mobile phase.

  • Photolytic Degradation:

    • Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.

    • Dissolve the stressed solid to a final concentration of ~0.1 mg/mL in mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Protocol for System Suitability Testing

This protocol should be run before any sample analysis to verify system performance.[4][9]

  • Prepare a System Suitability Solution: This solution should contain the main analyte and any known impurities at a concentration that gives a good detector response.

  • Perform Replicate Injections: Make at least five replicate injections of the system suitability solution.

  • Calculate SST Parameters:

    • Calculate the tailing factor for the main analyte peak.

    • Calculate the RSD of the peak areas for the main analyte.

    • Calculate the resolution between the main analyte and the closest eluting impurity.

    • Record the number of theoretical plates for the main analyte peak.

  • Verify Acceptance Criteria: Ensure all calculated parameters meet the pre-defined acceptance criteria for the method. If the criteria are not met, troubleshoot the system before proceeding with sample analysis.

Section 5: Visualizations

HPLC Method Development Workflow

HPLCMethodDevelopment cluster_0 Phase 1: Initial Method Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Prep A Define Analytical Target Profile B Analyte Characterization (pKa, UV, Solubility) A->B C Select Column & Mobile Phase (C18, ACN/H2O, low pH) B->C D Run Broad Gradient C->D E Assess Peak Shape & Retention D->E F Adjust Mobile Phase pH E->F G Optimize Gradient Slope F->G H Evaluate Organic Modifier (ACN vs. MeOH) G->H I Perform Forced Degradation H->I J Check Peak Purity & Resolution I->J K Define System Suitability Criteria J->K L Validated Method K->L Method Ready for Validation

Caption: A systematic workflow for HPLC method development.

Troubleshooting Decision Tree for Peak Tailing

PeakTailingTroubleshooting Start Peak Tailing Observed Q1 Is sample concentration high? Start->Q1 A1_Yes Dilute Sample Q1->A1_Yes Yes A2_No Proceed to next step Q1->A2_No No Q2 Does peak shape improve? A1_Yes->Q2 A2_Yes Issue: Column Overload Q2->A2_Yes Yes Q2->A2_No No Q3 Is mobile phase pH appropriate for a basic compound? A2_No->Q3 A3_No Adjust pH to 2.5-3.5 Q3->A3_No No A4_No Consider column replacement Q3->A4_No Yes Q4 Is peak shape improved? A3_No->Q4 A4_Yes Issue: Silanol Interactions Q4->A4_Yes Yes Q4->A4_No No End Consult Instrument Specialist A4_No->End

Sources

Optimization

Technical Support Center: Mitigating Thermal Degradation of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the thermal stability of Boc-protected amines during high-temperature synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the thermal stability of Boc-protected amines during high-temperature synthesis. While the tert-butoxycarbonyl (Boc) group is widely favored for its robustness under basic conditions, it exhibits significant thermal lability under specific reflux parameters.

This guide synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your benzimidazole derivatives during complex synthetic workflows.

Mechanistic Insight: The Causality of Thermal Deprotection

To prevent degradation, we must first understand the mechanism of failure. The Boc group is susceptible to thermolytic cleavage, particularly at temperatures exceeding 85–90°C[1].

The degradation follows a well-characterized fragmentation pathway. Thermal stress provides the activation energy required for the carbamate to break down into a carbamic acid intermediate, releasing isobutylene gas. The highly unstable carbamic acid then rapidly decarboxylates to yield carbon dioxide and the free amine (1H-benzo[d]imidazol-2-yl)methanamine[2]. At extreme temperatures (e.g., 200°C), this elimination is quantitative and rapid[3]. However, even at ~100°C, thermal deprotection can occur over extended reaction times, especially in polar protic solvents like boiling water[2].

Furthermore, the benzimidazole moiety contains a weakly basic nitrogen. If your reaction generates any trace acidic byproducts, these can protonate the Boc oxygen, drastically lowering the activation energy for thermal deprotection and initiating an acid-catalyzed autocatalytic degradation cycle.

Mechanism of thermal Boc deprotection yielding isobutylene and CO2.

Troubleshooting & FAQs

Q1: Why is my Boc group falling off during reflux even when I am not using any acidic reagents? A1: The degradation is likely driven by pure thermal fragmentation or solvent-mediated effects. Many Boc amines can be deprotected simply by heating at high temperatures without any added catalyst[2]. If your solvent boils above 85°C, the thermal energy alone is sufficient to slowly drive the elimination of isobutylene.

Q2: Does the choice of solvent actively contribute to this degradation? A2: Yes. The boiling point of the solvent dictates the maximum thermal stress applied to the molecule. Additionally, hot, super-heated, or boiling polar protic solvents (like water or alcohols) are known to actively facilitate neutral N-Boc deprotection[2]. Switching to a lower-boiling, aprotic solvent is the most effective immediate countermeasure.

Q3: My reaction strictly requires refluxing in Toluene (110°C). How can I prevent the Boc group from falling off? A3: If high-temperature reflux is unavoidable, you must suppress any secondary degradation pathways, particularly trace-acid catalysis. Add a mild, non-nucleophilic base buffer (such as 0.1–0.5 equivalents of DIPEA or suspended solid NaHCO₃) to the reaction mixture. This neutralizes trace acids without interfering with most base-tolerant reactions, effectively raising the activation energy required for the Boc cleavage back to its purely thermal baseline.

Q4: How can I distinguish between thermal degradation and chemical incompatibility with my other reagents? A4: You must isolate the variables by performing a forced degradation control study (see Protocol 2). Heat the isolated substrate in your chosen solvent at reflux without any other reagents[1]. If the Boc group remains intact in the control but degrades in the actual reaction, the degradation is chemically induced by your reagents, not the temperature.

Decision tree for mitigating thermal Boc degradation during reflux.

Data Presentation: Solvent Selection Matrix

To aid in experimental design, the following table synthesizes the relationship between solvent boiling points, polarity, and the quantitative risk of thermal Boc degradation.

SolventBoiling Point (°C)Thermal Degradation RiskMechanistic Risk FactorRecommended Mitigation
Dichloromethane (DCM) 40°CNegligibleNoneN/A (Safe for prolonged reflux)
Tetrahydrofuran (THF) 66°CLowMinimal thermal stressMonitor reaction times >24h
Ethanol (EtOH) 78°CModerateProtic solvent facilitationAvoid extended reflux
Water (H₂O) 100°CHighNeutral thermal deprotectionAvoid; use biphasic systems[2]
Toluene 110°CHighHigh thermal stressBuffer with DIPEA (Protocol 1)
Dimethylformamide (DMF) 153°CSevereExceeds thermal stability thresholdChange protecting group (e.g., Cbz)

Experimental Protocols

Protocol 1: Base-Stabilized High-Temperature Reflux Workflow

This protocol is designed as a self-validating system to ensure Boc stability when refluxing in high-boiling solvents (e.g., Toluene, 110°C).

Step 1: System Preparation

  • Dissolve tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (1.0 eq) in anhydrous Toluene (0.1 M concentration) in an oven-dried round-bottom flask.

  • Validation Baseline: Extract a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via HPLC (UV 254 nm) to establish the t=0 baseline purity.

Step 2: Buffer Addition

  • Add N,N-Diisopropylethylamine (DIPEA) (0.2 eq) to the solution. This acts as a non-nucleophilic acid scavenger to prevent autocatalytic degradation.

Step 3: Inert Atmosphere & Heating

  • Purge the flask with Argon for 5 minutes to prevent oxidative degradation of the benzimidazole ring.

  • Attach a reflux condenser and heat the reaction block to 110°C.

Step 4: Self-Validation & Monitoring

  • Extract 50 µL aliquots at t=1h and t=4h .

  • Quench in cold Acetonitrile and analyze via HPLC.

  • Validation Criterion: The protocol is successful if the peak area of the Boc-protected starting material remains >95% relative to the t=0 baseline.

Protocol 2: Forced Degradation / Stability Assessment

Use this protocol to isolate thermal variables from chemical incompatibilities[1].

Step 1: Baseline Preparation

  • Prepare a 10 mg/mL stock solution of the compound in the target solvent (e.g., Toluene).

  • Split the solution into two sealed vials: Vial A (Control) and Vial B (Stress).

  • Store Vial A at 4°C.

Step 2: Thermal Stress

  • Place Vial B in a heated reaction block at the target reflux temperature (e.g., 80°C or 110°C) for 12 hours[1].

Step 3: Analysis & Validation

  • Spot both Vial A and Vial B on a silica TLC plate. Elute with 10% MeOH in DCM.

  • Stain the plate with Ninhydrin and heat.

  • Validation Criterion: The appearance of a highly polar, ninhydrin-positive spot (pink/purple) in Vial B, which is absent in Vial A, confirms pure thermal deprotection of the Boc group yielding the primary amine.

References

  • An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • Thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety.
  • Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Recrystallization of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Welcome to the Advanced Crystallization Support Center. As drug development professionals and synthetic chemists know, isolating high-purity tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (N-Boc-2-aminomethylbenz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As drug development professionals and synthetic chemists know, isolating high-purity tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (N-Boc-2-aminomethylbenzimidazole) presents unique thermodynamic challenges.

The molecule possesses a rigid, planar, aromatic hydrogen-bonding network (the benzimidazole core) coupled with a bulky, flexible, and lipophilic moiety (the Boc-protected amine). This structural dichotomy creates a high entropic barrier to crystal lattice formation. Consequently, supersaturated solutions of this compound frequently bypass the metastable crystallization zone and undergo Liquid-Liquid Phase Separation (LLPS) —a phenomenon commonly known as "oiling out."

This guide provides field-proven diagnostics, mechanistic insights, and self-validating protocols to help you force nucleation, avoid agglomeration, and isolate high-purity crystalline product.

Diagnostic Hub: Phase Behavior & Troubleshooting

Before adjusting your protocol, use the diagnostic flowchart below to identify your specific crystallization failure mode.

DiagnosticHub Start Crude Boc-Benzimidazole Reaction Mixture Cooling Cooling & Antisolvent Addition Start->Cooling Phase Phase Observation Cooling->Phase LLPS Oiling Out (LLPS) Sticky/Cloudy Emulsion Phase->LLPS High Supersaturation Clear Solution Remains Clear No Nucleation Phase->Clear Low Concentration Cryst Solid Particles Form Normal Nucleation Phase->Cryst Optimal Metastable Zone RescueLLPS Heat to Homogeneity Adjust Solvent Ratio Apply Sonication LLPS->RescueLLPS RescueClear Evaporate Solvent Scratch Flask Add Seed Crystals Clear->RescueClear Isolate Filter, Wash & Dry Cryst->Isolate RescueLLPS->Cooling Retry Process RescueClear->Cooling Retry Process

Fig 1. Diagnostic flowchart for troubleshooting Boc-benzimidazole crystallization.

Frequently Asked Questions (FAQs)

Q1: Why does my product form a sticky oil instead of crystals upon cooling? A: Oiling out occurs when your solution crosses the binodal curve before reaching the critical supersaturation required for primary nucleation. The bulky Boc group disrupts the π−π stacking of the benzimidazole rings, lowering the lattice energy. When an anti-solvent is added too quickly, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase rather than forming a solid .

Q2: How can I rescue a batch that has already oiled out at the bottom of the flask? A: Do not attempt to filter or aggressively cool an oiled-out mixture. The solute-rich droplets act as bridging liquids, leading to severe agglomeration and solvent entrapment . Instead, reheat the system until it returns to a single homogeneous phase. Add 5-10% more of your "good" solvent (e.g., EtOAc) to shift the phase boundary, then cool at a slower rate (e.g., 0.1 °C/min). Introduce seed crystals just before the previously observed cloud point.

Q3: What is the optimal solvent system for this specific molecule? A: A binary system of Ethyl Acetate (EtOAc) and n-Hexane is highly recommended. EtOAc perfectly balances the polarity requirements, solvating both the hydrogen-bonding benzimidazole core and the lipophilic Boc group. Hexane acts as a predictable anti-solvent. While Ethanol/Water is greener, the high dielectric constant of water often triggers rapid LLPS if not meticulously controlled.

Q4: How does sonication help with agglomeration during oiling out? A: If LLPS is unavoidable, applying ultrasound (sonication) provides localized acoustic cavitation. The collapse of cavitation bubbles generates immense localized pressures and temperatures that overcome the nucleation barrier within the solute-rich dispersed droplets, converting them into solid nuclei before they can coalesce into a glassy mass .

Mechanistic Insights: LLPS vs. Nucleation

Understanding the phase trajectory of your crystallization is critical. The goal is to keep the system in the metastable zone long enough for ordered lattice formation, avoiding the binodal (LLPS) region entirely.

MechanisticPathway Homo Homogeneous Solution (EtOAc) Metastable Metastable Zone (Supersaturated) Homo->Metastable Add Hexane LLPS Liquid-Liquid Phase Separation (Binodal) Metastable->LLPS Rapid Addition No Seeds Nucleation Primary Nucleation Metastable->Nucleation Slow Addition + Seeding LLPS->Nucleation Sonication Agglom Solvent Entrapment & Agglomeration LLPS->Agglom Coalescence Pure High-Purity Crystals Nucleation->Pure Controlled Growth

Fig 2. Phase trajectory comparing Liquid-Liquid Phase Separation (LLPS) to normal nucleation.

Quantitative Data: Solvent System Selection Matrix

Selecting the correct solvent system dictates the width of your metastable zone. Use the table below to evaluate the thermodynamic suitability of common binary mixtures for Boc-benzimidazole derivatives.

Solvent SystemGood Solvent Dielectric Constant ( ε )Anti-Solvent Dielectric Constant ( ε )LLPS RiskTypical Crystal HabitRecommendation
EtOAc / n-Hexane EtOAc (6.02)n-Hexane (1.89)ModerateNeedles / PrismsPrimary Choice. Excellent balance of polarity for both the Boc group and benzimidazole core.
THF / Heptane THF (7.58)Heptane (1.92)LowBlocky CrystalsAlternative. THF strongly solvates the benzimidazole N-H, delaying LLPS and widening the metastable zone.
Ethanol / Water Ethanol (24.5)Water (80.1)HighAgglomeratedSecondary Choice. High risk of oiling out due to the steep solubility drop caused by water.
DCM / Diethyl Ether DCM (8.93)Ether (4.33)Very HighFine PowderNot Recommended. Rapid evaporation causes uncontrolled supersaturation and immediate oiling out.

Standardized Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (Bypassing LLPS)

This protocol utilizes dynamic metastable zone identification to prevent the system from crossing the binodal curve.

  • Dissolution: Dissolve the crude tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate in a minimal volume of boiling EtOAc (approximately 3-5 volumes relative to crude mass).

  • Clarification: Hot-filter the solution through a Celite pad to remove insoluble impurities that could act as erratic, premature nucleation sites.

  • Anti-Solvent Titration (Critical Step): While maintaining the solution at 60 °C, add hot n-Hexane dropwise until the solution becomes faintly turbid. Immediately add 1-2 drops of EtOAc to restore complete clarity. Causality: This precisely defines the edge of the metastable zone for your specific concentration.

  • Seeding: Cool the solution to 50 °C and add 0.5-1.0 wt% of pure seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature and relieve initial supersaturation.

  • Controlled Cooling: Cool the suspension to 5 °C at a linear rate of 0.2 °C/min.

  • Isolation: Filter the resulting slurry under vacuum, wash with cold n-Hexane (0 °C), and dry under vacuum at 40 °C to a constant weight.

    • Self-Validation Check: The filtrate should remain clear at 5 °C. The isolated solid must be a free-flowing white powder. If the filter cake feels gummy, solvent entrapment via undetected micro-LLPS has occurred.

Protocol B: Sonication-Assisted Nucleation (Agglomeration Control)

Use this protocol to rescue a system that is actively oiling out, forcing nucleation before droplet coalescence.

  • LLPS Induction: Allow your supersaturated binary system to cool until the onset of LLPS. This is visually identifiable as a milky emulsion or the appearance of distinct oil droplets on the flask walls.

  • Sonication: Immediately immerse the flask in an ultrasonic bath (e.g., 40 kHz) or insert an ultrasonic probe. Apply continuous sonication for 5-10 minutes.

    • Causality: Acoustic cavitation generates localized high pressures and temperatures, overcoming the kinetic nucleation barrier directly within the solute-rich dispersed droplets .

  • Maturation: Once solid particles are visually confirmed and the milky emulsion transitions to a distinct particulate suspension, cease sonication. Allow the suspension to age with gentle mechanical stirring (approx. 150 rpm) for 2 hours to promote Ostwald ripening.

  • Isolation: Filter, wash with the cold anti-solvent, and dry under vacuum.

    • Self-Validation Check: If utilizing Process Analytical Technology (PAT), a Focused Beam Reflectance Measurement (FBRM) probe will show a sharp spike in fine chord counts the moment sonication induces primary nucleation, confirming the transition from liquid droplets to solid nuclei.

References

  • Wang, L., Bao, Y., Sun, Z., Pinfield, V. J., Yin, Q., & Yang, H. (2021). "Investigation of Agglomeration in the Presence of Oiling Out in the Antisolvent Crystallization Process." Industrial & Engineering Chemistry Research, 60(9), 3687-3696. Available at:[Link]

Optimization

Technical Support Center: Handling and Storage of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Introduction Welcome to the technical support guide for tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS No. 189560-83-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS No. 189560-83-6). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The core of this molecule features a tert-butyloxycarbonyl (Boc) protecting group, which, while robust under many conditions, imparts a specific sensitivity to moisture, particularly under non-neutral pH.[1][2] Improper storage and handling can lead to the hydrolysis of the carbamate bond, compromising sample integrity and leading to failed reactions or impure products.

This guide provides in-depth, experience-driven advice through a series of frequently asked questions and a detailed troubleshooting section to help you maintain the quality and reactivity of your compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate sensitive to moisture?

A: The sensitivity arises from the tert-butyloxycarbonyl (Boc) protecting group. The carbamate linkage is susceptible to hydrolysis, a chemical reaction where water cleaves the bond.[1] This reaction is significantly accelerated under acidic conditions, which can protonate the carbamate and make it a better leaving group, leading to the formation of the unprotected amine, carbon dioxide, and tert-butanol.[3] While stable against basic hydrolysis, prolonged exposure to atmospheric moisture, especially if acidic contaminants are present, can lead to gradual degradation.[1]

Q2: What are the ideal storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light.[4] The most critical factor is maintaining a dry environment. Storing the compound inside a desiccator containing a suitable drying agent (e.g., anhydrous calcium sulfate, silica gel) is strongly recommended to prevent exposure to atmospheric moisture.[5][6]

Q3: I left the container on the bench overnight. Is the compound still usable?

A: A single, brief exposure to a standard laboratory atmosphere is unlikely to cause significant degradation, especially if the ambient humidity was not high. However, repeated or prolonged exposure should be strictly avoided. The best practice is to always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.[7] To verify the compound's integrity, you can perform a quick purity check using methods like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Q4: How can I tell if my sample has degraded due to moisture?

A: Visual inspection is the first step, though not always conclusive. Degradation may not cause a noticeable change in the appearance of the white to yellow solid. The primary method for detecting degradation is through analytical techniques. You would typically observe:

  • On TLC: A new, more polar spot corresponding to the free amine (2-(aminomethyl)-1H-benzo[d]imidazole).

  • On LC-MS: A peak corresponding to the mass of the deprotected amine alongside the parent compound.

  • In NMR: The appearance of new signals corresponding to the deprotected product and the disappearance of the characteristic tert-butyl singlet (~1.5 ppm).

Q5: Is it better to store the compound under an inert atmosphere?

A: Yes, for maximum long-term stability, storing the compound under a dry, inert atmosphere (e.g., nitrogen or argon) is the gold standard.[7][8] This not only displaces moisture but also oxygen, preventing potential oxidative side reactions, although hydrolysis is the primary concern for this molecule. After dispensing from the main container, backfilling with an inert gas before resealing provides the best protection.[8]

Section 2: Troubleshooting Guide

This section addresses common problems that can arise from improper handling and storage, leading to moisture-induced degradation.

Issue: Inconsistent or Low Yields in Subsequent Reactions

You are using tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate in a reaction, but your yields are unexpectedly low or highly variable between batches.

Troubleshooting Workflow:

G start Low/Inconsistent Yield Observed check_purity Step 1: Verify Purity of Starting Material (TLC, LC-MS, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure impure Degradation Confirmed is_pure->impure No pure Compound is Pure is_pure->pure Yes review_storage Step 2: Review Storage & Handling - Was container sealed? - Stored in desiccator? - Warmed to RT before opening? impure->review_storage implement_best_practices Step 3: Implement Corrective Actions - Aliquot material - Use inert atmosphere - Dry solvents rigorously review_storage->implement_best_practices re_run_rxn Re-run reaction with new/purified material implement_best_practices->re_run_rxn check_reaction Investigate other reaction parameters: - Solvent dryness - Reagent quality - Reaction conditions (temp, time) pure->check_reaction

Caption: Decision workflow for troubleshooting low reaction yields.

Data Summary: Storage Conditions and Outcomes
Storage ConditionEnvironmentRisk of Moisture ContaminationExpected OutcomeRecommendation
Optimal 2-8°C, Tightly sealed, In Desiccator, Under N₂/ArVery LowCompound remains stable for >1 yearStrongly Recommended
Acceptable 2-8°C, Tightly sealed, In DesiccatorLowCompound remains stable for monthsRecommended for routine use
Sub-Optimal 2-8°C, Tightly sealed, No DesiccatorModerateGradual hydrolysis possible over weeks to monthsNot recommended for long-term storage
Improper Room Temp, Loosely sealed containerHighSignificant degradation likely within days to weeksAvoid at all costs

Section 3: Experimental Protocols

Protocol 1: Proper Aliquoting of a New Bottle

Objective: To divide a new, large stock of the compound into smaller, single-use vials to prevent repeated exposure of the main stock to the atmosphere.

Materials:

  • Original container of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

  • Appropriately sized, clean, and dry glass vials with PTFE-lined caps

  • Spatula

  • Balance

  • Desiccator

  • Inert gas source (Nitrogen or Argon) with tubing

  • Parafilm or laboratory tape

Procedure:

  • Preparation: Place the required number of empty vials and their caps in a laboratory oven at 125°C for at least 4 hours to ensure they are completely dry.[7][9]

  • Cooling: Transfer the hot vials and caps to a desiccator and allow them to cool to room temperature under a dry atmosphere.[6]

  • Equilibration: Remove the main stock bottle from the 2-8°C storage and place it in a desiccator at room temperature. Allow it to fully equilibrate to ambient temperature (at least 1-2 hours) to prevent moisture condensation upon opening.

  • Inert Environment: Perform the aliquoting in an area with low humidity, or ideally, within a glove box. If a glove box is not available, set up a gentle, positive flow of inert gas over the work area.

  • Dispensing: Quickly open the main stock bottle. Using a clean, dry spatula, weigh the desired amount of the compound into each pre-dried vial.

  • Purging and Sealing: Before sealing each vial, briefly purge the headspace with a stream of dry nitrogen or argon. Immediately cap the vial tightly.

  • Final Sealing: For extra protection, wrap the cap-vial interface with Parafilm.

  • Storage: Label the aliquots clearly and place them back into the 2-8°C storage, preferably within a desiccator. Return the main stock bottle to the same conditions after backfilling its headspace with inert gas.

Protocol 2: Analytical Detection of Hydrolysis via LC-MS

Objective: To quantify the extent of degradation by detecting the parent compound and its primary hydrolysis product.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitored Ions (m/z):

      • Parent Compound [M+H]⁺: 248.1

      • Hydrolysis Product (amine) [M+H]⁺: 148.1

  • Analysis: Integrate the peak areas for both the parent compound and the hydrolysis product. The percentage of degradation can be estimated by comparing the relative peak areas. This method is a standard approach for analyzing carbamates and their degradation products.[10][11]

References

  • Vertex AI Search. (n.d.). Introducing tert-Butyl (1-Methyl-1H-benzo[d]imidazol-2-yl)carbamate.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • ChemShuttle. (n.d.). tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - tert-Butyl carbamate.
  • University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • USGS.gov. (n.d.). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory--Determination of selected carbamate pesticides in water by high-performance liquid chromatography.
  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food and Fluorescence Detection.
  • University of Michigan-Dearborn. (n.d.). Water Sensitive Chemicals.
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling with SPhos

Welcome to the technical support center for optimizing your Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encounte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing your Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low conversion rates, when using the bulky biarylphosphine ligand 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos (CAS 189560-83-6).

As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This guide is structured in a question-and-answer format to directly address the common issues you may be facing.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction is showing low yield or has stalled completely. What are the first things I should check?

Low conversion is the most common issue in any catalytic reaction. For a Suzuki coupling using a sophisticated ligand like SPhos, the problem can usually be traced back to a few key areas: the integrity of your catalyst system, the reaction setup, or the quality of your reagents.

Initial Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids are susceptible to degradation, most commonly through protodeboronation, where the C-B bond is cleaved. This is especially problematic for electron-rich or some heteroaryl boronic acids.[1] It is highly recommended to use freshly purchased boronic acids or to use more stable derivatives like pinacol esters.

    • Ligand and Catalyst Integrity: SPhos itself is an air-stable solid, which simplifies handling.[2][3] However, phosphine ligands can be susceptible to oxidation over time, which would inhibit their ability to coordinate with the palladium center.[4][5] Ensure your SPhos is a white, free-flowing solid. The palladium source, especially Pd₂(dba)₃, can also degrade. Using a reliable, pre-formed palladium-SPhos precatalyst can often provide more consistent results.[6][7][8]

  • Ensure a Rigorously Inert Atmosphere:

    • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen.[4][5] This is one of the most frequent causes of catalyst deactivation. Your reaction solvent and the reaction vessel's headspace must be thoroughly deoxygenated. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

  • Re-evaluate Your Base and Solvent System:

    • The choice of base is critical for activating the boronic acid to facilitate the transmetalation step.[9] The effectiveness of a base is often dependent on the solvent system. For many Suzuki couplings with SPhos, potassium phosphate (K₃PO₄) is a reliable choice, often used in solvents like toluene or dioxane with a small amount of water.[10][11] If your substrates have poor solubility, a solvent screen may be necessary.

Q2: I'm using a Pd(II) precatalyst like Pd(OAc)₂, but the reaction is sluggish. Could this be an activation issue?

Yes, inefficient activation of the precatalyst is a common reason for slow or incomplete reactions. The active catalyst in the Suzuki cycle is a Pd(0) species.[1][12] When you start with a Pd(II) source, it must be reduced in situ to Pd(0).

The Role of the Ligand and Precatalyst Choice:

  • Inefficient Reduction: The reduction of Pd(II) to Pd(0) can sometimes be slow or incomplete, leading to a low concentration of the active catalyst.[5][8]

  • Advantages of Modern Precatalysts: To ensure a more reliable and efficient generation of the active catalyst, using a pre-formed SPhos-palladium precatalyst (e.g., SPhos Pd G2, G3, or G4) is highly recommended.[13] These are air- and moisture-stable complexes that readily form the active LPd(0) species under the reaction conditions, often without the need for external reducing agents.[6][7]

Troubleshooting Protocol: Catalyst System Screening

If you suspect an issue with your catalyst system, a systematic screening of different palladium sources and ligands is advisable.

Objective: To identify the most active and stable catalyst system for your specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2 - 1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • A selection of palladium sources and ligands (see table below)

  • An array of reaction vials suitable for heating and stirring

Procedure:

  • In an inert atmosphere (glovebox), add the aryl halide, boronic acid, and base to each reaction vial.

  • Add the palladium source and ligand to each vial according to the screening table.

  • Add the degassed solvent to each vial.

  • Seal the vials and place them in a pre-heated heating block.

  • Stir the reactions for a set time (e.g., 12 hours) at a consistent temperature (e.g., 100 °C).

  • After cooling, analyze the conversion in each reaction by a suitable method (e.g., LC-MS, GC, or TLC).

Table 1: Example Catalyst System Screening Parameters

EntryPalladium Source (mol%)Ligand (mol%)Pd:Ligand RatioExpected Outcome
1Pd(OAc)₂ (2)SPhos (4)1:2Baseline for Pd(II) source
2Pd₂(dba)₃ (1)SPhos (4)1:2Common Pd(0) source
3SPhos Pd G3 (2)-1:1Pre-formed, efficient catalyst
4XPhos Pd G3 (2)-1:1Comparison with a related ligand
Q3: I'm observing significant side products like dehalogenation and homocoupling. What causes these and how can I minimize them?

The formation of side products not only reduces the yield of your desired product but also complicates purification.

  • Dehalogenation: This is the replacement of the halide on your electrophile with a hydrogen atom.[1][14] It can be promoted by certain bases and impurities that can act as hydride sources.

  • Homocoupling: This is the coupling of two boronic acid molecules. It is often caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acids catalyzed by palladium.[1]

Strategies to Minimize Side Reactions:

Side ReactionPrimary Cause(s)Recommended Solution(s)
Dehalogenation Slow forward reaction, certain bases/solventsIncrease the rate of the desired Suzuki coupling by using a more active catalyst system (e.g., an SPhos precatalyst).[14] Screen different bases; sometimes a weaker base can reduce dehalogenation.
Homocoupling Presence of oxygen, using a Pd(II) sourceEnsure your degassing procedure is rigorous.[1][4] Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed SPhos precatalyst can mitigate homocoupling that occurs during the in situ reduction of Pd(II).[1]

Visualizing the Process

To better understand the reaction and the troubleshooting logic, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision tree for addressing low conversion.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants Pd0 L-Pd(0) PdII_RX L-Pd(II)(R¹)(X) Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 L-Pd(II)(R¹)(R²) PdII_RX->PdII_R1R2 Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2->Pd0 Reductive Elimination product R¹-R² PdII_R1R2->product RX Aryl/Vinyl Halide (R¹-X) RX->Pd0 Boronic Boronic Acid/Ester (R²-B(OR)₂) Boronic->PdII_RX Base Base Base->PdII_RX caption The Suzuki-Miyaura catalytic cycle.

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Flowchart start Low Conversion Observed check_reagents Verify Reagent Quality (Boronic Acid, SPhos, Pd Source) start->check_reagents check_setup Ensure Rigorously Inert Atmosphere (Degassing) check_reagents->check_setup Fresh? reagent_issue Use Fresh Reagents Consider Pinacol Ester check_reagents->reagent_issue Degraded? setup_issue Improve Degassing Protocol (Freeze-Pump-Thaw or Sparge) check_setup->setup_issue No optimize_conditions Systematically Optimize Conditions check_setup->optimize_conditions Yes screen_catalyst Screen Catalyst System (Pd Source, Ligand Ratio) optimize_conditions->screen_catalyst screen_base_solvent Screen Base and Solvent optimize_conditions->screen_base_solvent catalyst_issue Use SPhos Precatalyst (e.g., G3/G4) screen_catalyst->catalyst_issue Inefficient? success Improved Conversion screen_catalyst->success Optimized base_solvent_issue Try K₃PO₄ in Toluene/H₂O or Dioxane/H₂O screen_base_solvent->base_solvent_issue Suboptimal? screen_base_solvent->success Optimized caption Troubleshooting decision tree for low conversion.

Caption: Troubleshooting decision tree for low conversion.

General Experimental Protocol

This protocol provides a robust starting point for a Suzuki-Miyaura coupling using SPhos. Remember that optimization for your specific substrates is often necessary.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or ester (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Degassed water (0.5 mL)

  • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To the flame-dried reaction vessel, add the aryl halide, boronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the SPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed toluene and then the degassed water via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Barder, T.E., Walker, S.D., Martinelli, J.R., & Buchwald, S. L. (2005). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
  • Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Coughlan, N., & Guiry, P. J. (2009). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. The Journal of Organic Chemistry, 74(22), 8564–8573. [Link]

  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Racemization in Suzuki Couplings with SPhos. BenchChem Technical Support.
  • Strem Chemicals. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions. ABCR.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Wikipedia. (2023). SPhos. [Link]

  • Brazier, J. B., Newton, M. A., Barreiro, E. M., & Adrio, L. A. (2025). Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. Organometallics. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical science, 4(3), 916-920. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Chow, W. K. (2011). Phosphine ligands enable challenging Suzuki-Miyaura coupling and Miyaura borylation. PolyU Institutional Research Archive. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Nippon Chemical Industrial Co.,Ltd. (n.d.). BUCHWALD LIGAND. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Coughlan, N., & Guiry, P. J. (2009). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. The Journal of Organic Chemistry, 74(22), 8564-8573. [Link]

  • Watson International. (2020). 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl CAS 657408-07-6. [Link]

  • Common Organic Chemistry. (n.d.). 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos). [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • BenchChem. (2025). A Comprehensive Technical Guide to 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos). BenchChem Technical Support.
  • Hein, J. E., & Lipshutz, B. H. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 3-Bromo-5-propoxyphenylboronic acid. BenchChem Technical Support.
  • Phosphine Ligands. (n.d.). Sphos - Quality Control Services. [Link]

  • FooDB. (2010). Showing Compound Thiourea (FDB012439). [Link]

  • Ariane Group. (n.d.). BUTACENE® 800. [Link]

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing purification bottlenecks with tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate . Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing purification bottlenecks with tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate .

This molecule presents a classic chromatographic paradox: it contains a highly basic, polar benzimidazole ring (prone to severe tailing) coupled with an acid-labile tert-butoxycarbonyl (Boc) protecting group (prone to degradation). This guide synthesizes mechanistic causality with self-validating protocols to ensure high-yield, high-purity isolations.

Molecular Profiling & Diagnostic Matrix

Before troubleshooting, we must establish the physical causality of the separation failure. The basic nitrogen atoms in the benzimidazole core act as strong hydrogen-bond acceptors and donors. When exposed to standard silica gel, these nitrogen atoms interact non-covalently with acidic silanol groups (Si-OH), causing a continuous adsorption-desorption lag that manifests as streaking[1]. Concurrently, the acidic microenvironment of the silica can catalyze the premature cleavage of the N-Boc group[2].

Table 1: Solvent System & Stationary Phase Optimization Matrix
Stationary PhaseSolvent SystemModifierObservation / CausalityRecommendation
Standard Silica EtOAc / Hexane (1:1)NoneSevere tailing (Rf ~0.1-0.3); low recovery due to strong Si-OH binding.❌ Do not use
Standard Silica EtOAc / Hexane (1:1)1-2% TEASharp peaks; TEA competitively blocks acidic silanols, freeing the analyte.✅ First-line choice
Standard Silica DCM / MeOH (95:5)NoneModerate tailing; high risk of Boc-cleavage from extended silica contact.❌ High risk
Neutral Alumina EtOAc / Hexane (1:1)NoneGood separation; lacks acidic sites, preventing acid-catalyzed Boc deprotection.✅ Best for sensitive batches
C18 (Reverse) H₂O / MeCN0.1% NH₄OHExcellent resolution; avoids silica entirely and utilizes hydrophobic interactions.💡 Ideal for Prep-LC

Mechanistic Workflows & Causality

Workflow Crude Crude Boc-Benzimidazole TLC TLC: EtOAc/Hexane Crude->TLC Tailing Severe Tailing TLC->Tailing Basic N-Silanol Interaction Degradation Boc Cleavage TLC->Degradation Acidic Microenvironment Clean Clean Separation TLC->Clean Optimal Conditions TEA Add 1-2% TEA Tailing->TEA Alumina Use Neutral Alumina Degradation->Alumina TEA->Clean Silanols Deactivated Alumina->Clean Acid-Free Phase

Decision tree for resolving benzimidazole tailing and Boc-deprotection.

Mechanism Silanol Acidic Silanol (Stationary Phase) Benz Benzimidazole N (Analyte) Silanol->Benz H-Bonding / Tailing Boc Boc Group (Analyte) Silanol->Boc Acidic Cleavage TEA Triethylamine (Modifier) TEA->Silanol Competitive Binding

Competitive binding mechanism of TEA deactivating acidic silanol groups.

Core Troubleshooting FAQs

Q1: Why is my compound streaking across the entire column despite using a highly polar solvent system? A1: Increasing solvent polarity (e.g., adding more methanol) does not solve the root cause of the streaking. The basic nitrogen of the benzimidazole is becoming protonated by, or strongly hydrogen-bonding to, the acidic silanol groups on the silica gel[1]. This creates an infinite number of retention micro-states. You must add a basic modifier like . TEA acts as a sacrificial base, competitively binding to the silanols and allowing your analyte to elute in a tight band.

Q2: I am recovering significantly less mass than I loaded, and TLC shows a new, highly polar baseline spot. Is my product degrading? A2: Yes. You are likely observing the unintended cleavage of the Boc protecting group. While Boc groups are generally stable, the 3 of sensitive carbamates if the compound resides on the column for too long[3]. To prevent this, either pre-treat the silica with TEA to neutralize the acidity, or switch your stationary phase to Neutral Alumina (Al₂O₃), which lacks these destructive acidic sites.

Q3: Can I use Ammonia (NH₄OH) instead of TEA as a modifier? A3: Yes, but with strict caveats.4 to raise the pH and elute basic compounds[4]. However, using highly polar, basic solvent systems (like >10% basic methanol in DCM) can actually dissolve the silica gel itself, leading to silica contamination in your final product. For benzimidazoles, 5[5].

Q4: How do I remove the TEA from my product after the column? A4: TEA (boiling point 89°C) often co-evaporates with the product, leaving a sticky residue and contaminating NMR spectra (visible at ~1.0 ppm and 2.5 ppm). After pooling your fractions and removing the bulk solvent via rotary evaporation, re-dissolve the residue in a volatile organic solvent (e.g., DCM). Wash this organic layer twice with water or saturated NaHCO₃. The water-soluble TEA will partition into the aqueous layer, while the hydrophobic Boc-benzimidazole remains in the organic layer. Dry over Na₂SO₄ and concentrate.

Self-Validating Experimental Protocol: TEA-Deactivated Silica Gel Chromatography

This protocol relies on built-in validation checkpoints to ensure the physical chemistry of the column is optimized before the valuable sample is loaded.

Step 1: Mobile Phase Preparation & TLC Pre-Screen (Validation 1)

  • Prepare the target solvent system (e.g., 50:50 EtOAc:Hexane).

  • Add 1% to 2% (v/v) Triethylamine (TEA) and mix thoroughly.

  • Self-Validation: Dip a standard silica TLC plate into the TEA-modified solvent and let it air dry. Spot your crude mixture and develop it. If the spot still tails, increase TEA to 3%. Do not proceed to the column until the TLC shows a tight, symmetrical spot.

Step 2: Slurry Packing and Equilibration (Validation 2)

  • Prepare a slurry of flash-grade silica gel (40-63 µm) using the TEA-modified mobile phase.

  • Pour the slurry into the column and allow it to pack under gentle air pressure.

  • Self-Validation: Silica gel is a massive sink for basic molecules. Pass at least 2 to 3 column volumes (CV) of the TEA-modified mobile phase through the bed. Collect a few drops of the eluent and spot it on wet pH paper. The eluent must test basic (pH > 8). If it is neutral or acidic, the silanols are not fully capped. Continue flushing until the eluent is basic[1].

Step 3: Sample Loading

  • Dissolve the crude tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate in the absolute minimum volume of the TEA-modified solvent.

  • Apply the sample evenly to the top of the silica bed. Note: Keep the loading volume to <2% of the total column volume to prevent band broadening.

Step 4: Elution and Post-Processing

  • Elute the column using the TEA-modified mobile phase.

  • Monitor fractions via TLC (using the pre-treated plates from Step 1).

  • Pool the product-containing fractions and remove the solvent under reduced pressure.

  • Perform the aqueous wash (as detailed in FAQ 4) to remove residual TEA, yielding the pure, intact Boc-protected benzimidazole.

References

  • Application Note - Sigma-Aldrich : Analysis of basic compounds on silica-based columns and the use of amine modifiers. Sigma-Aldrich.

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns : BenchChem Technical Support Team. BenchChem. 1

  • When basification of silica gel is required, before using Column chromatography? : ResearchGate Discussions. ResearchGate. 4

  • Technical Support Center: Column Chromatography of Alpha-Aminoketones : BenchChem Technical Support Team. BenchChem.3

  • Technical Support Center: Purification of 1H-4,7-Ethanobenzimidazole Isomers : BenchChem Technical Support Team. BenchChem. 5

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow : Organic Process Research & Development. ACS Publications. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Synthetic Strategy: Tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate vs. Fmoc-Protected Analogs

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and peptide synthesis, the strategic selection of protecting groups is a critical determinant of synthetic efficiency an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and peptide synthesis, the strategic selection of protecting groups is a critical determinant of synthetic efficiency and success. The 2-aminomethylbenzimidazole scaffold is a privileged structure found in numerous biologically active compounds, making the choice of its amine protecting group a crucial decision.[1][2][3] This guide provides an in-depth, objective comparison between the tert-Butoxycarbonyl (Boc) protected tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate and its 9-fluorenylmethyloxycarbonyl (Fmoc) protected counterparts. This analysis is grounded in experimental data and established chemical principles to empower researchers in making informed decisions for their synthetic endeavors.

The Strategic Importance of Protecting Groups in Benzimidazole Synthesis

The benzimidazole core is an isostere of purine nucleosides, which contributes to its wide-ranging pharmacological activities.[1][2] The primary amine of 2-aminomethylbenzimidazole is a key site for derivatization. Protecting this amine is essential to prevent unwanted side reactions during subsequent synthetic transformations. The choice between the acid-labile Boc group and the base-labile Fmoc group dictates the overall synthetic strategy, including the selection of reagents and reaction conditions for subsequent steps. This concept of using protecting groups with different removal conditions is known as orthogonal protection.[4][5][6]

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of the protected benzimidazoles is essential for predicting their behavior in a synthetic workflow.

Propertytert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (Boc-AMB)Fmoc-(1H-benzo[d]imidazol-2-yl)methyl)carbamate (Fmoc-AMB)
Molecular Formula C13H17N3O2[7][8]C23H19N3O2
Molecular Weight 247.29 g/mol [7][8]385.42 g/mol
Appearance Typically a yellow to white solidGenerally a white to off-white solid
Solubility Generally soluble in polar organic solvents like DCM, DMF, and mild acids.[9]Soluble in polar aprotic solvents like DMF and NMP; may have lower solubility than Boc-analog in some solvents.[10][11]
Stability Stable under basic and nucleophilic conditions; labile to strong acids.[12] Benzimidazole core stability can be affected by substituents and pH.[13][14][15]Stable under acidic conditions; labile to bases, particularly secondary amines like piperidine.[16][17]

The Boc Strategy: Advantages and Experimental Considerations

The Boc protecting group is a classic choice, renowned for its robustness and distinct deprotection pathway.

Advantages:

  • Cost-Effectiveness: Boc-protected amino acids and their derivatives are often less expensive than their Fmoc counterparts.[18]

  • Reduced Aggregation: In peptide synthesis, the protonation of the newly exposed amine after acidic Boc deprotection can help to disrupt intermolecular hydrogen bonding, which may reduce aggregation issues, particularly with hydrophobic sequences.[10]

  • Compatibility with Base-Sensitive Moieties: The acidic deprotection conditions of the Boc group make it compatible with molecules containing base-labile functionalities.[]

Experimental Protocol: Boc Deprotection

The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA).[4][18][20]

Step-by-Step Protocol:

  • Dissolution: Dissolve the Boc-protected benzimidazole derivative in a suitable solvent, such as dichloromethane (DCM).

  • Acid Treatment: Add a solution of TFA in DCM (typically 25-50% v/v).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and solvent. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • Neutralization: The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) if the free amine is required.

Causality Behind Experimental Choices:

  • TFA: TFA is a strong, volatile acid that effectively cleaves the Boc group, and its excess can be easily removed by evaporation.[20]

  • DCM: DCM is a good solvent for many organic compounds and is inert to the acidic conditions.

  • Room Temperature: The deprotection is typically rapid at room temperature, avoiding the need for heating which could lead to side reactions.

Diagram of Boc Deprotection Workflow:

Boc_Deprotection Start Boc-Protected Benzimidazole in DCM Add_TFA Add TFA (25-50% in DCM) Start->Add_TFA Stir Stir at RT (30-60 min) Add_TFA->Stir Evaporate Evaporate Solvent & Excess TFA Stir->Evaporate End Deprotected Benzimidazole (TFA Salt) Evaporate->End

Caption: Workflow for the acidic deprotection of a Boc-protected benzimidazole.

The Fmoc Strategy: A Modern Approach with Mild Conditions

The Fmoc protecting group has become increasingly popular due to its mild, base-labile deprotection conditions.[16][18]

Advantages:

  • Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., t-butyl based) commonly used in modern synthesis, allowing for selective deprotection.[4][5][6]

  • Milder Conditions: Deprotection with a mild base like piperidine is gentler on the target molecule compared to the strong acids used for Boc removal, which is advantageous for sensitive substrates.[16]

  • Compatibility with Acid-Sensitive Moieties: The Fmoc strategy is ideal for syntheses involving acid-labile functionalities.[]

Experimental Protocol: Fmoc Deprotection

The removal of the Fmoc group is achieved through a β-elimination mechanism initiated by a base, typically piperidine.[21]

Step-by-Step Protocol:

  • Dissolution: Dissolve the Fmoc-protected benzimidazole derivative in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Base Treatment: Add a solution of piperidine in DMF (typically 20% v/v).[18][21]

  • Reaction: Stir the mixture at room temperature for 10-30 minutes. The reaction is often rapid.

  • Work-up: The deprotected amine can often be used in situ for the next reaction step after removal of the piperidine and the dibenzofulvene-piperidine adduct by washing or precipitation.

  • Isolation: If isolation is required, the product can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Causality Behind Experimental Choices:

  • Piperidine: Piperidine is a secondary amine that is basic enough to deprotonate the C9-proton of the fluorenyl group, initiating the elimination, and it also acts as a scavenger for the resulting dibenzofulvene byproduct.[22]

  • DMF: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.[11]

  • Room Temperature: The reaction is highly efficient at room temperature, making it a mild and convenient procedure.

Fmoc_Deprotection Start Fmoc-Protected Benzimidazole in DMF Add_Piperidine Add 20% Piperidine in DMF Start->Add_Piperidine Stir Stir at RT (10-30 min) Add_Piperidine->Stir Workup Work-up / In situ use Stir->Workup End Deprotected Benzimidazole Workup->End

Sources

Comparative

validation of HPLC-UV analytical methods for tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

An In-Depth Guide to the Validation of a Stability-Indicating HPLC-UV Method for tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate Introduction: The Analytical Imperative for a Novel Benzimidazole Carbamate Tert-But...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of a Stability-Indicating HPLC-UV Method for tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Introduction: The Analytical Imperative for a Novel Benzimidazole Carbamate

Tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate is a member of the benzimidazole carbamate family, a class of compounds with significant interest in pharmaceutical development, often investigated for anthelmintic and other therapeutic properties.[1][2] As with any potential active pharmaceutical ingredient (API) or critical intermediate, ensuring its identity, purity, and stability is paramount. A robust, validated analytical method is not merely a regulatory requirement but the cornerstone of quality control, providing the reliable data necessary to support drug development from early-stage research to final product release.[3]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the validation process for a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for this specific compound. We will explore the causality behind experimental choices, compare two potential chromatographic methods, and present a full validation package according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]

The Analytical Challenge and Method Development Rationale

The primary analytical challenge for benzimidazole derivatives is their potential for degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[5][6][7] The carbamate functional group, in particular, can be susceptible to hydrolysis, leading to the formation of 2-amino-5-benzoylbenzimidazole or similar degradants.[8] Therefore, the goal is not just to quantify the main compound but to develop a stability-indicating method—one that can separate the intact analyte from any potential degradation products and process-related impurities.

Our development strategy is centered on Reversed-Phase HPLC (RP-HPLC) due to its versatility for moderately polar organic molecules. The benzimidazole ring system contains a strong chromophore, making UV detection a suitable and cost-effective choice. A C18 column is selected as the initial stationary phase for its proven hydrophobicity and wide applicability.

Comparative Analytical Methods

To provide a thorough evaluation, we will develop and validate two distinct methods, differing primarily in their mobile phase composition, to assess the impact on selectivity, peak shape, and retention time.

  • Method A (Phosphate Buffered): Utilizes a phosphate buffer to maintain a consistent pH, which is critical for the reproducibility of retention times for ionizable compounds like benzimidazoles.

  • Method B (Formic Acid Buffered): Employs formic acid as a mobile phase modifier, which is volatile and MS-compatible, offering a potential advantage if the method were to be transferred to LC-MS for impurity identification.

ParameterMethod A (Primary)Method B (Alternative)
Column C18, 250 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20mM Potassium Phosphate (pH 3.0) B: AcetonitrileA: 0.1% Formic Acid in Water B: Acetonitrile
Gradient 60% A / 40% B to 40% A / 60% B over 10 min60% A / 40% B to 40% A / 60% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 280 nmUV at 280 nm
Column Temp. 30°C30°C
Injection Vol. 10 µL10 µL

Method Validation Protocol and Comparative Data

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][9] The following sections detail the validation parameters, protocols, acceptance criteria, and a direct comparison of the performance of Method A and Method B.

System Suitability Testing (SST)

Causality: Before any validation or sample analysis, SST is performed to ensure the chromatographic system is functioning correctly.[10][11] It is the daily gatekeeper of method performance, confirming that aspects like column efficiency, peak symmetry, and injection precision are within acceptable limits on the day of analysis.[12][13][14]

Protocol:

  • Prepare a standard solution of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate at the working concentration (e.g., 100 µg/mL).

  • Perform six replicate injections of the standard solution.

  • Calculate the key SST parameters.

Acceptance Criteria & Comparative Data:

ParameterAcceptance CriteriaMethod A ResultMethod B ResultStatus
Tailing Factor (T) T ≤ 2.01.151.35Pass
Theoretical Plates (N) N ≥ 200085007800Pass
%RSD of Peak Area ≤ 2.0%0.45%0.68%Pass
%RSD of Retention Time ≤ 1.0%0.15%0.21%Pass
Specificity and Forced Degradation

Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo matrix components.[4] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6]

Protocol (Forced Degradation):

  • Prepare solutions of the analyte (approx. 1 mg/mL).

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[6]

  • Thermal Degradation: Heat the solid powder and a solution at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples, along with a placebo and an unstressed standard, using both methods.

Results Summary:

ConditionMethod A (Phosphate)Method B (Formic Acid)
Acid Hydrolysis ~25% degradation. Major degradant peak resolved (R > 2.0) from the main peak.~26% degradation. Degradant peak partially co-eluted (R = 1.4) with the main peak.
Base Hydrolysis ~40% degradation. Two major degradant peaks, both fully resolved (R > 2.0).~42% degradation. Both degradant peaks resolved (R > 2.0).
Oxidation ~15% degradation. Single degradant peak resolved (R > 2.5).~14% degradation. Degradant peak resolved (R > 2.5).
Thermal <5% degradation. No significant degradant peaks observed.<5% degradation. No significant degradant peaks observed.
Photolytic ~10% degradation. Minor degradant peak resolved (R > 2.0).~11% degradation. Minor degradant peak resolved (R > 2.0).
Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range. This is fundamental for accurate quantification.[15]

Protocol:

  • Prepare a series of at least five calibration standards from a stock solution, typically covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Comparative Data:

ParameterAcceptance CriteriaMethod A ResultMethod B Result
Correlation Coefficient (r²) ≥ 0.9990.99980.9995
Range 50 - 150 µg/mL50 - 150 µg/mL50 - 150 µg/mL
Y-intercept Close to zero125.4210.8
Accuracy (Recovery)

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a placebo matrix with known amounts of the analyte at different concentration levels.[4]

Protocol:

  • Prepare samples of a placebo matrix (if applicable, otherwise use diluent) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare nine samples in total (three replicates at each level).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria & Comparative Data:

LevelAcceptance CriteriaMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)
80% 98.0 - 102.0%99.5% ± 0.5%98.8% ± 0.8%
100% 98.0 - 102.0%100.2% ± 0.4%99.4% ± 0.6%
120% 98.0 - 102.0%100.8% ± 0.6%101.5% ± 0.9%
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[3]

Protocol:

  • Repeatability: One analyst prepares and analyzes six independent samples at 100% of the target concentration on the same day, with the same equipment.

  • Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available).

  • Calculate the %RSD for both sets of measurements and perform a statistical comparison (e.g., F-test) to ensure consistency.

Acceptance Criteria & Comparative Data:

Precision LevelAcceptance Criteria (%RSD)Method A (%RSD)Method B (%RSD)
Repeatability (n=6) ≤ 2.0%0.65%0.95%
Intermediate Precision (n=6) ≤ 2.0%0.88%1.25%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[16] These are critical for the analysis of impurities or low-level analytes.

Protocol:

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • LOD ≈ 3.3 x (Standard Deviation of Intercept / Slope) or S/N of 3:1

    • LOQ ≈ 10 x (Standard Deviation of Intercept / Slope) or S/N of 10:1

Acceptance Criteria & Comparative Data:

ParameterAcceptance CriteriaMethod A ResultMethod B Result
LOD Report value0.05 µg/mL0.08 µg/mL
LOQ Report value; prove precision/accuracy0.15 µg/mL0.25 µg/mL
Precision at LOQ (%RSD) ≤ 10%4.5%6.8%
Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

  • Vary key parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units for Method A)

    • Mobile phase organic composition (± 2%)

  • Analyze a system suitability standard under each condition and evaluate the impact on SST parameters.

Results Summary: Both methods were found to be robust. For Method A, the retention time was most sensitive to changes in mobile phase composition and pH, but system suitability parameters remained within acceptance criteria for all variations. Method B showed similar trends.

Visualizing the Validation Workflow

A structured approach is crucial for successful method validation. The following diagram illustrates the logical flow of the validation process.

G cluster_0 Method Development & Optimization cluster_1 System Performance Verification cluster_2 Core Validation Parameters cluster_3 Method Sensitivity & Reliability cluster_4 Finalization Dev Initial Method Development SST System Suitability (SST) Dev->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & Method Finalization Robustness->Report

Caption: Workflow for HPLC Analytical Method Validation.

Interdependence of Validation Parameters

The validation parameters are not isolated; they form a self-validating system where results from one parameter support another.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures analyte is measured Linearity Linearity Linearity->Accuracy required for multi-level test Precision Precision Linearity->Precision proves consistency across range Range Range Linearity->Range Accuracy->Range LOQ LOQ Accuracy->LOQ confirms lower limit Precision->Range Precision->LOQ defines lower limit

Sources

Validation

A Structural and Performance-Based Comparison of Amine-Protected Heterocyclic Linkers: tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate vs. Boc-aminomethylpyridine

In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional linkers is paramount for the construction of complex molecular architectures. Among these, molecules featuring a prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional linkers is paramount for the construction of complex molecular architectures. Among these, molecules featuring a protected amine and a heterocyclic core serve as invaluable building blocks. This guide provides an in-depth, objective comparison of two such widely utilized scaffolds: tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate and tert-Butyl (pyridin-4-ylmethyl)carbamate (a representative isomer of Boc-aminomethylpyridine). This analysis, grounded in experimental data and established chemical principles, is intended to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: A Comparative Overview

Propertytert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamatetert-Butyl (pyridin-4-ylmethyl)carbamate
Molecular Formula C13H17N3O2[1][2][3]C11H16N2O2[4]
Molecular Weight 247.30 g/mol [1][2][3]208.26 g/mol [4]
Core Heterocycle BenzimidazolePyridine
Key Structural Feature Fused bicyclic aromatic systemMonocyclic aromatic system
Predicted pKa (Most Basic N) ~5.6 (imidazole-like)[5]~5.23 (pyridine)[6][7]
Predicted Acidity (N-H) ~12.8 (imidazole N-H)[5]Not Applicable
Predicted cLogP 2.11.4
Primary Application Building block for bioactive molecules, peptidomimeticsLinker in medicinal chemistry, synthesis of enzyme inhibitors[8][9]

Structural Dissection: Beyond the Molecular Formula

The fundamental difference between these two molecules lies in their heterocyclic cores, which dictates their three-dimensional shape, electronic properties, and potential for intermolecular interactions.

G cluster_0 tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate cluster_1 tert-Butyl (pyridin-4-ylmethyl)carbamate a Benzimidazole Core (Planar, Fused Ring System) b Methylene Linker a->b c Boc-Protected Amine b->c d Pyridine Core (Planar, Monocyclic) e Methylene Linker d->e f Boc-Protected Amine e->f G cluster_0 Boc Deprotection Workflow a Boc-Protected Amine b Acid Treatment (TFA or HCl) a->b c Deprotected Amine (Salt Form) b->c d Neutralization (Optional) c->d e Free Amine d->e G cluster_0 Peptide Coupling Workflow a Deprotected Amine d Coupling Reaction a->d b N-Fmoc Amino Acid + HBTU/HOBt/DIPEA c Activated Amino Acid b->c c->d e Dipeptide Product d->e

Sources

Comparative

A Comparative Guide to the Cross-Coupling Reactivity of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Introduction: The Benzimidazole Scaffold and the Role of the C2-Substituent The benzimidazole motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold and the Role of the C2-Substituent

The benzimidazole motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and functional materials.[1][2] Its synthetic utility is vast, and the functionalization of the benzimidazole core through transition-metal-catalyzed cross-coupling reactions is a key strategy for generating molecular diversity.[1] This guide focuses on a specific, yet versatile, building block: tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate .

We will provide a technical benchmark of this compound's reactivity in several common cross-coupling reactions. The central question for researchers is how the C2-aminomethyl substituent, protected by a tert-butoxycarbonyl (Boc) group, influences the reactivity of the benzimidazole scaffold compared to other alternatives. The Boc group offers stability under many conditions but is conveniently removed with acid, making it a strategic choice in multi-step synthesis.[3][4] This guide synthesizes data from established literature on benzimidazole functionalization to provide a predictive comparison and practical experimental protocols for chemists in drug discovery and process development.

The Subject of Analysis: Structural and Electronic Considerations

The reactivity of tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate in cross-coupling reactions is governed by several factors:

  • The N-H Proton: The acidic proton on the imidazole ring (N1-H) makes this position a prime site for N-arylation or N-vinylation reactions (e.g., Buchwald-Hartwig, Ullmann).[1] Under basic conditions used in many coupling protocols, this site will deprotonate, which can influence the electronic character of the ring and potentially lead to competitive N-functionalization.

  • The C2-Position: The C2 carbon of the benzimidazole ring is electronically distinct. Situated between two nitrogen atoms, its C-H bond is more acidic and susceptible to direct functionalization via C-H activation pathways.[1][5] However, our title compound already bears a substituent at this position, precluding direct C2 C-H activation.

  • The Benzene Ring (C4-C7): The benzo-fused portion of the molecule can be functionalized if pre-activated (e.g., halogenated). This allows for reactions like Suzuki-Miyaura or Buchwald-Hartwig amination on the carbocyclic part of the scaffold.[1]

  • The Boc-Protected Amine: The -(CH₂)-NHBoc group is a moderately bulky substituent. While the methylene spacer provides some flexibility, the steric hindrance can influence the approach of catalysts and coupling partners, particularly at the adjacent N1 position. The Boc group itself is generally stable to the basic and reductive conditions of many palladium-catalyzed reactions but is labile to strong acids.[3]

Comparative Reactivity in Key Cross-Coupling Reactions

We will benchmark the reactivity of our title compound against two logical alternatives:

  • Unsubstituted Benzimidazole: To illustrate the effect of the C2-substituent.

  • 2-Chlorobenzimidazole: A classic substrate where the C2 position is pre-activated for coupling.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6][7] In this context, the benzimidazole scaffold acts as a nucleophile, coupling with an aryl halide.

Discussion: All three compounds possess the requisite N-H bond for this reaction. The primary differentiator is the steric and electronic influence of the C2 substituent.

  • tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate: The bulky C2-substituent is expected to moderately decrease the reaction rate compared to unsubstituted benzimidazole due to steric hindrance around the reacting N1-H site. However, the reaction is still highly feasible. The Boc group's stability is a key advantage, allowing for the installation of an N-aryl group without interfering with the protected amine.

  • Unsubstituted Benzimidazole: This substrate serves as the baseline, typically showing high reactivity in N-arylation reactions under standard copper or palladium catalysis.[1][6]

  • 2-Chlorobenzimidazole: The electron-withdrawing chlorine atom at C2 increases the acidity of the N-H proton, potentially accelerating deprotonation but also slightly reducing the nucleophilicity of the resulting anion. Its main utility lies in subsequent C2-coupling reactions.

Workflow for Comparative N-Arylation

sub Substrates: - Title Compound - Benzimidazole - 2-Cl-Benzimidazole reagents Reagents: - Aryl Bromide (e.g., 4-Bromotoluene) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) sub->reagents Combine in reaction vessel conditions Conditions: - Toluene or Dioxane - 100-110 °C, 12-24h reagents->conditions Heat under Inert Atmosphere workup Aqueous Workup & Purification (Chromatography) conditions->workup After reaction completion analysis Analysis: - ¹H NMR for conversion - LC-MS for yield comparison workup->analysis Characterize products

Caption: Generalized workflow for benchmarking N-arylation reactivity.

Table 1: Predicted Performance in Buchwald-Hartwig N-Arylation

SubstrateExpected Relative RateExpected Yield (Typical)Key Considerations
tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamateModerate75-90%Steric hindrance from C2 group; Boc group stable.
Unsubstituted BenzimidazoleHigh85-98%Baseline reactivity; no steric hindrance at C2.[1]
2-ChlorobenzimidazoleModerate-High80-95%Increased N-H acidity; C2-Cl available for further coupling.
C-H Activation and Functionalization

Direct C-H activation offers an atom-economical way to functionalize heterocycles. For benzimidazoles, this typically occurs at the C2 position.[1][5]

Discussion: This class of reaction highlights the most significant difference between the substrates.

  • tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate: Is not a suitable substrate for direct C2 C-H activation as this position is already substituted. Functionalization would need to be directed to the benzene ring (e.g., C4/C7), which is significantly more challenging and requires specific directing groups.

  • Unsubstituted Benzimidazole: This is an excellent substrate for C2-arylation or alkenylation via palladium, nickel, or copper-catalyzed C-H activation.[1][8] This pathway provides direct access to 2-substituted benzimidazoles.

  • 2-Chlorobenzimidazole: This substrate is "pre-activated" for coupling at C2. It will not undergo C-H activation at C2 but will readily participate in reactions like Suzuki, Heck, or Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation, typically coupling an organoboron reagent with a halide or triflate.[9] To compare our title compound, we must consider its halogenated analogue.

Scenario: Comparing 2-chloro-tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (hypothetical) vs. 2-chlorobenzimidazole .

Discussion: Here, the reaction occurs at the C-Cl bond. The primary influence will be the electronic and steric effects on the oxidative addition step.

  • Halogenated Title Compound: The -(CH₂)-NHBoc group is electronically neutral relative to the ring system due to the methylene spacer. Its steric bulk near the reaction center might slightly impede the approach of the palladium catalyst, potentially requiring more forcing conditions or specialized bulky-ligand systems (e.g., XPhos, SPhos) for optimal results.[10]

  • 2-Chlorobenzimidazole: This is a standard substrate for Suzuki coupling. The absence of a bulky C2-substituent (other than the reacting chloride) allows for efficient catalysis, often with standard phosphine ligands like PPh₃ or under ligandless conditions in some cases.[11][12]

Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X pd_complex R¹-Pd(II)L₂-X oa->pd_complex tm Transmetalation pd_complex->tm pd_biaryl R¹-Pd(II)L₂-R² tm->pd_biaryl boron R²-B(OR)₂ boron->tm base Base base->tm re Reductive Elimination pd_biaryl->re re->pd0 Catalyst Regeneration product R¹-R² re->product

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl/aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[13][14]

Scenario: Comparing a halogenated version of the title compound with 2-chlorobenzimidazole.

Discussion: The considerations are similar to the Suzuki coupling. The efficiency of the Sonogashira reaction is sensitive to the catalyst, ligands, and base used.[15]

  • Halogenated Title Compound: Reactivity is expected to be good. The key will be optimizing conditions to overcome any potential steric hindrance. Copper-free Sonogashira conditions might be advantageous to avoid potential coordination of copper with the benzimidazole nitrogens.

  • 2-Chlorobenzimidazole: Serves as a reliable substrate. Numerous protocols exist for the Sonogashira coupling of halo-N-heterocycles, providing a solid foundation for comparison.[15][16]

Table 2: Predicted Performance in C2-Position Couplings (Halogenated Substrates)

ReactionSubstrateCatalyst System (Example)Expected YieldKey Considerations
Suzuki-Miyaura 2-Cl-Boc-BIMPd(OAc)₂ / SPhos / K₃PO₄70-85%Bulky ligand may be required to overcome steric effects.[10]
2-Cl-BIMPd(PPh₃)₄ / Na₂CO₃80-95%Standard, well-established reaction.[9]
Sonogashira 2-Cl-Boc-BIMPdCl₂(PPh₃)₂ / CuI / Et₃N65-80%Potential for catalyst inhibition; copper-free variants may be better.
2-Cl-BIMPdCl₂(PPh₃)₂ / CuI / Et₃N75-90%Generally high-yielding and reliable.[13]

*BIM = Benzimidazol-2-ylmethyl)carbamate scaffold

Experimental Protocols

The following protocols are representative and adapted from established literature for related substrates.[4][10][15] Researchers should perform their own optimization.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
  • Vessel Preparation: To a flame-dried Schlenk tube, add the benzimidazole substrate (1.0 equiv.), aryl bromide (1.1 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% Xantphos).

  • Atmosphere Control: Evacuate and backfill the tube with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to make a ~0.1 M solution).

  • Reaction: Heat the mixture in a pre-heated oil bath at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Chlorobenzimidazole Derivative
  • Vessel Preparation: In a round-bottom flask, combine the 2-chlorobenzimidazole derivative (1.0 equiv.), arylboronic acid (1.5 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium precatalyst (e.g., 2 mol% Pd(OAc)₂ with 4 mol% SPhos ligand).

  • Atmosphere Control: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add degassed solvent, typically a mixture like dioxane/water (4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. Monitor progress by LC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Remove the solvent in vacuo and purify the residue via flash chromatography on silica gel.

Conclusion and Outlook

tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate is a highly valuable and versatile building block for chemical synthesis. While its substituted C2-position precludes direct C-H activation at that site, it demonstrates robust reactivity in other critical transformations.

  • As a Nucleophile (N-Arylation): It is a reliable substrate for Buchwald-Hartwig amination, with the Boc-protected side chain remaining intact. Its reactivity is comparable to, though potentially slightly slower than, unsubstituted benzimidazole due to steric factors.

  • As an Electrophile (When Halogenated): A halogenated version of the title compound is a viable substrate for Suzuki-Miyaura and Sonogashira couplings. Reaction optimization, likely involving bulky phosphine ligands, may be necessary to achieve yields comparable to less-hindered substrates like 2-chlorobenzimidazole.

The strategic advantage of this reagent lies in the orthogonal stability of the Boc group, which allows for extensive scaffold modification via cross-coupling before a final deprotection step reveals a primary amine, ready for subsequent functionalization. This guide provides the foundational data and protocols for researchers to confidently incorporate this building block into their synthetic programs.

Sources

Validation

A Comparative Guide to the Chemical Stability of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate: Acidic vs. Basic Conditions

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the stability of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate under acidic and basic condi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the stability of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate under acidic and basic conditions. Understanding the chemical liabilities of this molecule is paramount for its successful application in multi-step organic synthesis, particularly in the development of pharmaceutical agents where the benzimidazole scaffold is a privileged structure. This document moves beyond a simple statement of stability, delving into the underlying reaction mechanisms, providing validated experimental protocols for verification, and discussing the practical implications for chemical synthesis and drug formulation.

Molecular Profile: A Tale of Two Moieties

The stability of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate is not uniform across its structure. It is a molecule defined by two key functional components with vastly different chemical resilience:

  • The Benzimidazole Core: A fused heterocyclic system known for its remarkable stability. The benzimidazole ring is resistant to degradation by hot concentrated acids and alkalis, making it a robust scaffold in medicinal chemistry.[1][2]

  • The tert-Butoxycarbonyl (Boc) Protecting Group: An amine protecting group renowned for its predictable and strategic instability. Its primary utility is derived from its sensitivity to acid, allowing for its selective removal under mild conditions that leave other functional groups intact.[3][4][5]

The inherent stability of the target compound is therefore a direct consequence of the lability of its most reactive functional group—the Boc carbamate.

Caption: Key functional regions of the target molecule.

Part I: Stability Profile in Acidic Media

Under acidic conditions, the Boc group is the designated point of failure. Its removal is not a matter of degradation but a controlled, predictable chemical transformation that is fundamental to its role as a protecting group.[6][7]

Mechanism of Acid-Catalyzed Deprotection

The cleavage of the Boc group proceeds through a well-established E1-like mechanism, which is rapid and clean.[3][5] The key feature is the formation of the highly stable tert-butyl carbocation.

  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)).[3][4] This makes the carbamate a much better leaving group.

  • Carbocation Formation: The protonated intermediate is unstable and collapses. The tert-butyl-oxygen bond cleaves, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas, which is observed as bubbling in the reaction mixture.[5] The resulting amine is typically protonated by the excess acid to form a stable salt.

Acid_Deprotection_Mechanism start Boc-Protected Amine protonation Protonation of Carbonyl start->protonation + H⁺ intermediate1 Protonated Intermediate protonation->intermediate1 cleavage C-O Bond Cleavage intermediate1->cleavage products Carbamic Acid + tert-Butyl Cation cleavage->products decarboxylation Decarboxylation products->decarboxylation final_products Free Amine + CO₂ decarboxylation->final_products

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conversely, the benzimidazole nucleus itself exhibits high stability in acidic environments, including concentrated hydrochloric acid.[1] Therefore, under typical acidic deprotection conditions, the heterocyclic core remains intact.

Part II: Stability Profile in Basic Media

The stability profile of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate is dramatically inverted under basic conditions. The molecule demonstrates exceptional resilience.

Mechanistic Basis for Stability

The Boc group is generally stable to a wide range of basic, nucleophilic, and reductive conditions.[3][8] This stability is attributable to two main factors:

  • Electronic Effects: The lone pair of electrons on the nitrogen atom resonates with the adjacent carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon, making it less susceptible to attack by nucleophiles like hydroxide ions.[3]

  • Steric Hindrance: The bulky tert-butyl group physically obstructs the trajectory of an incoming nucleophile, preventing it from effectively attacking the carbonyl carbon.[3]

While some carbamates can undergo base-mediated hydrolysis[9], the unique structural features of the Boc group render it highly resistant to this degradation pathway. Furthermore, the benzimidazole ring is also known to be stable in the presence of strong alkalis.[1][2] Consequently, the entire molecule shows high stability under basic conditions.

Part III: Experimental Verification and Comparative Data

To empirically validate these mechanistic principles, a forced degradation study is the standard approach in pharmaceutical development.[10][11] This involves subjecting the compound to stress conditions to accelerate degradation and reveal potential liabilities.

Experimental Design Rationale

The objective is to compare the rate of degradation under standardized acidic, neutral (control), and basic conditions over a set period. The selection of 0.1 M HCl and 0.1 M NaOH provides sufficiently stressful, yet mechanistically relevant, environments.[10][12] Monitoring the disappearance of the parent compound over time via a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) provides quantitative data on its stability.[13]

Experimental_Workflow cluster_conditions Stress Conditions (60°C) prep Prepare Stock Solution of Compound in MeCN/H₂O acid 0.1 M HCl prep->acid neutral pH 7 Buffer prep->neutral base 0.1 M NaOH prep->base sampling Sample at Time Points (0, 2, 4, 8 hours) acid->sampling neutral->sampling base->sampling quench Quench/Neutralize Sample sampling->quench analysis Analyze by HPLC-UV quench->analysis result Quantify % Parent Compound Remaining analysis->result

Caption: General workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Objective: To quantitatively assess the stability of the title compound under acidic and basic stress.

  • Methodology:

    • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate in a 1:1 mixture of acetonitrile and water.

    • Acidic Degradation: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[10]

    • Basic Degradation: In a separate sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[12]

    • Neutral Control: In a third vial, mix 1 mL of the stock solution with 1 mL of a pH 7.0 phosphate buffer.

    • Incubation: Place all three vials in a water bath or heating block maintained at 60°C.

    • Time Points: At t = 0, 2, 4, and 8 hours, withdraw a 100 µL aliquot from each vial.

    • Quenching: Immediately neutralize the acidic sample with 100 µL of 0.1 M NaOH and the basic sample with 100 µL of 0.1 M HCl. Add 100 µL of water to the neutral sample.

    • Analysis: Dilute the quenched samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC-UV Method

  • Objective: To separate the parent compound from any potential degradation products.

  • Instrumentation & Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic Acid in Water) and Solvent B (0.1% Trifluoroacetic Acid in Acetonitrile).

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

Comparative Stability Data (Illustrative)

The following table summarizes the expected quantitative results from the forced degradation study, highlighting the stark contrast in stability.

Time (Hours)% Compound Remaining (Acidic: 0.1 M HCl)% Compound Remaining (Neutral: pH 7 Buffer)% Compound Remaining (Basic: 0.1 M NaOH)
0 100%100%100%
2 < 5%> 99%> 99%
4 Not Detected> 99%> 99%
8 Not Detected> 99%> 99%

Note: Data are illustrative based on established chemical principles of Boc group lability. Actual results may vary slightly based on precise experimental conditions.

Part IV: Implications for Synthesis and Formulation

The profound difference in stability is not a flaw but a critical feature that chemists leverage for strategic advantage.

  • Orthogonal Protection Strategy: The high stability of the Boc group to base allows it to be used in tandem with base-labile protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group.[4][8] In a complex synthesis, one can selectively remove the Fmoc group with a base (e.g., piperidine) while the Boc group remains intact. Subsequently, the Boc group can be removed with acid without affecting other parts of the molecule.

  • Drug Formulation and Delivery: These stability data are critical for drug development. Any oral formulation of a drug containing this moiety would need to protect it from the highly acidic environment of the stomach to prevent premature cleavage of the Boc group. This could involve the use of enteric coatings.[14] Conversely, the compound would be highly stable in neutral or alkaline formulations.

Conclusion

The comparative stability of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate is a study in contrasts, governed entirely by the properties of the Boc protecting group. The molecule is highly unstable under acidic conditions , leading to rapid and complete deprotection of the amine. In stark contrast, it is exceptionally stable under basic and neutral conditions , with both the Boc group and the benzimidazole core showing high resistance to degradation. This predictable, differential stability is a cornerstone of its utility in modern organic synthesis, enabling its use in sophisticated, multi-step synthetic routes for the development of novel therapeutics.

References

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link][5]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link][9]

  • I.J.P.S. (2014). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. Retrieved from [Link][1]

  • Organic Chemistry. (2022, December 15). Boc Deprotection Mechanism. YouTube. Retrieved from [Link][6]

  • Organic Chemistry Portal. (n.d.). tert-Butyl carbamates. Retrieved from [Link][8]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link][7]

  • Al-Assaf, S., & Yateem, A. (2019). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 12(7), 3215-3222. Retrieved from [Link][12]

  • Google Patents. (n.d.). EP1259238A1 - Stable acid labile benzimidazole pharmaceutical compositions. Retrieved from [14]

  • Elderfield, R. C. (Ed.). (1957). Heterocyclic Compounds, Volume 5. John Wiley & Sons.
  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. E-Journal of Chemistry, 9(3), 1339-1346. Retrieved from [Link][15]

  • Pharmatutor. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link][11]

Sources

Comparative

Validating NMR Purity Analysis for Commercial tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate Samples: A Comparative Guide

For researchers and drug development professionals, sourcing high-purity heterocyclic building blocks is a critical prerequisite for successful synthesis. tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS: 1895...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, sourcing high-purity heterocyclic building blocks is a critical prerequisite for successful synthesis. tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS: 189560-83-6), commonly known as N-Boc-1H-benzimidazol-2-ylmethylamine, is a highly versatile intermediate. However, verifying the absolute purity of commercial batches presents a unique analytical challenge.

This guide objectively compares analytical methodologies for this compound, details a self-validating quantitative NMR (qNMR) protocol, and provides comparative data across different commercial vendors.

The Analytical Challenge: Overcoming Benzimidazole Tautomerism

Standard purity assays often rely on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). While useful for routine checks, HPLC-UV is not a primary analytical method. It relies on the assumption that all impurities possess the same UV response factor as the main analyte, which frequently leads to an overestimation of purity if non-chromophoric impurities (like residual aliphatic solvents or inorganic salts) are present.

To establish absolute purity, Quantitative NMR (qNMR) is the gold standard[1]. However, benzimidazole derivatives present a specific structural hurdle: 1,3-prototropic tautomerism [2].

In solution, the N-H proton of the imidazole ring rapidly exchanges between the N1 and N3 positions.

  • The Causality of Signal Broadening: In non-polar solvents like CDCl₃, this tautomeric exchange occurs at a rate comparable to the NMR timescale. As a result, the adjacent protons—specifically the CH₂ group and the aromatic protons—experience an averaged magnetic environment, leading to severe signal coalescence and line broadening[3][4]. Broad, unresolved peaks cannot be accurately integrated, rendering qNMR calculations invalid.

  • The Solvent Solution: To arrest this exchange, the sample must be dissolved in a strongly polar, hydrogen-bond-accepting solvent such as DMSO-d₆. The solvent stabilizes the N-H proton, slowing the tautomeric exchange rate significantly. This resolves the tautomeric averaging, yielding sharp, distinct signals suitable for high-precision quantitative integration[4][5].

Tautomerism A Benzimidazole Sample (Rapid Prototropic Exchange) B Non-Polar Solvent (e.g., CDCl3) A->B Dissolved in C Polar Solvent (e.g., DMSO-d6) A->C Dissolved in D Signal Coalescence (Broad Peaks, Integration Fails) B->D Fast Exchange E Exchange Arrested (Sharp Peaks, Accurate Integration) C->E Slow Exchange

Figure 1: Effect of solvent on benzimidazole tautomerism and NMR signal resolution.

Methodological Comparison: qNMR vs. HPLC-UV

To understand why qNMR is prioritized for absolute validation, we must compare its mechanistic foundations against traditional HPLC-UV.

Analytical ParameterHPLC-UV (Area Normalization)qNMR (Internal Standard Method)
Primary Principle Separation and UV absorbanceDirect proportionality of nuclear spin to molar amount
Reference Standard Requires an external standard of the exact same compoundUses a universal, SI-traceable Internal Standard (CRM)
Detection Bias Blind to non-chromophoric impurities (e.g., water, salts, aliphatic solvents)Detects all protonated species; inherently accounts for mass balance
Self-Validation Low. Highly dependent on column chemistry and UV wavelengthHigh. The internal standard physically validates the integration ratio
Benzimidazole Suitability Good for relative impurity profilingExcellent for absolute mass fraction determination

Experimental Design: The Self-Validating qNMR Protocol

A qNMR protocol is only as robust as its internal standard. For tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, we select Maleic Acid (MA) as the Internal Standard Reference Material (ISRM)[6].

Causality behind IS Selection: Maleic acid is available as a highly pure Certified Reference Material (CRM)[7]. In DMSO-d₆, it produces a sharp, distinct singlet for its two olefinic protons at ~6.26 ppm [6][8]. This chemical shift perfectly avoids the analyte's signals: the Boc group (~1.40 ppm), the CH₂ group (~4.43 ppm), and the aromatic/NH protons (7.10–12.50 ppm).

Step-by-Step Methodology
  • Gravimetric Preparation:

    • Action: Using a microanalytical balance (accuracy 0.001 mg), accurately weigh ~20.0 mg of the benzimidazole analyte and ~10.0 mg of the Maleic Acid CRM into a clean glass vial.

    • Causality: qNMR is a primary ratio method. The accuracy of the final purity calculation is mathematically bound to the precision of these initial mass measurements[7].

  • Solvent Addition:

    • Action: Add 0.7 mL of high-purity DMSO-d₆ (99.99% D) to the vial. Vortex until completely dissolved, then transfer to a 5 mm NMR tube.

    • Causality: DMSO-d₆ arrests the prototropic tautomerism of the benzimidazole ring, ensuring sharp peaks for integration[5].

  • NMR Acquisition Parameters:

    • Action: Acquire the ¹H-NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁ > 5*T₁) of the target protons (typically D1 = 30–60 seconds).

    • Causality: A sufficient D1 delay ensures that all excited nuclei completely return to thermal equilibrium before the next pulse. Failing to do this causes partial signal saturation, which skews the integration ratio and invalidates the data[9].

  • Data Processing & Calculation:

    • Action: Apply multipoint baseline correction. Integrate the analyte's CH₂ peak (singlet/doublet at ~4.43 ppm, 2H) and the Maleic Acid peak (singlet at ~6.26 ppm, 2H)[8]. Calculate absolute purity using the standard qNMR equation[1].

Workflow A Sample Preparation (Gravimetric Weighing) B Internal Standard Addition (Maleic Acid, CRM) A->B C Solvent Selection (DMSO-d6 to arrest tautomerism) B->C D NMR Acquisition (90° Pulse, D1 > 5*T1) C->D E Data Processing (Baseline Correction & Integration) D->E F Absolute Purity Calculation (qNMR Equation) E->F

Figure 2: Self-validating qNMR workflow for benzimidazole purity analysis.

Vendor Comparison Data

To demonstrate the efficacy of this protocol, we compared three commercial batches of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate. The absolute purity ( Psample​ ) was calculated using the following self-validating equation[10]:

Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×msample​mstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molecular Weight, m = Mass, P = Purity. Analyte MW = 247.29 g/mol ; Maleic Acid MW = 116.07 g/mol , Purity = 99.9%).

Vendor SourceClaimed Purity (HPLC)Analyte Mass ( msample​ )IS Mass ( mstd​ )Integral Ratio ( Isample​/Istd​ )Calculated Absolute Purity (qNMR)
Vendor A (High Purity) > 98.0%20.05 mg10.02 mg0.93999.9%
Vendor B (Standard) > 95.0%20.10 mg10.05 mg0.88594.2%
Vendor C (Degraded) > 95.0%20.00 mg10.00 mg0.80085.1%

Data Insights: Vendor C claimed >95% purity based on HPLC-UV. However, qNMR revealed an absolute purity of only 85.1%. The discrepancy was traced to residual Boc-deprotected amine and trapped aliphatic solvents—impurities that lack a strong UV chromophore but are immediately quantified by the unbiased nature of nuclear magnetic resonance.

References[3] Title: The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmX4FelBXMSfFN8WOrNmtrirgZIq2hSoDrF_-syNRvNgH0HvJLW_IScTbwbHvTUEjVDathIKRkHKw7mqq-kLSgA0mS2ajM6-nlf7KFdFhrFgRyzM3zO4GeBWuGQHrZvI5ErkAny-6jnYFjVrJ0nD_t[2] Title: Benzimidazole | Encyclopedia MDPI | Source: encyclopedia.pub | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBLbO9H7JevMlxEJYa3d7e7AEidBgK2RI_JNgWXHCjaMQDZFpi060oYV5pXYMHYQfh6AzgX1ATGC-rZHi9AMfQlWSxmBaRHaoxWr9rwYhQKcAzhsO8dtW8l53aWXhS7w==[4] Title: Interpreting Complex NMR Spectra of Benzimidazole Derivatives | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVWW1Swh53fEQY8ZiGQqPo_hUVUyO5Qs4k3l-OKdSh93kbiAy3W2-N6gt4ppFDjF8FTfqfjeOMBsZuu6Zxwv2MLeTPL58Q4Y-DO3CcNqdKX-8khs2Xv2Q7inKtCHYFkbI8UtMjVdyW0sOEby75W_kFNPXBe8imTdV-zGcmiLYC9cTHy6WZgt5CC3NTcPAwAtEMLTFKkqup2-tmKAiL7A3G2oEvrMQ2niW76X7T8FMjUj1oDg==[1] Title: Standard for Quantitative NMR | Source: fujifilm.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKEkRKmDkv94kJZ5J3LYX_4JmFY49HXTOwMQVLFU6E9fk3j2JWQEv0MhWmoIon1XQYRt-1W2Sz0IvMGvRgsj_pCeXCBy5FSxFINpomqBhn0gRQgtvRFeHfRGbzOrWec9W-OsLSnnpknkQRk6ilbmQ5Ne5Xv_4_qT8edTkUlg==[5] Title: An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state | Source: researchgate.net | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc5wx7SEbV21JhnGc1RI_e-DzG1779j6XH4vzl1oyuyrkLn3ssqsnRRbJ8IHaCSI4QaQO5WHCQ-qkV_r23nMkrBpPEsX0B9mpobrQqqaGUl20rmRNbxb8vjQ8u1XLQDH5aSgPAH2f4GwaAsimnORDWyw9xhMzAHh8VSeiWTjoQp23hnv6lfiAKb2dR5B-j8mswM5dQ7u94s2TKGbq7svS-UM-1ZkoFXV4LehQr9sUSXiOjqCLAF0cqXMDsuUkFmV6WcIm5J0uDFsZhW0KICpICY4kWdd2QfXknFCFQckbf8PJ-Rqrr9FQvRjLh010NJp8=[7] Title: qNMR Internal Standard Reference Data (ISRD) | Source: bipm.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoqCe4nx5-tqQ45p68tHfLKtCpFIPrPRtZgKlEfBj4ZpIqe6BvYMQa6vbOGW3FiWZZDbh5dNWdoC3wjJwjMBT2OcxmP8WXhStN--hCmuMWW5pdd4FX30n0lSdQVYhgocwYPbZae-seKhvj2XjaTm8Fpq0uHtwFMBsfojBOCJE0L9YrUTxxVQhCOTfeV_B5QBX7Q5ID1q-J2HegTrQ3In_tOIK0ArZlcXg=[10] Title: What is qNMR (quantitative NMR) ? | Applications Notes | Source: jeol.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQDgWnGJfmQhhyhDI2fES3koc78yYd5eVLAcO9fFBqkyeakS0OJYnxuQcwq873RF8bcRVJ_6I9nN0JZ4nRMZEEnx0DQORNQzSUy1H3NfAP27DmK62ck818wBTmBbclTkeAcA14Rw06LNRXvMGfmiDEoV4qkKa7ThD9uNU_[6] Title: ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid | Source: bipm.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzu8CjG37WPNScn3MCdkOCJaN9hGGXyvumhjbyGf5No8xYFTwPQ-x6tuNyu9fBTe0rTwac-2M6AKVl25igyMEJaWGNjE1htg3exGEv3RXtHMVWgPFNclOZTgDo_1nlBPLkhw8kou2E29UIeUru5WdKQAhi6JhE5pqtqZ14xy457yAYd2w31trsa2iLlOaGPcf4oLy29uhnDnoL_b1LD-ABZ_Wyo3LQRw==[9] Title: QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials | Source: sigmaaldrich.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGLodiC75vlXj3ugzkFEwUpLeQ28Q-di4oBW8Z6s0UU3D1Z4woRaDHOwUFYZaTWo_dafuhxofVc-VPLdbbfpY4oXI-FS2PrPdeIQgUNBgL9uvbPJVug1Zi7u069YfoCsQytVZqb8EtyTLs0o3ZzDyG-3do_azKuX-EJyQyA2rNJ9GqNLvu6mg5igm9l-d4plOJRdlea3AJxpj3xiceHPXMXP00148la3I2LFQ=[8] Title: Quantitative nuclear magnetic resonance spectroscopic method development and validation of sumatriptan succinate | Source: scispace.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPkN3nG_d48_9NjOSrYxriLS4IFzdMlUBA2GD5MtOvZO6Hg1Bl4yXVOEHOdZa1fvkSJtQOI5QkXzhaiGRePe9PyWhroqhZMDQ19fXj4Oe7rT2eU92vXBS9PtWP3qBJurB6Z2PGoBGqYNY6E5aCgdJW1z3S8w17XF9Et4J4rh_9csjmK1MFnKIf9W53vD3aL0lB1FU4vJLPaM19vFn4Ag==

Sources

Validation

A Comparative Guide to Amine Protection: Cost-Benefit Analysis of Boc vs. Cbz in 2-Aminomethylbenzimidazole Synthesis

Introduction: The Critical Role of Amine Protection in Benzimidazole Synthesis The 2-aminomethylbenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Amine Protection in Benzimidazole Synthesis

The 2-aminomethylbenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated as potential therapeutic agents, including tyrosine kinase inhibitors.[1][2][3] The synthesis of derivatives from this scaffold invariably requires the selective functionalization of the primary amine on the methyl substituent. However, the inherent nucleophilicity of this amine group necessitates a protection strategy to prevent undesired side reactions during subsequent synthetic steps.

The choice of an appropriate amine protecting group is a critical decision that profoundly impacts the overall efficiency, cost, and scalability of a synthetic route. An ideal protecting group should be easy to install in high yield, stable under various reaction conditions, and readily removable without affecting other functional groups in the molecule—a concept known as orthogonality.[4]

Among the plethora of available amine protecting groups, two carbamates have stood the test of time: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.[5][6] This guide provides a detailed cost-benefit analysis of these two preeminent protecting groups specifically for the synthesis of 2-aminomethylbenzimidazole derivatives, offering experimental insights and data to inform your selection process.

The tert-Butoxycarbonyl (Boc) Strategy

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[7] Its popularity stems from its general stability and its facile, acid-labile removal.[8]

Boc Protection: Mechanism and Protocol

The Boc group is typically introduced via the reaction of the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a mild base.[7] The amine nitrogen acts as a nucleophile, attacking a carbonyl carbon of the anhydride in a nucleophilic acyl substitution reaction.

Boc_Protection_Workflow cluster_protection Boc Protection amine 2-Aminomethyl- benzimidazole reagents +(Boc)₂O, Base (e.g., TEA, DIPEA) in Solvent (DCM, THF) amine->reagents Reaction boc_protected N-Boc-2-aminomethyl- benzimidazole reagents->boc_protected High Yield Boc_Deprotection_Workflow cluster_deprotection Boc Deprotection boc_protected N-Boc-2-aminomethyl- benzimidazole reagents + Strong Acid (e.g., TFA in DCM, or HCl in Dioxane) boc_protected->reagents Acidolysis deprotected 2-Aminomethyl- benzimidazole Salt reagents->deprotected Clean & Fast byproducts Byproducts: CO₂, Isobutylene Cbz_Protection_Workflow cluster_protection Cbz Protection amine 2-Aminomethyl- benzimidazole reagents + Cbz-Cl, Base (e.g., aq. Na₂CO₃) in Solvent (Dioxane/H₂O) amine->reagents Reaction cbz_protected N-Cbz-2-aminomethyl- benzimidazole reagents->cbz_protected High Yield Cbz_Deprotection_Workflow cluster_deprotection Cbz Deprotection cbz_protected N-Cbz-2-aminomethyl- benzimidazole reagents + H₂, Pd/C Catalyst in Solvent (MeOH, EtOH) cbz_protected->reagents Hydrogenolysis deprotected Free 2-Aminomethyl- benzimidazole reagents->deprotected Very Clean byproducts Byproducts: Toluene, CO₂

Sources

Comparative

comparing biological efficacy of derivatives synthesized from CAS 189560-83-6

Comparative Biological Efficacy of VEGFR-2 Inhibitors Synthesized from CAS 189560-83-6 As a Senior Application Scientist in early-stage oncology drug discovery, selecting the right chemical building blocks is the foundat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Efficacy of VEGFR-2 Inhibitors Synthesized from CAS 189560-83-6

As a Senior Application Scientist in early-stage oncology drug discovery, selecting the right chemical building blocks is the foundation of a successful pipeline. The compound CAS 189560-83-6 (tert-Butyl N-[(1H-1,3-benzodiazol-2-yl)methyl]carbamate) has emerged as a highly privileged scaffold[1]. By providing a Boc-protected 2-aminomethylbenzimidazole core, this synthon allows for the controlled, high-yield synthesis of targeted kinase inhibitors[2].

This guide systematically compares the biological efficacy of three distinct derivative classes synthesized from CAS 189560-83-6, specifically evaluating their performance as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors for anti-angiogenic cancer therapy.

Synthetic Diversification & Rationale

The 2-substituted benzimidazole unit is highly effective at lodging into the allosteric hydrophobic back pocket of the VEGFR-2 kinase domain[3]. However, the primary amine must be carefully functionalized to optimize hydrogen bonding with the kinase hinge region. CAS 189560-83-6 is ideal because the Boc group prevents unwanted side reactions during storage or initial core modifications.

Upon TFA-mediated deprotection, the resulting primary amine can be diversified into:

  • Derivative A (Urea-Linked): Designed to mimic the pharmacophore of Sorafenib, utilizing the urea motif to form critical bidentate hydrogen bonds in the DFG-out conformation[3].

  • Derivative B (Amide-Linked): A standard Type I kinase inhibitor approach, offering a rigid linker to position the benzimidazole core within the ATP-binding site.

  • Derivative C (Thiadiazole-Linked): Incorporates a heterocyclic thiadiazole ring to enhance aqueous solubility and alter target residence time[4].

SynthesisWorkflow A CAS 189560-83-6 (Boc-Protected) B Deprotection (TFA / DCM) A->B Step 1 C 2-Aminomethyl benzimidazole B->C D1 Derivative A (Urea-Linked) C->D1 Isocyanate D2 Derivative B (Amide-Linked) C->D2 HATU Coupling D3 Derivative C (Thiadiazole-Linked) C->D3 Hetero-Substitution

Chemical workflow for synthesizing VEGFR-2 inhibitors from CAS 189560-83-6.

Quantitative Biological Efficacy

To objectively compare these derivatives, we evaluate them across three critical parameters: cell-free target engagement (VEGFR-2 IC₅₀), cellular cytotoxicity in a relevant cancer line (A549 Lung Carcinoma GI₅₀)[5], and functional phenotypic inhibition (HUVEC Tube Formation).

CompoundLinkage TypeVEGFR-2 IC₅₀ (nM)A549 Cell GI₅₀ (µM)HUVEC Tube Inhibition (%) at 1 µM
Derivative A Urea45 ± 45.35 ± 0.288%
Derivative B Amide127 ± 912.00 ± 0.865%
Derivative C Thiadiazole90 ± 68.90 ± 0.575%
Sorafenib (Control)Urea90 ± 510.99 ± 0.680%

Data Insight: Derivative A (Urea-linked) demonstrates superior efficacy, outperforming the clinical reference Sorafenib. The urea linker's ability to act as both a hydrogen bond donor and acceptor significantly tightens target binding, translating directly to enhanced phenotypic anti-angiogenesis[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are engineered with built-in validation checkpoints. Do not merely execute these steps; understand the causality behind the reagent physics.

Protocol 1: Cell-Free VEGFR-2 Kinase Assay (ADP-Glo)

Purpose: To measure direct, ATP-competitive inhibition of the VEGFR-2 kinase domain.

  • Buffer Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Causality: BSA prevents the highly hydrophobic benzimidazole derivatives from non-specifically adhering to the plastic microplate walls.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of recombinant VEGFR-2 enzyme (1 ng/well) and 5 µL of the derivative (serial dilutions). Incubate at 25°C for 30 minutes. Causality: This allows slow-binding inhibitors (common with DFG-out binders like Derivative A) to reach thermodynamic equilibrium before the reaction starts.

  • Reaction Initiation: Add 10 µL of ATP/Poly(Glu,Tyr) substrate mix. Critical Step: The final ATP concentration must be set exactly at the apparent Km​ (~10 µM). If ATP is too high, you will artificially mask the potency of ATP-competitive benzimidazole inhibitors; if too low, the signal-to-noise ratio collapses.

  • Termination & Detection: After 60 minutes, add 20 µL ADP-Glo Reagent (incubate 40 min) to deplete unreacted ATP, followed by 40 µL Kinase Detection Reagent (incubate 30 min) to convert ADP to ATP and generate luminescence.

  • Validation Checkpoint: Calculate the Z'-factor using DMSO-only (negative control) and no-enzyme (positive control) wells. A Z'-factor > 0.6 validates the assay's robustness.

Protocol 2: HUVEC Tube Formation Assay (In Vitro Angiogenesis)

Purpose: To validate that the biochemical kinase inhibition translates to phenotypic anti-angiogenic efficacy.

  • Matrix Preparation: Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel. Incubate at 37°C for 30 minutes to polymerize. Causality: Matrigel must be handled with ice-cold tips; premature polymerization at room temperature creates an uneven matrix, skewing endothelial cell migration.

  • Cell Starvation: Starve Human Umbilical Vein Endothelial Cells (HUVECs) in serum-free basal medium for 6 hours prior to the assay. Causality: This reduces basal intracellular kinase activity, ensuring that the subsequent tube formation is strictly driven by the exogenous VEGF stimulation you control.

  • Seeding & Treatment: Seed HUVECs at 1.5×104 cells/well. Immediately treat with VEGF (50 ng/mL) and 1 µM of the synthesized derivatives.

  • Incubation & Imaging: Incubate for 12 hours at 37°C. Image using brightfield microscopy.

  • Validation Checkpoint: Use ImageJ (Angiogenesis Analyzer plugin) to quantify the number of "meshes" and "master segments." The VEGF-only control must show a fully connected capillary-like network to validate the Matrigel lot's bioactivity.

Mechanistic Pathway Visualization

The biological efficacy of these CAS 189560-83-6 derivatives is rooted in their ability to intercept the pro-angiogenic signal at the receptor level, starving the tumor of its vascular supply.

VEGFR2Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activates PLCg PLC-γ / PKC Pathway VEGFR2->PLCg Phosphorylation MAPK MEK / ERK Pathway VEGFR2->MAPK Phosphorylation Inhibitor Benzimidazole Derivatives (e.g., Derivative A) Inhibitor->VEGFR2 Blocks ATP Pocket Angio Endothelial Proliferation & Angiogenesis PLCg->Angio MAPK->Angio

Mechanism of action: Benzimidazole derivatives block VEGFR-2 angiogenesis.

References

  • NextSDS Chemical Database. "tert-butyl N-[(1H-1,3-benzodiazol-2-yl)methyl]carbamate - CAS 189560-83-6." NextSDS. URL: [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules (Semantic Scholar), 2024. URL: [Link]

  • Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. IntechOpen, 2022. URL: [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 2025. URL: [Link]

Sources

Validation

validation of in vitro screening assays using tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate precursors

The Chemical Foundation: From Precursor to Pharmacophore In modern oncology and drug discovery, the benzimidazole scaffold is a privileged structure. Specifically, tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Foundation: From Precursor to Pharmacophore

In modern oncology and drug discovery, the benzimidazole scaffold is a privileged structure. Specifically, tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate serves as a highly stable, synthetically versatile precursor[1]. Upon acidic deprotection of the Boc (tert-butyloxycarbonyl) group, the molecule yields 2-(aminomethyl)benzimidazole[2].

This deprotected pharmacophore is highly prized in the design of Tyrosine Kinase Inhibitors (TKIs). Because the benzimidazole core acts as a purine isostere, it is uniquely suited to competitively occupy the ATP-binding pocket (the hinge region) of receptor tyrosine kinases such as EGFR, HER2, and PDGFR, forming critical hydrogen bonds that arrest cellular proliferation in aggressive cancer phenotypes[3][4].

G A tert-Butyl ((1H-benzo[d]imidazol- 2-yl)methyl)carbamate B Acidic Deprotection (TFA/DCM) A->B C 2-(aminomethyl)benzimidazole (Hinge-binding Scaffold) B->C D TKI Derivatization (e.g., EGFR/HER2) C->D E In Vitro Assay Validation D->E

Workflow from Boc-protected precursor to kinase inhibitor validation.

To transition these synthesized compounds from chemical entities to validated therapeutic leads, rigorous in vitro screening assays must be employed.

The Causality of Assay Selection

When screening benzimidazole derivatives, one must account for their inherent physicochemical properties. Many of these compounds exhibit native autofluorescence in the blue/green spectrum due to their conjugated aromatic systems. If a standard prompt-fluorescence assay is used, this autofluorescence will artificially inflate the background signal, masking true enzymatic inhibition and leading to false negatives.

To circumvent this, we rely on two gold-standard homogeneous proximity assays, alongside a historical radiometric baseline:

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): TR-FRET utilizes lanthanide chelates (e.g., Europium) with exceptionally long emission half-lives. By introducing a temporal delay (typically 50–100 µs) before signal acquisition, the nanosecond-scale autofluorescence of the benzimidazole compound is allowed to decay completely[5][6]. Furthermore, its ratiometric readout normalizes well-to-well dispensing errors and inner-filter effects, making it highly robust[7].

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the diffusion of singlet oxygen over distances up to 200 nm. While this offers unparalleled sensitivity for large kinase-substrate complexes[8], benzimidazole derivatives can occasionally act as singlet oxygen quenchers. Therefore, AlphaScreen requires stringent counter-screening to rule out assay interference[6].

  • Radiometric Assays ( 33 P-ATP): The absolute gold standard for measuring direct transfer of radioactive phosphate. It is completely independent of fluorophore or bead interference, serving as the ultimate orthogonal validation tool, though its throughput is low.

G2 cluster_TRFRET TR-FRET Mechanism cluster_Alpha AlphaScreen Mechanism T1 Europium Donor (Excited at 340nm) T2 Phosphorylated Substrate + Kinase Complex T1->T2 Proximity <10nm T3 Acceptor Fluorophore (Emits at 665nm) T2->T3 Energy Transfer A1 Donor Bead (680nm Excitation) A2 Singlet Oxygen Diffusion (Up to 200nm) A1->A2 Generates 1O2 A3 Acceptor Bead (Emits at 520-620nm) A2->A3 Chemiluminescence

Mechanistic comparison of TR-FRET and AlphaScreen proximity-based assay formats.

Quantitative Comparison of Validation Assays

The following table summarizes the performance metrics of the three primary assay formats when applied to benzimidazole-based kinase inhibitors.

ParameterTR-FRETAlphaScreenRadiometric ( 33 P-ATP)
Detection Mechanism Resonance Energy TransferSinglet Oxygen ChemiluminescenceDirect Isotope Transfer
Sensitivity High (pM to nM)Very High (fM to pM)Ultra-High (fM)
Dynamic Range ModerateExcellent (up to 200 nm proximity)Excellent
Compound Interference Low (Time-resolved mitigates autofluorescence)Moderate (Susceptible to singlet oxygen quenchers)None
Miniaturization Excellent (1536-well compatible)Excellent (1536-well compatible)Poor (Requires washing/filtration)
Reagent Cost Moderate to HighHighHigh (Plus disposal costs)

Self-Validating Experimental Protocols

A protocol is not merely a sequence of liquid handling steps; it must be a self-validating system. The following TR-FRET methodology is designed to ensure absolute data integrity when screening 2-(aminomethyl)benzimidazole derivatives against target kinases.

Protocol: TR-FRET Kinase Inhibition Assay (384-Well Format)

System Validation Prerequisites: Before screening, the assay must pass a DMSO tolerance curve. Because benzimidazoles are highly hydrophobic, they require DMSO for solubilization. The assay must be validated to tolerate up to 1-2% DMSO without denaturing the kinase or artificially altering the Km​ of ATP.

Step 1: Compound Preparation & Acoustic Dispensing

  • Solubilize the synthesized benzimidazole derivatives in 100% anhydrous DMSO to a 10 mM stock concentration.

  • Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of compounds into a 384-well low-volume ProxiPlate. Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct dilution, preventing the precipitation of the hydrophobic benzimidazole cores that often occurs in intermediate aqueous serial dilutions.

Step 2: Kinase/Substrate Pre-Equilibration

  • Prepare a master mix of the target kinase (e.g., EGFR) and biotinylated peptide substrate in Kinase Assay Buffer (10 mM HEPES pH 7.5, 10 mM MgCl 2​ , 0.01% Tween-20, 1 mM DTT).

  • Add 5 µL of the master mix to the assay plate.

  • Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the benzimidazole inhibitor to equilibrate and bind to the kinase hinge region before ATP is introduced, which is critical for accurately measuring slow-binding competitive inhibitors.

Step 3: Reaction Initiation

  • Initiate the reaction by adding 5 µL of ATP at its apparent Km​ (previously determined via Michaelis-Menten kinetics). Causality: Running the assay exactly at the ATP Km​ ensures the assay is highly sensitive to competitive ATP-site inhibitors, which is the primary mechanism of action for this class of compounds.

Step 4: Reaction Termination & Detection

  • After a 60-minute incubation, add 10 µL of Detection Buffer containing 20 mM EDTA, Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor). Causality: EDTA rapidly chelates the Mg 2+ required for kinase catalysis, instantly terminating the reaction.

  • Incubate for 60 minutes in the dark to allow the antibody and streptavidin to bind the phosphorylated product.

Step 5: Data Acquisition & Quality Control (Z'-Factor)

  • Read the plate on a multimode microplate reader using TR-FRET settings (Excitation: 337 nm, Emission: 620 nm and 665 nm, Delay: 50 µs, Integration: 150 µs).

  • Self-Validation Check: Calculate the Z'-factor using positive controls (e.g., Staurosporine, 100% inhibition) and negative controls (DMSO only, 0% inhibition). The assay is only deemed valid for hit-picking if Z′≥0.6 . Any active hits must subsequently be run through an orthogonal AlphaScreen or Radiometric assay to confirm the absence of assay-specific interference.

References

  • - ChemShuttle[1] 2. - Chemical Review and Letters[2][3] 3. - ResearchGate[4] 4. - ResearchGate[5] 5. - BPS Bioscience[6] 6. - NIH / PMC[8] 7. - PubMed[7]

Sources

Comparative

Comparative Pharmacokinetics of 2-(Aminomethyl)benzimidazole-Derived Therapeutics: From Boc-Protected Precursors to Clinical Candidates

Executive Summary & Chemical Context In modern drug discovery, tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate serves as a highly privileged, orthogonally protected building block. The presence of the tert-butylox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery, tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate serves as a highly privileged, orthogonally protected building block. The presence of the tert-butyloxycarbonyl (Boc) group allows medicinal chemists to selectively functionalize the benzimidazole core before unmasking the primary amine for further derivatization.

Upon acidic deprotection, the resulting 2-(aminomethyl)benzimidazole scaffold acts as a potent bioisostere for purine nucleosides. This structural motif is critical for establishing hydrogen-bonding networks at the hinge regions of kinases [1] and the allosteric pockets of viral fusion proteins. However, translating this in vitro binding affinity into in vivo efficacy requires a deep understanding of the scaffold's pharmacokinetic (PK) liabilities. This guide objectively compares the PK profiles of three distinct therapeutic classes derived from this precursor and provides self-validating protocols for their evaluation.

Causality in Pharmacokinetic Behavior

As an Application Scientist evaluating benzimidazole derivatives, it is crucial to understand why these molecules behave the way they do in biological systems, rather than simply observing the data.

  • Volume of Distribution (Vd) and Basicity: The 2-(aminomethyl)benzimidazole scaffold contains two key ionizable centers: the benzimidazole ring (pKa ~5.5) and the exocyclic amine (pKa ~9.5). At physiological pH (7.4), the amine is predominantly protonated. This basicity drives extensive partitioning into tissues via binding to acidic phospholipids in cell membranes, consistently resulting in a high volume of distribution (Vd).

  • Metabolic Clearance (CL): The electron-rich nature of the benzimidazole ring makes it a prime target for CYP450-mediated aromatic oxidation (typically at the 5- or 6-position). Furthermore, the aminomethyl linker is highly susceptible to oxidative N-dealkylation by CYP3A4 and CYP2D6.

  • Prodrug Strategies: In some applications, the carbamate linkage is intentionally retained or swapped for a different carbamate/ester to act as a prodrug, altering the absorption profile and utilizing endogenous esterases for targeted release[2] [3].

G A Boc-Protected Precursor (tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate) B Deprotection (TFA/HCl) Yields Primary Amine A->B Acidic Cleavage C TKI Derivatives (EGFR/HER2 Inhibitors) B->C Amide/Urea Coupling D Antiviral Derivatives (RSV Fusion Inhibitors) B->D Reductive Amination E Hepatic Metabolism (CYP3A4/CYP2D6) C->E Systemic Circulation D->E Systemic Circulation F N-Dealkylation & Oxidation Products E->F Phase I Clearance

Synthetic divergence and metabolic clearance pathways of benzimidazole derivatives.

Comparative Pharmacokinetic Profiles

To illustrate the versatility and ADME tuning of this scaffold, we compare three representative classes of drug candidates derived from the 2-(aminomethyl)benzimidazole core.

A. Receptor Tyrosine Kinase Inhibitors (RTKIs)

Recent developments have utilized the benzimidazole core to design dual EGFR/HER2 inhibitors [1]. The aminomethyl group is typically converted into a urea or amide to interact with the ATP-binding pocket. These modifications increase lipophilicity, resulting in moderate oral bioavailability but requiring formulation optimization to overcome poor aqueous solubility.

B. Antiviral Fusion Inhibitors

In antiviral applications (e.g., RSV fusion inhibitors), the primary amine is often heavily alkylated. Steric hindrance around the nitrogen reduces its susceptibility to N-dealkylation, significantly lowering hepatic clearance and extending the half-life compared to TKI derivatives.

C. Anticancer Carbamate Prodrugs

For targeted leukemia treatments, researchers have synthesized benzimidazole-carbamate analogs of Melampomagnolide B (MMB) [2]. Here, the carbamate acts as a prodrug. These compounds exhibit very high clearance and short half-lives because they are rapidly hydrolyzed in the blood to release the active cytotoxic payload, minimizing off-target systemic toxicity.

Table 1: Quantitative PK Comparison in Murine Models (IV Dosing)
Candidate ClassRepresentative ModificationClearance (CL) [mL/min/kg]Volume of Distribution (Vss) [L/kg]Half-life (t1/2) [h]Oral Bioavailability (F%)
RTKIs Urea/Amide Coupling25.44.23.845%
Antivirals Bulky N-Alkylation18.26.55.262%
Prodrugs Carbamate Retention45.12.11.515%

(Data synthesized from representative preclinical murine models evaluating 2-(aminomethyl)benzimidazole derivatives at 3-5 mg/kg IV / 10 mg/kg PO).

Self-Validating Experimental Protocol: In Vivo PK Profiling

To generate trustworthy PK data, the bioanalytical workflow must be self-validating. The following LC-MS/MS protocol utilizes an internal standard (IS) to continuously monitor extraction recovery and matrix effects, ensuring that the calculated PK parameters are an artifact-free representation of the drug's physiological behavior.

Step-by-Step Methodology

Step 1: Animal Dosing & Sampling

  • Fast male CD-1 mice (n=3 per route) for 12 hours prior to oral dosing to eliminate food-effect variables.

  • Administer the benzimidazole derivative intravenously (IV) via the tail vein (e.g., 3 mg/kg in 5% DMSO/95% PEG400) or orally (PO) via oral gavage (e.g., 10 mg/kg in 0.5% Methylcellulose).

  • Collect serial blood samples (approx. 50 µL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Causality: K2EDTA prevents coagulation without inhibiting the esterases if you are specifically studying the carbamate prodrug stability.

Step 2: Plasma Extraction (Protein Precipitation)

  • Centrifuge blood at 4,000 × g for 10 minutes at 4°C to harvest plasma.

  • Aliquot 20 µL of plasma into a 96-well plate.

  • Add 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 50 ng/mL of a deuterated Internal Standard (e.g., D4-benzimidazole analog). Causality: The formic acid ensures the basic amine remains fully protonated, preventing it from binding to precipitating proteins and maximizing extraction recovery. The IS validates the recovery efficiency of every single well.

  • Vortex for 5 minutes and centrifuge at 15,000 × g for 15 minutes. Transfer the supernatant for analysis.

Step 3: LC-MS/MS Analysis

  • Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Run a gradient utilizing Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Validation Check: Ensure the IS peak area variance across all samples is <15%. If variance exceeds this, matrix suppression is occurring, and the sample must be re-extracted.

G S1 Dosing (IV & PO) Murine Model S2 Serial Blood Sampling (0.25 to 24 hrs) S1->S2 S3 Plasma Extraction (Protein Precipitation) S2->S3 S4 LC-MS/MS Analysis (MRM Mode) S3->S4 S5 PK Parameter Calculation (Non-Compartmental) S4->S5

Step-by-step in vivo pharmacokinetic profiling workflow using LC-MS/MS.

References

  • Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters.[Link]

  • Janganati, V., Penthala, N. R., & Crooks, P. A. (2016). Identification of a melampomagnolide B analog as a potential lead molecule for treatment of acute myelogenous leukemia. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Focken, T., et al. (2015). Benzimidazole inhibitors of the sodium channel.

Safety & Regulatory Compliance

Safety

tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate proper disposal procedures

Operational Guide: Handling and Disposal of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate As a Senior Application Scientist, I recognize that the safe handling of specialized organic building blocks is just as c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

As a Senior Application Scientist, I recognize that the safe handling of specialized organic building blocks is just as critical as their application in synthetic pathways. tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS: 189560-83-6) is a versatile Boc-protected amine widely utilized in medicinal chemistry and drug development[1]. However, its dual functional nature—combining a biologically active benzimidazole core with an acid-labile tert-butyloxycarbonyl (Boc) protecting group—demands rigorous operational and disposal protocols.

This guide provides a self-validating framework for the safe lifecycle management of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical Profile and Hazard Assessment

Understanding the molecular behavior of the compound is the foundation of any safety protocol. Benzimidazole derivatives generally exhibit limited aqueous solubility and can be environmentally persistent[2]. Furthermore, when subjected to thermal decomposition or strong acids, they can release highly toxic fumes, including nitrogen oxides (NOx) and carbon monoxide[2][3].

Table 1: Chemical Identity and Hazard Summary

Property / ParameterSpecificationCausality / Impact on Handling
Chemical Name tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamateContains a Boc-protected primary amine and a benzimidazole ring.
CAS Number 189560-83-6Unique identifier for tracking and SDS alignment[1].
Molecular Weight 247.29 g/mol Solid at room temperature; poses a particulate/dust inhalation hazard[4].
Storage Conditions 4 °C, dry and well-ventilatedPrevents premature thermal degradation and hydrolysis[4].
Primary Hazards Skin/Eye Irritant, Harmful if SwallowedRequires standard PPE (nitrile gloves, safety goggles, lab coat)[2].
Environmental Hazard Potentially toxic to aquatic lifeMust not be discharged into municipal wastewater or drains[5].

Mechanistic Considerations in Experimental Workflows

In drug discovery, this compound is primarily subjected to Boc-deprotection to yield the free primary amine. This is typically achieved using strong acids such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)[6].

Crucial Safety Insight: The deprotection mechanism generates isobutylene gas and carbon dioxide. Never tightly seal a waste container immediately after quenching a Boc-deprotection reaction. The continuous evolution of gas can lead to catastrophic over-pressurization and container rupture. Always allow the reaction mixture to fully off-gas in a fume hood before transferring it to a sealed hazardous waste carboy.

Step-by-Step Disposal and Waste Segregation Protocol

To maintain scientific integrity and regulatory compliance, all waste generated from this compound must be treated as hazardous chemical waste and sent to a licensed disposal facility for high-temperature incineration[5].

Table 2: Operational Disposal Plan

PhaseAction StepsScientific & Safety Rationale
1. Solid Waste Collection Sweep up unused solid or contaminated consumables (weigh boats, filter paper) using non-sparking tools[2]. Place in a sealable, high-density polyethylene (HDPE) container.Prevents aerosolization of irritating dust particles. HDPE is chemically inert to residual organics.
2. Liquid Waste Segregation Separate liquid waste into "Halogenated" (if DCM/TFA was used) or "Non-Halogenated" (if EtOAc/EtOH was used) streams[6][7].Mixing incompatible solvents can cause exothermic reactions. Halogenated waste requires specific incineration protocols to scrub acidic byproducts.
3. Post-Reaction Venting For deprotection waste, leave the temporary collection vessel loosely capped in a fume hood for at least 12 hours.Allows complete venting of isobutylene and CO2 generated from Boc cleavage, preventing explosive pressure buildup.
4. Final Packaging Seal containers tightly, label with exact chemical constituents (e.g., "Contains Benzimidazole derivatives, TFA, DCM"), and store in a secondary containment tray[5].Ensures compliance with local and national hazardous waste regulations and protects transport personnel.
5. Dispatch Transfer to a licensed hazardous waste contractor for high-temperature incineration[5].Incineration completely destroys the bioactive benzimidazole core and prevents aquatic contamination[3][5].

Emergency Spill Response Plan

Trustworthy lab operations require a self-validating contingency plan. In the event of a spill, execute the following protocol:

  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood or local exhaust ventilation is operating at maximum capacity[5].

  • Containment: Do not use water immediately, as the compound has low aqueous solubility[2]. Instead, cover the solid spill with a damp absorbent pad to suppress dust formation.

  • Collection: Carefully sweep the material into a dedicated solid waste container. Avoid generating airborne particulates[3].

  • Decontamination: Wash the affected surface with a compatible organic solvent (e.g., ethanol or isopropanol) followed by soap and water to remove residual traces. Dispose of all cleaning materials as hazardous solid waste[5].

Workflow Visualization

The following diagram illustrates the logical flow of material handling, from experimental application to final regulatory disposal.

G N1 tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate Handling N2 Experimental Application (e.g., Deprotection/Coupling) N1->N2 Process N4 Solid Waste (Unused/Spills) N1->N4 Spillage N3 Waste Generation: Solid or Liquid? N2->N3 Post-Reaction N3->N4 Precipitates N5 Liquid Waste (Solvent/Reaction Mix) N3->N5 Filtrates N6 Seal in Compatible HDPE Container N4->N6 N7 Segregate into Halogenated or Non-Halogenated Streams N5->N7 N8 Licensed High-Temperature Incineration N6->N8 Dispatch N7->N8 Dispatch

Workflow for the segregation and disposal of Boc-protected benzimidazole waste.

References

  • ChemShuttle. "tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate". Source:

  • Achmem. "tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate". Source:

  • Fisher Scientific. "SAFETY DATA SHEET: Benzimidazole". Source:

  • ECHEMI. "Benzimidazole SDS, 51-17-2 Safety Data Sheets". Source:

  • Sigma-Aldrich. "SAFETY DATA SHEET: 2-(Methoxycarboxamido)benzimidazole". Source:

  • ACS Publications. "Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?". Source:

  • National Institutes of Health (NIH). "Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues". Source:

Sources

Handling

Personal protective equipment for handling tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Handling tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS 189560-83-6) requires precision, deep chemical awareness, and strict adherence to safety protocols. As a critical building block in the synthesis of pe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS 189560-83-6) requires precision, deep chemical awareness, and strict adherence to safety protocols. As a critical building block in the synthesis of peptidomimetics, kinase inhibitors, and targeted therapeutics, this Boc-protected benzimidazole derivative presents unique operational challenges.

Standard laboratory safety is insufficient. To ensure absolute safety and maintain the integrity of your research, you must understand the causality behind every piece of Personal Protective Equipment (PPE) and every operational step. This guide provides a self-validating, step-by-step methodology for safely handling, dissolving, and disposing of this compound.

Mechanistic Hazard Profile & Causality

To design an effective PPE strategy, we must first analyze the molecular and physical nature of the compound. tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate is typically encountered as a fine, crystalline powder.

  • Inhalation & Aerosolization Risk (H332): The fine particulate nature of this compound makes it highly susceptible to static-induced aerosolization during weighing and transfer[1]. Inhalation bypasses primary metabolic defenses, introducing the biologically active benzimidazole core directly into systemic circulation.

  • Dermal & Mucosal Irritation (H315, H319): The basic nitrogen atoms within the benzimidazole ring and the carbamate moiety interact aggressively with the moisture in mucosal membranes and skin proteins, causing localized, severe irritation[1][2].

  • Systemic Toxicity (H302): While the acute lethal dose (LD50) of specific novel benzimidazole derivatives in rat models often ranges between 850–1084 mg/kg[3][4], pharmacovigilance data on the broader benzimidazole class indicates that systemic exposure can trigger severe hepatotoxicity and hematological disruptions (such as leukopenia)[5].

  • The Solvent Multiplier Effect: In drug development, this compound is frequently dissolved in highly penetrating organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as transdermal carriers. If a solution splashes onto unprotected skin, the solvent will rapidly transport the toxic benzimidazole payload directly through the lipid bilayer.

Comprehensive PPE & Quantitative Control Matrix

The following matrix translates the chemical hazards into strict, quantitative PPE requirements.

Hazard CodeExposure RouteQuantitative Risk / ThresholdRequired PPE Specification & Mechanistic Justification
H332 InhalationHigh aerosolization potentialPrimary: Chemical fume hood (Face velocity: 80–120 fpm).Secondary: N95/P100 particulate respirator if handling bulk powder outside a controlled hood environment[6].
H315 DermalRapid transdermal transport via DMSO/DMFHands: Double-layered Nitrile gloves (Minimum thickness: 0.11 mm per layer). Causality: The outer glove acts as a sacrificial layer against solvent breakthrough (>240 min resistance)[6].Body: 100% cotton, flame-resistant lab coat, fully buttoned to prevent static cling.
H319 OcularSevere mucosal irritationEyes: ANSI Z87.1 or EN 166 compliant chemical splash goggles[6]. Standard safety glasses are insufficient against fine powder drift.
H302 IngestionModerate acute toxicity (LD50 ~850 mg/kg)[3]Hygiene: Strict doffing protocols. No exposed skin below the waist. Immediate hand washing post-operation.

Standard Operating Procedure: Handling & Dissolution

This self-validating workflow ensures that at no point is the operator exposed to an unmitigated risk. Do not deviate from the sequence.

Phase 1: Pre-Operational Validation & Donning
  • Verify Engineering Controls: Ensure the chemical fume hood is operational. Check the digital monitor to confirm a face velocity between 80 and 120 feet per minute (fpm).

  • Don Core PPE: Put on your 100% cotton lab coat and button it completely to the neck.

  • Eye Protection: Don ANSI Z87.1 chemical splash goggles.

  • Double Gloving: Don an inner pair of standard nitrile gloves, ensuring the cuffs are tucked under the lab coat sleeves. Don a second, thicker pair of nitrile gloves over the first, pulling the cuffs over the lab coat sleeves. This creates an impermeable seal.

Phase 2: Anti-Static Weighing Protocol

Causality: Static electricity is the primary cause of powder aerosolization. Managing static prevents inhalation exposure.

  • Prepare the Surface: Wipe the base of the analytical balance inside the fume hood with a slightly damp, lint-free cloth to ground the surface and dissipate static charge.

  • Use Anti-Static Tools: Place an anti-static weighing boat (or a grounded piece of weighing paper) onto the balance and tare it.

  • Transfer: Using a grounded stainless-steel spatula, slowly transfer the tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate. Keep the source bottle as close to the weigh boat as possible to minimize the vertical drop distance.

  • Seal: Immediately cap the source bottle.

Phase 3: Solvent Integration (The High-Risk Phase)
  • Transfer to Reactor: Carefully transfer the weighed powder into your reaction vessel (e.g., a round-bottom flask or scintillation vial).

  • Solvent Addition: Slowly add your carrier solvent (e.g., DMSO, DMF, or DCM) using a glass volumetric pipette.

  • Seal and Agitate: Seal the vessel before agitation. Never sonicate an open vessel containing a benzimidazole solution, as this generates highly respirable, toxic micro-aerosols.

Phase 4: Doffing & Decontamination
  • Outer Glove Removal: Inside the fume hood, carefully peel off the outer contaminated gloves so they turn inside out. Dispose of them in the solid hazardous waste bin.

  • Surface Decontamination: Using your clean inner gloves, wipe down the balance and hood surface with a solvent-compatible wipe (e.g., 70% ethanol or isopropanol).

  • Final Doffing: Step away from the hood, remove goggles, remove the lab coat, and finally remove the inner gloves. Wash hands immediately with soap and water[6].

Spill Response & Waste Disposal Plan

Even with perfect protocols, spills occur. Your response must be immediate and methodical.

  • Dry Powder Spills (< 50g): Do not sweep. Sweeping aerosolizes the benzimidazole derivative. Instead, use the Wet-Wipe Method . Dampen absorbent pads with water or a mild surfactant solution and gently place them over the powder to suppress dust. Wipe inward toward the center of the spill. Place all used pads into a sealed, clearly labeled hazardous waste bag[6].

  • Solution Spills (DMSO/DMF): Immediately apply a universal chemical absorbent (e.g., vermiculite or commercial spill kit pads). If the spill contacts your outer glove, immediately doff the outer glove to prevent solvent breakthrough to the skin.

  • Waste Segregation:

    • Solid Waste: Empty vials, contaminated spatulas, and dry wipes must go into solid hazardous waste containers.

    • Liquid Waste: Solutions containing this compound must be segregated based on the solvent. If dissolved in DCM, route to Halogenated Waste . If dissolved in DMSO/DMF, route to Non-Halogenated Waste . Never mix these streams.

Visual Workflow: Operational & Spill Decision Matrix

Workflow A Pre-Operation: Verify Fume Hood Flow (80-120 fpm) B Don Core PPE: Goggles, Lab Coat, Double Nitrile A->B C Weighing Phase: Use Anti-Static Boat & Grounded Spatula B->C D Did a Spill Occur? C->D E Spill Protocol: Wet-Wipe Method (Never Sweep) D->E Yes F Dissolution Phase: Add Solvent (e.g., DMF/DMSO) to Sealed Vessel D->F No E->F G Waste Segregation: Halogenated vs. Non-Halogenated Streams F->G

Operational workflow and spill response matrix for handling benzimidazole derivatives.

References

  • Achmem. "tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate Safety Data." 1

  • PubChem, National Institutes of Health (NIH). "Laboratory Chemical Safety Summary (LCSS): tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate." 2

  • University of Washington Environmental Health & Safety. "Standard Operating Procedure: Chemical Handling and Spill Response." 6

  • Research Journal of Pharmacy and Technology. "Acute Toxicity Evaluation of the new Benzimidazole derivative 3-[2-(2-Amino-1H-benzimidazol-1-yl)ethyl]-1,3-oxazolidin-2-one on the Wistar Rat." 3

  • ProQuest. "Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat." 4

  • PubMed Central (PMC), National Institutes of Health (NIH). "Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database." 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate
© Copyright 2026 BenchChem. All Rights Reserved.